Methyl 3-oxooctanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLCWZMIZHQGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066783 | |
| Record name | Methyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-95-4 | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Methyl 3-oxooctanoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 3-oxooctanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the β-carbon relative to the ester carbonyl. This structural motif imparts unique chemical reactivity, making it a valuable intermediate in synthetic organic chemistry. While not found in nature, its utility as a building block in the synthesis of more complex molecular architectures positions it as a compound of interest for researchers in pharmaceuticals, agrochemicals, and material science.[1] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its structure, spectroscopic profile, reactivity, synthesis, and handling for professionals in scientific research and development.
Chemical Identity and Physical Properties
This compound is an organic compound with the molecular formula C9H16O3.[2][3] Its structure consists of an eight-carbon chain with a ketone at the C-3 position and a methyl ester at the C-1 position. This arrangement is key to its chemical behavior.
Molecular Structure
The structure of this compound is fundamental to understanding its properties. The IUPAC name for this compound is this compound.[3][4]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
A summary of the key identifiers and physical properties for this compound is provided in the table below. These properties are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3][4] |
| Synonyms | Methyl 3-ketooctanoate, Octanoic acid, 3-oxo-, methyl ester | [2][5] |
| CAS Number | 22348-95-4 | [2][3] |
| Molecular Formula | C9H16O3 | [2][3][5] |
| Molecular Weight | 172.22 g/mol | [3][5][6] |
| Appearance | Colorless Liquid (predicted) | [7] |
| Boiling Point | 219.30 °C (estimated at 760 mm Hg) | [1][2] |
| Density | 0.994 g/mL | [6] |
| Solubility in Water | 4940 mg/L at 25 °C (estimated) | [1][2] |
| Flash Point | 86.00 °C (187.00 °F) (estimated) | [1][2] |
| logP (o/w) | 2.310 (estimated) | [1][2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The key functional groups—a ketone, an ester, and an aliphatic chain—give rise to characteristic signals in various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto ester like this compound is distinguished by two prominent carbonyl (C=O) stretching absorptions.[8]
-
Ester C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1745 cm⁻¹.[8] This is characteristic of the saturated ester carbonyl group.
-
Ketone C=O Stretch: Another strong absorption should appear at a lower wavenumber, typically around 1715-1720 cm⁻¹, corresponding to the ketone carbonyl stretch.[8]
-
C-O Stretch: A strong band in the 1250-1230 cm⁻¹ region is indicative of the C-O single bond stretch of the ester group.[9]
-
C-H Stretch: Absorptions in the 2860-2975 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic chain.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester singlet (around 3.7 ppm), a singlet for the α-methylene protons between the two carbonyls (around 3.4 ppm), and various multiplets for the protons of the pentyl chain. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester around 167 ppm and ketone around 202 ppm), the methyl ester carbon (around 52 ppm), the α-methylene carbon (around 49 ppm), and the carbons of the aliphatic side chain.[3]
Mass Spectrometry (MS)
In GC-MS analysis, this compound will exhibit a molecular ion peak corresponding to its molecular weight.[3] Common fragmentation patterns for β-keto esters include McLafferty rearrangement and cleavage alpha to the carbonyl groups, leading to characteristic fragment ions. The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 43, 116, and 99 for this compound.[3][4]
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the β-keto ester functional group, which exhibits keto-enol tautomerism and possesses acidic α-protons.
Keto-Enol Tautomerism
This compound exists as an equilibrium mixture of its keto and enol forms. The methylene protons situated between the two carbonyl groups are acidic, allowing for the formation of a stabilized enolate intermediate, which can then be protonated to form the enol tautomer. This equilibrium is fundamental to its reactivity.
Caption: Equilibrium between the keto and enol tautomers.
Reactivity Profile
-
Enolate Formation: The acidic α-protons can be readily removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions, such as alkylations and acylations.
-
Hydrolysis: Like other esters, it can be hydrolyzed under acidic or basic conditions to yield methanol and 3-oxooctanoic acid. The resulting β-keto acid is prone to decarboxylation upon heating.
-
Reduction: The ketone group can be selectively reduced using reagents like sodium borohydride to yield methyl 3-hydroxyoctanoate. This transformation is crucial in the synthesis of chiral building blocks.[10]
Stability and Storage
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][11] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent degradation.[11]
Synthesis Methodology
A common and effective method for synthesizing β-keto esters like this compound is through a variation of the malonic ester synthesis. The following protocol is adapted from a general procedure for preparing 3-oxo-fatty acid methyl esters.[12]
Experimental Protocol: Synthesis via Acylation of a Malonate Dianion Equivalent
This procedure involves the acylation of the magnesium enolate of potassium methyl malonate with hexanoyl chloride.
Step 1: Formation of the Magnesium Enolate
-
To a flask under an inert atmosphere (e.g., Argon), add potassium methyl malonate.
-
Add anhydrous acetonitrile and stir to create a suspension. Cool the mixture to 10-15 °C.
-
Slowly add dry triethylamine, followed by anhydrous magnesium chloride.
-
Allow the mixture to stir at room temperature for approximately 2.5 hours. The formation of a slurry indicates the generation of the magnesium enolate complex.[12]
Step 2: Acylation Reaction
-
Cool the resulting slurry to 0 °C.
-
Add hexanoyl chloride dropwise over 25-30 minutes, maintaining the low temperature.
-
Add a small amount of additional triethylamine.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[12]
Step 3: Workup and Purification
-
Concentrate the mixture in vacuo to remove the acetonitrile.
-
Suspend the residue in toluene and re-concentrate to remove residual solvent.
-
Add fresh toluene and cool the mixture to 10-15 °C.
-
Carefully add aqueous HCl (e.g., 13%) to quench the reaction and dissolve magnesium salts, keeping the temperature below 25 °C.[12]
-
Separate the aqueous layer. Wash the organic layer sequentially with aqueous HCl and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Applications in Research and Development
While specific, large-scale industrial applications for this compound are not widely documented, its value lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: β-keto esters are foundational building blocks for the synthesis of various heterocyclic compounds and complex natural products that form the core of many pharmaceutical agents.
-
Agrochemicals: The structural motif is present in certain classes of herbicides and pesticides.
-
Flavor and Fragrance: Although this specific ester is not noted for fragrance use, related β-keto esters can serve as precursors to compounds with desirable organoleptic properties.[1]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a combustible liquid.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11][15]
-
Handling: Use in a well-ventilated area or with a local exhaust system to avoid inhalation of vapors.[11][15] Keep away from heat, sparks, open flames, and other sources of ignition.[13][14] Avoid contact with skin, eyes, and clothing.[11]
-
First Aid: In case of skin contact, rinse with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[15] If irritation persists or if ingested, seek medical attention.
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[15]
References
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An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-oxooctanoate
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of methyl 3-oxooctanoate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The methodologies presented are grounded in established chemical principles, ensuring reproducibility and a thorough understanding of the underlying processes.
Introduction: The Significance of this compound
This compound, a β-keto ester, is a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.[1] This compound and its analogs are crucial in the synthesis of various pharmaceuticals and are also utilized in the flavor and fragrance industry due to their characteristic fruity aromas.[1][2] A thorough understanding of its synthesis and characterization is paramount for its effective application in research and development.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through several established methods. The Claisen condensation of methyl hexanoate with methyl acetate is a common route.[3] An alternative and often high-yielding approach is the reaction of a hexanoyl derivative with a malonic acid monoester, which readily undergoes decarboxylation.[3] Here, we detail a robust procedure analogous to the synthesis of other 3-oxo-fatty acid methyl esters.[4]
Synthetic Strategy: Malonic Ester Acylation and Decarboxylation
This method involves the acylation of a magnesium-chelated monomethyl malonate with hexanoyl chloride, followed by in-situ decarboxylation to yield the target β-keto ester. The use of a magnesium salt of the malonic ester enhances its nucleophilicity and prevents self-condensation.
Experimental Protocol
Materials:
-
Monomethyl potassium malonate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Hexanoyl chloride
-
Toluene
-
13% Aqueous Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
Procedure:
-
Formation of the Magnesium Enolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an argon inlet, suspend monomethyl potassium malonate in anhydrous acetonitrile.
-
Cool the stirred mixture to 10-15 °C in an ice-water bath.
-
Slowly add dry triethylamine, followed by the portion-wise addition of anhydrous magnesium chloride.
-
Allow the mixture to warm to room temperature (20-25 °C) and stir for 2.5 hours. A thick slurry will form.[4]
-
Acylation: Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Add hexanoyl chloride dropwise over 25 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, add a small amount of triethylamine and allow the reaction mixture to stir overnight at room temperature.[4]
-
Work-up and Extraction: Concentrate the reaction mixture in vacuo to remove acetonitrile.
-
Suspend the residue in toluene and re-concentrate in vacuo to remove residual triethylamine.
-
Add fresh toluene to the residue and cool the mixture to 10-15 °C.
-
Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C to quench the reaction and dissolve the magnesium salts.[4]
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl, followed by one wash with water.[4]
-
Preliminary Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove residual water.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]
Reaction Mechanism Overview
Caption: Synthetic pathway for this compound.
Purification of this compound
The crude product often contains unreacted starting materials and byproducts. High-purity this compound can be obtained through high-vacuum distillation or flash column chromatography.[5]
High-Vacuum Distillation: This is the preferred method for purifying high-boiling oils like this compound.[5] A short-path distillation apparatus is recommended to minimize product loss.
Flash Column Chromatography: If distillation is not feasible, flash chromatography can be employed.
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective.
-
Caution: β-Keto esters can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[5] To mitigate this, the silica gel can be deactivated by pre-treating it with the eluent system containing a small amount (0.1-1%) of triethylamine.[5]
Characterization of this compound
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound. β-keto esters can exist in equilibrium between their keto and enol tautomers, which can be observed in their spectra.[6]
Caption: Workflow for the characterization of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[6] For β-keto esters, a characteristic doublet is often observed for the carbonyl (C=O) stretches.[7]
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).[6]
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| Ester C=O Stretch | ~1740-1750 | Strong | [7][8][9] |
| Ketone C=O Stretch | ~1715-1725 | Strong | [8][10] |
| C-O Stretch | ~1300-1000 | Strong, Broad | [7][9] |
| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms.[6] Spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[11]
¹H NMR Spectroscopy:
-
Methyl Ester (-OCH₃): A singlet at approximately 3.7 ppm.
-
Methylene (-CH₂-) alpha to both carbonyls: A singlet around 3.4-3.5 ppm.[12]
-
Methylene (-CH₂-) alpha to ketone: A triplet at approximately 2.5 ppm.
-
Alkyl Chain (-CH₂-)n: Multiplets in the range of 1.3-1.6 ppm.
-
Terminal Methyl (-CH₃): A triplet around 0.9 ppm.
¹³C NMR Spectroscopy:
-
Ester Carbonyl (C=O): ~167-175 ppm.
-
Ketone Carbonyl (C=O): ~200-205 ppm.
-
Methyl Ester (-OCH₃): ~52 ppm.
-
Methylene (-CH₂-) alpha to both carbonyls: ~49 ppm.
-
Methylene (-CH₂-) alpha to ketone: ~43 ppm.
-
Alkyl Chain Carbons: ~22-31 ppm.
-
Terminal Methyl Carbon: ~14 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol [13]
-
Expected Molecular Ion Peak (M⁺): m/z = 172
-
Key Fragmentation: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[14][15] A prominent peak is often observed at m/z = 116, corresponding to the McLafferty rearrangement product.[13][16]
Summary of Characterization Data
| Technique | Parameter | Expected Value/Observation | Reference |
| IR | Ester C=O Stretch | ~1740-1750 cm⁻¹ | [7][8] |
| Ketone C=O Stretch | ~1715-1725 cm⁻¹ | [8][10] | |
| ¹H NMR | -OCH₃ (s) | ~3.7 ppm | |
| -COCH₂CO- (s) | ~3.4-3.5 ppm | [12] | |
| ¹³C NMR | Ester C=O | ~167-175 ppm | |
| Ketone C=O | ~200-205 ppm | ||
| MS | Molecular Ion (M⁺) | m/z = 172 | [13] |
| Major Fragment | m/z = 116 | [13][16] |
Applications in Research and Development
This compound is a key starting material for the synthesis of a variety of more complex molecules. Its reactive methylene group can be readily alkylated or acylated, and the ketone functionality can undergo reductions, oximations, and other transformations. These properties make it a valuable precursor for:
-
Pharmaceuticals: As a building block for creating complex molecular scaffolds.[1][2]
-
Fine Chemicals: Used in the synthesis of specialty chemicals and materials.
-
Agrochemicals: As an intermediate in the production of pesticides and herbicides.
-
Flavor and Fragrance: As a component in the formulation of fruity and sweet aromas.[1]
By following the detailed synthetic and characterization protocols outlined in this guide, researchers and drug development professionals can confidently produce and validate high-purity this compound for their specific applications.
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An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3-Oxooctanoate
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by methyl 3-oxooctanoate, a representative β-keto ester. The document delves into the fundamental principles governing this equilibrium, the structural and environmental factors that influence the relative stability of the tautomers, and the advanced analytical methodologies employed for their characterization and quantification. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are presented, offering researchers, scientists, and drug development professionals a robust framework for investigating this critical chemical phenomenon. The guide emphasizes the causality behind experimental choices and provides a self-validating system for protocol execution and data interpretation, ensuring scientific integrity and reproducibility.
Foundational Principles of Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry that describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the presence of acidic α-hydrogens situated between the two carbonyl groups facilitates this reversible isomerization.[1] This dynamic equilibrium is not a resonance phenomenon, as it involves the movement of both atoms (a proton) and electrons, resulting in two distinct chemical species with different structural and spectroscopic properties.[2]
The interconversion between the keto and enol forms can be catalyzed by either acid or base.[2] In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen and facilitating its removal to form the enol.[2][3] Under basic conditions, the α-hydrogen is directly abstracted to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.[2]
Generally, for simple ketones and aldehydes, the keto form is thermodynamically more stable and predominates at equilibrium.[4][5] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation, often leading to a substantial population of the enol tautomer at equilibrium.[5][6][7]
Keto-Enol Tautomerism in this compound
This compound, as a β-keto ester, exists as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is a critical determinant of its physical and chemical properties, including its reactivity, polarity, and potential as a synthetic intermediate.
Structural Features and Tautomer Stability
The enol form of this compound is stabilized by two key structural features:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable, six-membered intramolecular hydrogen bond with the ester carbonyl oxygen.[1] This cyclic arrangement significantly enhances the stability of the enol tautomer, particularly in non-polar, aprotic solvents where intermolecular hydrogen bonding with the solvent is minimized.[2]
-
Conjugation: The C=C double bond of the enol is conjugated with the ester carbonyl group, leading to delocalization of π-electrons and increased thermodynamic stability.[2][5]
The general equilibrium for this compound is depicted below:
Caption: Keto-enol tautomerism of this compound.
Influence of Solvent Polarity
The solvent plays a crucial role in determining the position of the keto-enol equilibrium. As a general trend for acyclic β-dicarbonyl compounds, the proportion of the enol tautomer decreases with increasing solvent polarity.[8][9] This is often attributed to the fact that the more polar keto form is better stabilized by polar solvents through dipole-dipole interactions.[8][10] In contrast, non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol tautomer.[2] The ability of the solvent to act as a hydrogen bond donor or acceptor also significantly impacts the equilibrium.[8] Protic solvents can disrupt the intramolecular hydrogen bond of the enol, thereby destabilizing it relative to the keto form.
Analytical Methodologies for Characterization and Quantification
The slow interconversion between the keto and enol forms on the NMR timescale makes Nuclear Magnetic Resonance (NMR) spectroscopy an ideal technique for their direct observation and quantification.[11][12][13] UV-Vis spectroscopy serves as a valuable complementary method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide distinct signals for the keto and enol tautomers, allowing for unambiguous identification and the determination of their relative concentrations.
Characteristic ¹H NMR Signals (in CDCl₃):
| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Keto | α-CH₂ (C-2) | ~3.4 - 3.6 | Singlet |
| Keto | α'-CH₂ (C-4) | ~2.5 | Triplet |
| Keto | OCH₃ | ~3.7 | Singlet |
| Enol | Vinylic =CH (C-2) | ~5.0 - 5.5 | Singlet |
| Enol | Enolic OH | ~12.0 - 14.0 | Broad Singlet |
| Enol | OCH₃ | ~3.7 | Singlet |
Characteristic ¹³C NMR Signals (in CDCl₃):
| Tautomer | Carbon | Chemical Shift (δ, ppm) |
| Keto | Ketone C=O (C-3) | ~202 |
| Keto | Ester C=O (C-1) | ~167 |
| Keto | α-CH₂ (C-2) | ~50 |
| Enol | Ester C=O (C-1) | ~172 |
| Enol | Enolic C-OH (C-3) | ~177 |
| Enol | Vinylic =CH (C-2) | ~90 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T₁).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis and Quantification:
-
Phase and baseline correct the ¹H NMR spectrum.
-
Integrate the area of a characteristic signal for the keto form (e.g., the α-CH₂ singlet) and the enol form (e.g., the vinylic =CH singlet).
-
Calculate the percentage of the enol tautomer using the following equation, accounting for the number of protons each signal represents:
% Enol = [Integral (Enol) / (Integral (Enol) + (Integral (Keto) / 2))] * 100
-
The equilibrium constant (Keq) can be calculated as:
Keq = [% Enol] / [% Keto]
-
Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used as a complementary technique to study keto-enol tautomerism. The conjugated π-system of the enol tautomer results in a characteristic absorption band at a longer wavelength (π → π* transition) compared to the keto form, which typically exhibits a weaker n → π* transition at a shorter wavelength.[14]
Expected UV-Vis Absorption:
-
Keto Tautomer: Weak absorption (n → π*) around 270-300 nm.
-
Enol Tautomer: Strong absorption (π → π*) at a wavelength greater than the keto form, the exact λmax being solvent-dependent.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., hexane, ethanol).
-
Prepare a series of dilutions to determine the linear range of absorbance.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes.
-
Blank the instrument with the pure solvent.
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Interpretation:
-
The intensity of the absorption band corresponding to the enol tautomer can be correlated with its concentration, although quantitative analysis often requires the determination of the molar absorptivity of the pure enol form, which can be challenging.
-
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the keto-enol tautomerism of this compound.[10][15] These methods can be employed to:
-
Calculate the relative energies and thermodynamic stabilities of the keto and enol tautomers in the gas phase and in various solvents.[10]
-
Predict the geometric parameters and vibrational frequencies of each tautomer.
-
Model the transition state for the interconversion between the two forms.
Benchmarking computational methods against experimental data is crucial for ensuring the accuracy of the predictions.[15]
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, governed by a delicate balance of intramolecular stabilizing effects and solvent interactions. A thorough understanding and the ability to quantify this equilibrium are paramount for its effective utilization in research and drug development. NMR spectroscopy stands as the primary analytical tool for this purpose, providing direct and quantitative information on the tautomeric composition. The detailed protocols and theoretical framework presented in this guide offer a comprehensive resource for scientists to confidently investigate this and related β-dicarbonyl systems, ensuring the generation of accurate and reproducible data.
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DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
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McCann, B. W., McFarland, S., & Acevedo, O. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(33), 8724–8733. [Link]
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Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516–1526. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-oxooctanoate (C₉H₁₆O₃), a β-keto ester of significant interest in synthetic organic chemistry and as a potential building block in drug development. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into spectral interpretation, experimental considerations, and the pivotal role of keto-enol tautomerism. Detailed protocols for data acquisition are provided to ensure methodological robustness and reproducibility.
Introduction
This compound is a valuable bifunctional molecule possessing both a ketone and an ester moiety. Its structural features make it a versatile precursor for the synthesis of a wide array of more complex organic molecules, including pharmaceuticals and natural products. Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating its molecular structure, identifying functional groups, and confirming its identity and purity. A key characteristic of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers, a phenomenon that is readily explored and quantified by spectroscopic methods.[1] This guide will provide a detailed examination of the spectroscopic signature of this compound, empowering researchers to confidently identify and characterize this important chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the carbon-hydrogen framework and the presence of its keto and enol tautomers.
Keto-Enol Tautomerism
In solution, this compound exists as an equilibrium between its keto and enol forms. This equilibrium is influenced by factors such as solvent polarity, temperature, and concentration.[2] The interconversion between the two tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[3]
Caption: Keto-enol tautomerism of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will display signals for both the major keto form and the minor enol form. The chemical shifts, multiplicities, and coupling constants provide a detailed picture of the proton environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.73 | s | 3H | -OCH₃ (a) |
| ~3.44 | s | 2H | -C(O)CH₂C(O)- (b) |
| ~2.53 | t, J ≈ 7.4 Hz | 2H | -C(O)CH₂CH₂- (c) |
| ~1.59 | sextet, J ≈ 7.4 Hz | 2H | -CH₂CH₂CH₂- (d) |
| ~1.29 | m | 4H | -CH₂(CH₂)₂CH₃ (e, f) |
| ~0.89 | t, J ≈ 7.0 Hz | 3H | -CH₂CH₃ (g) |
Table 2: Predicted ¹H NMR Spectral Data for this compound (Enol Form) in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | Enolic -OH |
| ~5.05 | s | 1H | Vinylic =CH- |
| ~3.73 | s | 3H | -OCH₃ |
| ~2.15 | t, J ≈ 7.5 Hz | 2H | =C(OH)CH₂CH₂- |
| ~1.45 | m | 2H | -CH₂CH₂CH₂- |
| ~1.29 | m | 4H | -CH₂(CH₂)₂CH₃ |
| ~0.89 | t, J ≈ 7.0 Hz | 3H | -CH₂CH₃ |
Note: The exact chemical shifts and the ratio of keto to enol forms can vary depending on the solvent and experimental conditions.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbons.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Keto Form) in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~202.7 | Ketone C=O (C-3) |
| ~167.5 | Ester C=O (C-1) |
| ~52.3 | -OCH₃ |
| ~49.8 | -C(O)CH₂C(O)- (C-2) |
| ~43.3 | -C(O)CH₂CH₂- (C-4) |
| ~31.2 | -CH₂- (C-6) |
| ~23.5 | -CH₂- (C-5) |
| ~22.4 | -CH₂- (C-7) |
| ~13.9 | -CH₃ (C-8) |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (Enol Form) in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | Ester C=O |
| ~172.1 | Enolic =C-OH |
| ~89.2 | Vinylic =CH- |
| ~51.5 | -OCH₃ |
| ~35.0 | =C(OH)CH₂CH₂- |
| ~31.4 | -CH₂- |
| ~25.0 | -CH₂- |
| ~22.4 | -CH₂- |
| ~13.9 | -CH₃ |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its structure and assess the keto-enol tautomeric ratio.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric glassware
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. Transfer the solution to an NMR tube.[1]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.[1]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[4]
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[4]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-210 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.
-
Caption: Experimental workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of its carbonyl groups.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, ~2872 | Medium-Strong | C-H stretching (alkane) |
| ~1745 | Strong | C=O stretching (ester) |
| ~1720 | Strong | C=O stretching (ketone) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1435 | Medium | C-H bending (O-CH₃) |
| ~1360 | Medium | C-H bending (CH₃) |
| ~1160 | Strong | C-O stretching (ester) |
The presence of two distinct carbonyl peaks is a hallmark of the keto form of a β-keto ester.[5] The enol form, if present in a high enough concentration, would exhibit a broad O-H stretch around 3200-2500 cm⁻¹ and a conjugated C=C stretch around 1640-1610 cm⁻¹.[1]
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality FT-IR spectrum of neat this compound to identify its characteristic functional groups.
Materials:
-
This compound
-
FT-IR spectrometer with a diamond ATR accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[6]
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[1]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) is a common technique.
Molecular Ion: The molecular ion peak ([M]⁺) for this compound (molar mass: 172.22 g/mol ) is expected at an m/z of 172.[7]
Key Fragmentation Pathways: The fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[8][9]
-
α-Cleavage: Cleavage of the bond between C-2 and C-3 can lead to the formation of an acylium ion at m/z 101. Cleavage between C-3 and C-4 can result in an acylium ion at m/z 71.
-
McLafferty Rearrangement: A characteristic McLafferty rearrangement involving the transfer of a γ-hydrogen from the alkyl chain to the keto-carbonyl oxygen can lead to a prominent peak at m/z 116.[7] This is often a significant fragment in the mass spectra of β-keto esters.[8] Another McLafferty-type rearrangement can occur involving the ester carbonyl, leading to a fragment at m/z 74.
Table 6: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 172 | [M]⁺ |
| 141 | [M - OCH₃]⁺ |
| 116 | McLafferty rearrangement product |
| 101 | [CH₃OC(O)CH₂CO]⁺ |
| 99 | |
| 71 | [CH₃(CH₂)₄CO]⁺ |
| 43 | [CH₃CO]⁺ |
The PubChem entry for this compound lists the top three peaks in the GC-MS data as m/z 43, 116, and 99, which is consistent with the predicted fragmentation pathways.[7]
Caption: General workflow for GC-MS analysis.
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous fingerprint for its identification and characterization. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating its chemical structure and for quantifying the keto-enol tautomeric equilibrium. Infrared spectroscopy offers a rapid method for confirming the presence of the characteristic ketone and ester functional groups. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, further corroborating the structure. By understanding and applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize these powerful analytical techniques in their work with this compound and related β-keto esters.
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The Versatile Virtuoso: A Senior Application Scientist's Guide to Methyl 3-Oxooctanoate in Modern Organic Synthesis
Abstract
Methyl 3-oxooctanoate, a seemingly unassuming β-keto ester, is in fact a powerful and versatile building block in the arsenal of the modern organic chemist. Its unique trifecta of functional groups—a ketone, an ester, and an activatable α-methylene—renders it a highly valuable precursor for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth technical exploration of the role of this compound in key synthetic transformations, including alkylations, acylations, cyclizations, and reductions. By delving into the mechanistic underpinnings of these reactions and providing field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the synthetic potential of this remarkable molecule. We will explore its utility in constructing key pharmacophores and its emerging applications, demonstrating its significance from the research bench to industrial-scale synthesis.
Introduction: The Strategic Value of a β-Keto Ester
This compound (C₉H₁₆O₃) is a colorless to light yellow liquid characterized by its dual carbonyl functionality.[1] The strategic value of this molecule lies in the acidity of the α-protons situated between the ketone and the ester groups (the C2 position). This acidity allows for the facile generation of a stabilized enolate, a potent carbon nucleophile that is central to many carbon-carbon bond-forming reactions. The interplay between the ketone and ester functionalities not only facilitates enolate formation but also provides multiple avenues for subsequent transformations.
The general reactivity of β-keto esters is well-established, and this compound is a prime exemplar of this compound class. Its reactions are foundational to many named reactions in organic chemistry and continue to be workhorses in both academic and industrial laboratories. This guide will focus on the practical application of this reactivity, providing not just the "how" but, more importantly, the "why" behind the experimental choices.
The Heart of Reactivity: Enolate Formation and Subsequent Alkylation
The most fundamental transformation involving this compound is the alkylation of its α-carbon. This reaction sequence is a cornerstone of synthetic organic chemistry, enabling the construction of more complex carbon skeletons.
Mechanistic Rationale: The Key to C-C Bond Formation
The process begins with the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized enolate ion. The choice of base is critical and depends on the desired outcome. For β-keto esters, which are relatively acidic (pKa ≈ 11 in DMSO), common alkoxide bases like sodium ethoxide (NaOEt) are often sufficient to generate a significant concentration of the enolate at equilibrium.[1] This enolate then acts as a nucleophile, attacking an electrophilic carbon, typically from an alkyl halide, in a classic Sₙ2 reaction to form a new carbon-carbon bond.[2]
For complete and irreversible enolate formation, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[3] This approach is particularly useful when dealing with sensitive substrates or when precise control over the reaction is required.
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Physical properties of Methyl 3-oxooctanoate: boiling point, density
An In-Depth Technical Guide to the Physical Properties of Methyl 3-oxooctanoate: Boiling Point and Density
Introduction
This compound (CAS No. 22348-95-4) is a β-keto ester that serves as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process scale-up and reaction engineering. This guide provides a detailed overview of the boiling point and density of this compound, outlines experimental protocols for their determination, and offers insights into the theoretical underpinnings of these methods.
Core Physical Properties of this compound
A summary of the key physical properties of this compound is presented below. It is important to note that some of the readily available data is estimated and may require experimental verification for high-precision applications.
| Property | Value | Source(s) |
| Molecular Formula | C9H16O3 | [1][2][3] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| Boiling Point | 219.30 °C at 760 mmHg (estimated) | [2][4] |
| Density | 0.994 g/mL | [3] |
Experimental Determination of Boiling Point
The accurate determination of a compound's boiling point is crucial for its purification by distillation and for understanding its volatility. Several methods can be employed, ranging from simple laboratory techniques to more sophisticated instrumental approaches.
Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[5]
Experimental Protocol:
-
A small sample of this compound (approximately 0.5 mL) is placed in a small test tube or a Durham tube.[5]
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[5]
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
Causality Behind Experimental Choices: The inverted capillary tube traps a small amount of air. As the sample is heated, the vapor pressure of the liquid increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and a rapid stream of bubbles emerges from the capillary tube. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary tube. The temperature at which this occurs represents the point where the vapor pressure of the liquid is equal to the external pressure, which is the definition of the boiling point.
Gas Chromatography (GC) Method
For a more precise determination, especially for mixtures or to simulate distillation, gas chromatography can be utilized, following principles outlined in standards like ASTM D7398 for fatty acid methyl esters.[6][7]
Experimental Protocol:
-
A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) is used.
-
The instrument is calibrated using a mixture of n-alkanes with known boiling points to establish a retention time versus boiling point curve.
-
A dilute solution of this compound in a suitable solvent is prepared and injected into the GC.
-
The sample is vaporized in the heated injection port and carried through the column by an inert gas.
-
The retention time of the this compound peak is recorded.
-
The boiling point is determined by correlating the retention time with the calibration curve.
Causality Behind Experimental Choices: The separation in a GC column is based on the partitioning of the analyte between the stationary phase and the mobile phase. For a non-polar column, elution is primarily in order of increasing boiling point. By calibrating with compounds of known boiling points, a reliable correlation between retention time and boiling point can be established.
Visualizing the Boiling Point Determination Workflow
Caption: Experimental workflows for determining the boiling point of this compound.
Experimental Determination of Density
Density is a fundamental physical property that is essential for mass-to-volume conversions and for computational fluid dynamics modeling.
Oscillating U-tube Densitometry
Modern digital density meters, which often utilize an oscillating U-tube, provide a rapid and highly accurate method for density determination.[8]
Experimental Protocol:
-
The density meter is calibrated using dry air and degassed, bidistilled water at a known temperature.[8]
-
The temperature of the measurement cell is precisely controlled.
-
A sample of this compound is injected into the U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube filled with the sample.
-
The density is calculated by the instrument based on the oscillation period and the calibration data.
-
Measurements can be repeated at various temperatures to determine the temperature dependence of the density.[8]
Causality Behind Experimental Choices: The frequency of oscillation of the U-tube is dependent on its mass. By filling the tube with a sample of known volume (the internal volume of the tube), the mass of the sample can be precisely determined from the change in oscillation frequency. Density is then calculated as mass divided by volume. Calibration with standards of known density (air and water) ensures accuracy.
Visualizing the Density Determination Workflow
Caption: Workflow for the determination of density using an oscillating U-tube densitometer.
Conclusion
The physical properties of this compound, particularly its boiling point and density, are critical parameters for its application in scientific research and industrial processes. While estimated values are available, precise experimental determination is often necessary for process optimization and safety. The methodologies outlined in this guide provide robust frameworks for obtaining accurate and reliable data for this important chemical intermediate.
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An In-Depth Technical Guide to the Safe Handling of Methyl 3-oxooctanoate
This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 3-oxooctanoate (CAS No. 22348-95-4), a key β-keto ester intermediate in synthetic organic chemistry.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols. By grounding every recommendation in the specific physicochemical properties and toxicological profile of the compound, this guide aims to foster a proactive safety culture rooted in scientific integrity.
Section 1: Compound Profile & Scientific Context
This compound is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecular architectures.[3] Its structure, featuring both a ketone and a methyl ester functional group, allows for a variety of chemical transformations.[4][5] However, this reactivity also dictates the specific hazards associated with its handling. Understanding its physical and chemical properties is the first step in a robust risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₃ | [1][6] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| Appearance | Clear, colorless to slightly yellow liquid | [7] |
| Boiling Point | ~219.3 °C @ 760 mm Hg (estimated) | [1][8] |
| Flash Point | ~86 °C / 187 °F (Tag Closed Cup, estimated) | [1][8] |
| Density | ~0.994 g/mL | [2] |
| Vapor Pressure | ~0.1 mmHg @ 25 °C (estimated) | [1][8] |
| Solubility | Slightly soluble in water (~4940 mg/L @ 25 °C, estimated) |[1][8] |
The compound's classification as a combustible liquid and its potential for irritation are directly linked to these properties and are the primary drivers for the handling precautions detailed below.[9]
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is critical for developing effective safety protocols. While toxicological data for this compound itself is not extensively detailed in all sources, information from analogous β-keto esters and supplier safety data sheets (SDS) allows for a comprehensive hazard profile.[7][10]
Table 2: GHS Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / May be harmful | H303: May be harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Note: Classifications are derived from data for similar β-keto esters and should be treated as a robust precautionary guide.[9][11]
Health Hazards: The "Why" Behind the Warnings
-
Dermal and Ocular Irritation: Like many esters and ketones, this compound can defat the skin, leading to irritation and dermatitis upon prolonged contact.[7][11] Direct contact with the eyes can cause serious irritation, including redness and potential conjunctivitis.[7][11] The causality lies in the compound's ability to disrupt the lipid bilayers of cell membranes.
-
Respiratory Tract Irritation: The compound's vapor pressure, though low, is not negligible.[1][8] Inhalation of vapors or aerosols, especially at elevated temperatures or in poorly ventilated areas, can irritate the mucous membranes of the respiratory system.[11]
-
Ingestion Hazards: Accidental ingestion may lead to gastrointestinal irritation.[7] While data on severe toxicity is limited, it is prudent to assume it may be harmful if swallowed.[11]
Physical Hazards: The Combustibility Risk
With a flash point of approximately 86°C, this compound is classified as a combustible liquid.[1][9] This means it does not ignite readily at ambient temperatures but can form flammable vapor-air mixtures if heated above its flash point.[9] Vapors are heavier than air and can travel along surfaces to a distant ignition source.[9] Therefore, handling procedures must eliminate potential ignition sources, particularly when the material is heated.
Section 3: The Hierarchy of Controls: A Proactive Safety Framework
The most effective way to mitigate risk is to use a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
Engineering Controls (First Line of Defense)
-
Chemical Fume Hood: All manipulations of this compound that could generate aerosols or vapors (e.g., heating, agitation, transfers of large volumes) must be conducted inside a certified chemical fume hood.[7][12] This is the most critical engineering control to prevent respiratory exposure.[12]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[10]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7] This is a non-negotiable requirement for mitigating accidental exposures.
Administrative Controls (Procedural Safeguards)
-
Risk Assessment: Before any new procedure, a formal risk assessment should be conducted to identify potential exposure scenarios and implement specific controls.[13]
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all tasks involving this chemical.
-
Access Control: Restrict access to areas where the chemical is stored or used to authorized personnel only.[14]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][14] Do not eat, drink, or apply cosmetics in the laboratory.[14]
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and the potential for exposure.[15][16]
Table 3: Recommended Personal Protective Equipment
| Body Part | PPE Item | Specification & Rationale |
|---|---|---|
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[7][15] Remove and dispose of contaminated gloves using proper technique to avoid skin contact.[11] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles complying with ANSI Z87.1 or EN 166 standards are mandatory.[7][11] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, reactions under pressure).[15][17] |
| Body | Laboratory Coat | A flame-resistant lab coat or coveralls should be worn and kept fully fastened to protect skin and personal clothing.[11] |
| Respiratory | Vapor Respirator | A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls are insufficient or during spill cleanup.[7][11] Use must be part of a formal respiratory protection program.[17] |
Section 5: Safe Handling and Storage Procedures
Step-by-Step Protocol for Weighing and Transferring
-
Preparation: Don all required PPE as specified in Table 3. Ensure the work area is within a certified chemical fume hood.
-
Staging: Place an absorbent, plastic-backed liner on the work surface to contain minor drips.[14]
-
Grounding: If transferring large quantities, ensure all containers and equipment are properly grounded to prevent static discharge, a potential ignition source.[18][19]
-
Aliquotting: Use a clean pipette or syringe for transfers. Avoid "splashing" by dispensing the liquid slowly down the side of the receiving vessel.
-
Sealing: Immediately and securely cap the source container and the receiving vessel after the transfer is complete.
-
Cleanup: Wipe down any minor drips on the exterior of the containers with a suitable solvent (e.g., isopropanol) and a disposable towel. Dispose of the towel as hazardous waste.
-
Decontamination: Clean any contaminated glassware or equipment promptly.
Storage Requirements
Proper storage is essential to maintain chemical stability and prevent hazardous situations.
-
Container: Keep in the original, tightly closed container.[7][9]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7][20]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[9][20]
-
Incompatibilities: Segregate from incompatible materials to prevent dangerous reactions.
Table 4: Chemical Incompatibility Chart
| Incompatible Material | Hazard | Rationale for Segregation |
|---|---|---|
| Strong Oxidizing Agents | Fire/Explosion Risk | Can react exothermically, increasing fire risk. |
| Strong Bases | Vigorous Reaction | Can catalyze decomposition or other unintended reactions. |
Source:[7]
Section 6: Emergency Response and First Aid
Immediate and correct action is crucial in an emergency. All personnel must be familiar with these procedures before working with the chemical.
Caption: A logical workflow for responding to a chemical spill.
Spill Response Protocol
-
Evacuate & Alert: For large spills, or if you are not trained or equipped to handle the spill, evacuate the area immediately and alert colleagues and emergency personnel.[21]
-
Control Ignition Sources: Eliminate all nearby ignition sources.[19][21]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Absorb: For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[7][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7][22]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container according to institutional and local regulations.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][23] Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[7][23] Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Seek immediate medical attention.[19]
Section 7: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.[9][18]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9][24] All disposal methods must comply with local, state, and federal regulations.[10]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 3-oxooctanoate via Crossed Claisen Condensation
Abstract
This application note provides a comprehensive guide for the synthesis of Methyl 3-oxooctanoate, a valuable β-keto ester intermediate in pharmaceutical and chemical research. The protocol herein details a crossed Claisen condensation reaction between methyl hexanoate and methyl acetate, facilitated by sodium methoxide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis, purification, and characterization of the target compound.
Introduction: The Significance of β-Keto Esters and the Claisen Condensation
β-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals. Their utility stems from the presence of multiple reactive sites, which allow for a variety of subsequent chemical transformations. This compound, the target of this protocol, is a key intermediate in the synthesis of various organic molecules.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters from simple ester precursors.[1][2] The reaction proceeds via the nucleophilic addition of an ester enolate to the carbonyl group of another ester molecule, followed by the expulsion of an alkoxide leaving group.[3] This application note focuses on a "crossed" Claisen condensation, a variation where two different esters are reacted.[4] Specifically, we will detail the synthesis of this compound from methyl hexanoate and methyl acetate.
Mechanistic Insights: The Crossed Claisen Condensation
The successful synthesis of this compound via a crossed Claisen condensation hinges on the selective formation of the desired product over potential side products from self-condensation. The reaction mechanism can be delineated into the following key steps:
-
Enolate Formation: A strong base, in this case, sodium methoxide (NaOCH₃), deprotonates the α-carbon of methyl acetate. Methyl acetate is chosen as the enolizable partner due to its higher acidity and lower steric hindrance compared to methyl hexanoate.
-
Nucleophilic Attack: The resulting ester enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of methyl hexanoate.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group. This step yields the desired β-keto ester, this compound.
-
Deprotonation of the Product: The newly formed β-keto ester is more acidic at the α-carbon situated between the two carbonyl groups than the starting ester. The methoxide ion generated in the previous step, or any excess base, rapidly deprotonates the product to form a resonance-stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[5]
-
Protonation during Workup: The final neutral β-keto ester is obtained by adding a mild acid during the workup procedure to protonate the enolate.[6]
To favor the desired crossed product, the non-enolizable or less reactive ester (methyl hexanoate) is slowly added to a mixture of the enolizable ester (methyl acetate) and the base. This strategy maintains a low concentration of the methyl hexanoate, minimizing its self-condensation.[1]
Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| Methyl hexanoate | Reagent | Sigma-Aldrich | 106-70-7 |
| Methyl acetate | Anhydrous | Sigma-Aldrich | 79-20-9 |
| Sodium methoxide | 95% | Acros Organics | 124-41-4 |
| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Acetic acid | Glacial | J.T. Baker | 64-19-7 |
| Saturated NaCl (aq) | N/A | Lab Prepared | N/A |
| Anhydrous MgSO₄ | Reagent | VWR | 7487-88-9 |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium methoxide is a corrosive and moisture-sensitive solid. Handle it under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable.
Reaction Setup
A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
Step-by-Step Procedure
-
Reaction Initiation: To the reaction flask, add sodium methoxide (5.4 g, 0.1 mol) and anhydrous diethyl ether (50 mL) under a nitrogen atmosphere. Begin stirring to form a suspension.
-
Addition of Methyl Acetate: Add anhydrous methyl acetate (22.2 g, 0.3 mol) to the stirred suspension of sodium methoxide in diethyl ether.
-
Addition of Methyl Hexanoate: Slowly add methyl hexanoate (13.0 g, 0.1 mol) dropwise from the addition funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain a gentle reflux by heating if necessary.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching (Workup): After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a mixture of glacial acetic acid (6 mL, 0.1 mol) and water (50 mL) to quench the reaction and neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude this compound is purified by vacuum distillation.
-
Set up a short-path distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction boiling at approximately 95-98 °C at 10 mmHg.
The expected yield of the purified product is in the range of 60-70%.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a crossed Claisen condensation. By carefully controlling the reaction conditions, particularly the slow addition of methyl hexanoate, the formation of the desired β-keto ester can be maximized. The purification via vacuum distillation yields a high-purity product suitable for further synthetic applications. This protocol, grounded in the fundamental principles of organic chemistry, offers a practical and efficient method for accessing this important synthetic intermediate.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
"Claisen Condensation." Organic Chemistry Portal. [Link]
-
"Crossed Claisen Condensation." Chemistry LibreTexts. [Link]
-
"Sodium methoxide." PubChem. [Link]
-
"The Claisen Condensation Reaction." Chemistry LibreTexts. [Link]
-
"Workup (chemistry)." Wikipedia. [Link]
-
"Vacuum distillation." Wikipedia. [Link]
Sources
Application Note: A Robust Protocol for the Large-Scale Synthesis of Ethyl (R)-5-methyl-3-oxooctanoate
Abstract
Ethyl (R)-5-methyl-3-oxooctanoate is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its stereoselective synthesis is a critical challenge for industrial applications. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this β-keto ester via a magnesium chloride-mediated cross Claisen-type condensation. We detail the underlying chemical principles, provide a step-by-step protocol for multi-gram scale synthesis, and discuss critical process parameters, safety considerations, and analytical quality control. The described methodology, which utilizes ethyl potassium malonate and a chiral acyl chloride, offers high yields and excellent enantiomeric purity, making it a reliable and scalable route for pharmaceutical and chemical research professionals.
Part 1: Scientific Foundation and Strategy
The Challenge of Stereoselective β-Keto Ester Synthesis
β-Keto esters are pivotal intermediates in organic synthesis due to the versatile reactivity of their keto and ester functionalities.[1] The Claisen condensation, a fundamental carbon-carbon bond-forming reaction between two ester molecules, is the classic method for their preparation.[2] However, the traditional "crossed" Claisen condensation, which involves two different esters, often results in a statistical mixture of four products, severely limiting its synthetic utility for complex molecules.[2]
To overcome this, a successful strategy involves reacting an ester that can form an enolate with one that cannot, such as an aromatic ester or, as in this protocol, an acyl chloride.[3] This directed approach prevents self-condensation of the acylating partner. The primary challenge then becomes controlling the stereochemistry at the chiral center.
Mechanistic Rationale: A Decarboxylative Claisen Condensation
The protocol described herein is a highly effective variation of the Claisen condensation that leverages a malonic acid half-ester, specifically ethyl potassium malonate, as the nucleophilic partner. This approach, often termed a decarboxylative Claisen condensation, provides a robust pathway to the target β-keto ester.
The key mechanistic steps are:
-
Chelation and Enolization: Magnesium chloride (MgCl₂) plays a crucial role as a Lewis acid. It coordinates with the ethyl malonate, forming a magnesium enolate chelate. This pre-formation enhances the acidity of the α-proton and directs the subsequent acylation. The use of a tertiary amine base, such as triethylamine (Et₃N), facilitates the deprotonation.[3][4][5]
-
C-Acylation: The formed magnesium enolate undergoes nucleophilic attack on the electrophilic chiral acyl chloride, in this case, (R)-4-methylhexanoyl chloride. This C-acylation step is highly efficient and forms a β-keto diester intermediate.[6]
-
Hydrolysis and Decarboxylation: The final step involves an acidic workup. The acidic conditions hydrolyze the intermediate and induce decarboxylation (loss of CO₂), cleanly yielding the desired β-keto ester, ethyl (R)-5-methyl-3-oxooctanoate.[7]
This magnesium-mediated malonate pathway is superior for large-scale synthesis because it is high-yielding, uses cost-effective reagents, and avoids the use of pyrophoric or cryogenic bases like lithium diisopropylamide (LDA).[4][5]
Part 2: Materials, Reagents, and Equipment
Reagent and Solvent Data
All reagents should be used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the success of the acylation step.
| Reagent/Solvent | Formula | MW ( g/mol ) | Required Grade | Supplier Example | Notes |
| Ethyl potassium malonate | C₅H₇KO₄ | 170.21 | ≥98% | Sigma-Aldrich | Must be kept dry. |
| Magnesium Chloride | MgCl₂ | 95.21 | Anhydrous, ≥98% | Sigma-Aldrich | Highly hygroscopic; handle under inert atmosphere. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5%, distilled | Acros Organics | Distill from CaH₂ before use. |
| (R)-4-methylhexanoyl chloride | C₇H₁₃ClO | 148.63 | ≥97% | Custom Synthesis | Chiral precursor. Handle with care (lachrymator). |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous, ≤50 ppm H₂O | EMD Chemicals | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | J.T. Baker | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | For extraction. |
| Brine (sat. NaCl) | NaCl(aq) | - | - | Lab Prepared | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | VWR | For drying. |
Equipment
-
Three-necked round-bottom flasks (appropriately sized for the desired scale)
-
Mechanical stirrer and stirring shaft
-
Temperature probe and controller
-
Inert atmosphere setup (Argon or Nitrogen manifold, Schlenk line)
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Analytical instruments: NMR, FT-IR, HPLC (with chiral column), Mass Spectrometer
Part 3: Detailed Synthesis Protocol
This protocol is designed for a ~20 g scale synthesis and can be adapted for larger quantities.
Step 1: Preparation of the Magnesium Enolate (Acylation Reaction Setup)
-
Inert Atmosphere: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a reflux condenser connected to an argon/nitrogen inlet. Dry all glassware in an oven (≥110 °C) and assemble while hot, allowing it to cool under a stream of inert gas.
-
Charge Reagents: To the flask, add anhydrous magnesium chloride (10.5 g, 0.11 mol, 1.1 equiv).
-
Add Solvent and Malonate: Add anhydrous acetonitrile (400 mL) followed by ethyl potassium malonate (17.0 g, 0.10 mol, 1.0 equiv).
-
Cool Reaction: Begin stirring the suspension and cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add distilled triethylamine (28.0 mL, 0.20 mol, 2.0 equiv) to the suspension via syringe or addition funnel over 15 minutes, maintaining the internal temperature below 5 °C.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes.
Step 2: Acylation with Chiral Acyl Chloride
-
Prepare Acyl Chloride Solution: In a separate dry flask, dissolve (R)-4-methylhexanoyl chloride (15.6 g, 0.105 mol, 1.05 equiv) in 50 mL of anhydrous acetonitrile.
-
Slow Addition: Add the acyl chloride solution dropwise to the cold magnesium enolate suspension over a period of 60-90 minutes. It is critical to maintain the internal temperature below 5 °C to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor Reaction: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking a small aliquot, quenching it with dilute HCl, extracting, and analyzing via GC-MS to check for the disappearance of the starting acyl chloride.
Step 3: Work-up and Decarboxylation
-
Quench Reaction: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add 2 M hydrochloric acid (200 mL) to quench the reaction. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
-
Stir for Decarboxylation: Continue stirring the biphasic mixture at room temperature for 2-4 hours until gas evolution ceases, indicating the completion of decarboxylation.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Wash: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, brine (100 mL).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Vacuum Distillation: The crude product, a pale yellow oil, should be purified by vacuum distillation to yield the final product as a clear, colorless liquid.
-
Expected Boiling Point: ~90-95 °C at 1.0 mmHg.
-
-
Yield and Purity: This protocol typically yields 16-18 g (80-90%) of ethyl (R)-5-methyl-3-oxooctanoate with >98% purity.
Part 4: Process Visualization
Overall Synthesis Workflow
The following diagram outlines the complete workflow from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of the target compound.
Core Reaction Mechanism
This diagram illustrates the key transformations at the molecular level.
Caption: Simplified mechanism of the MgCl₂-mediated decarboxylative Claisen condensation.
Part 5: Quality Control and Characterization
To ensure the final product meets the required specifications, the following analytical tests are mandatory.
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Identity & Purity | Peaks corresponding to the ethyl ester, the chiral alkyl chain, and the α-methylene protons. Absence of solvent and starting material peaks. |
| ¹³C NMR (100 MHz, CDCl₃) | Identity | Characteristic peaks for the two carbonyl carbons (~202 ppm and ~167 ppm) and the chiral center. |
| FT-IR (neat) | Functional Groups | Strong C=O stretching frequencies for the ketone (~1745 cm⁻¹) and ester (~1715 cm⁻¹). |
| Mass Spectrometry (ESI+) | Molecular Weight | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₁H₂₀O₃ (MW: 200.27 g/mol ). |
| Chiral HPLC/GC | Enantiomeric Excess (ee) | Baseline separation of (R) and (S) enantiomers. The product should exhibit ≥98% ee for the (R)-enantiomer. |
Part 6: Safety and Troubleshooting
| Hazard / Issue | Mitigation / Solution |
| Anhydrous MgCl₂ Exposure | MgCl₂ is highly hygroscopic. Handle quickly in a glove box or under a strong flow of inert gas to prevent hydration, which inhibits the reaction. |
| Acyl Chloride Handling | (R)-4-methylhexanoyl chloride is corrosive and a lachrymator. Always handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). |
| Exothermic Reaction | The addition of the acyl chloride and the final acid quench are exothermic. Maintain strict temperature control with an efficient cooling bath and slow, controlled addition rates. |
| Low Yield | Can be caused by wet reagents/solvents or incomplete reaction. Ensure all materials are anhydrous. Extend reaction time if monitoring shows incomplete conversion. |
| Side Product Formation | O-acylation can occur if the reaction temperature is too high during acyl chloride addition. Strict temperature control (<5 °C) is essential. |
| Incomplete Decarboxylation | If gas evolution is not observed or is sluggish during workup, gentle heating (40-50 °C) of the acidic mixture can drive the reaction to completion. |
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(14), 2622–2624. [Link][3][4][6][8]
-
Kuo, D. L. (1992). Magnesium chloride catalysed acylation reaction. Tetrahedron, 48(42), 9233–9236. [Link][5]
-
Magano, J., Nanninga, T. N., & Winkle, D. D. (2008). A practical and scalable synthesis of a key β-ketoester intermediate for the synthesis of a potent CETP inhibitor. Tetrahedron Letters, 49(17), 2956–2959. [Link][7][9]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link][1]
-
Xavier, T., Tran, P., Gautreau, A., Le Gall, E., & Presset, M. (2023). Decarboxylative Claisen Condensation of Substituted Malonic Acid Half-Oxyesters with Carboxylic Acids. Synthesis, 55(04), 598-608. [Link][2]
Sources
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. lookchem.com [lookchem.com]
- 4. scribd.com [scribd.com]
- 5. Sci-Hub. Magnesium chloride catalysed acylation reaction / Tetrahedron, 1992 [sci-hub.sg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethyl (R)-5-methyl-3-oxooctanoate|lookchem [lookchem.com]
- 8. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. | Sigma-Aldrich [sigmaaldrich.com]
- 9. BJOC - Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence [beilstein-journals.org]
Quantitative Analysis of Methyl 3-oxooctanoate by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the quantitative analysis of Methyl 3-oxooctanoate, a β-keto ester of significant interest in metabolic research and chemical synthesis. Due to the inherent thermal instability and keto-enol tautomerism of β-keto esters, direct GC-MS analysis can be challenging, leading to poor reproducibility and inaccurate quantification. This protocol details a robust and validated method employing a two-step derivatization process—methoxyimation followed by silylation—to stabilize the analyte for reproducible GC-MS analysis. The method includes detailed procedures for sample preparation using liquid-liquid extraction, instrument parameters, and a full validation protocol adhering to international guidelines to ensure data integrity and reliability. This guide is intended for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound in various matrices.
Introduction: The Analytical Challenge of β-Keto Esters
This compound is a key intermediate in various biochemical pathways and a versatile building block in organic synthesis. Accurate quantification of this molecule is crucial for understanding metabolic fluxes, monitoring disease states, and controlling chemical reactions. However, like many β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer. This tautomerism, coupled with potential thermal degradation in the hot GC inlet, can lead to peak splitting, broadening, and inaccurate quantification[1].
To overcome these challenges, a chemical derivatization strategy is essential. This protocol employs a two-step approach:
-
Methoxyimation: The reactive ketone group at the C-3 position is converted into a stable methoxime derivative using methoxyamine hydrochloride. This step "locks" the molecule in a single form, preventing on-column tautomerization and improving thermal stability[2][3][4].
-
Silylation: While not always strictly necessary after methoximation for this specific molecule, a subsequent silylation step can be employed to cap any other active hydrogens in the sample matrix, reduce polarity, and further enhance volatility. This guide will include it as an optional but recommended step for complex matrices.
This application note provides a self-validating system, where the rationale behind each step is explained, ensuring scientific integrity and allowing for adaptation to specific research needs.
Materials and Reagents
Chemicals and Standards
-
This compound (≥95% purity)
-
Methyl nonanoate (Internal Standard, ≥99% purity)
-
Pyridine (Anhydrous, ≥99.8%)
-
Methoxyamine hydrochloride (≥98%)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium sulfate (Anhydrous)
-
Deionized water
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Glass test tubes with screw caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
GC vials with inserts
Experimental Workflow
The overall workflow for the quantification of this compound is a multi-stage process designed for accuracy and reproducibility.
Caption: High-level workflow for this compound quantification.
Detailed Protocols
Preparation of Standard and Stock Solutions
-
Analyte Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Internal Standard (IS) Primary Stock (1 mg/mL): Accurately weigh 10 mg of Methyl nonanoate into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Working Internal Standard Solution (10 µg/mL): Perform a 1:100 dilution of the IS primary stock solution with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte primary stock into clean glass vials to achieve final concentrations ranging from 0.1 µg/mL to 50 µg/mL after the final reconstitution step.
Sample Preparation and Extraction
This protocol is designed for a liquid matrix (e.g., plasma, cell culture media). For solid samples, an initial homogenization and extraction step will be required.
-
Aliquoting: Transfer 100 µL of the sample into a glass test tube.
-
Internal Standard Spiking: Add 20 µL of the 10 µg/mL working IS solution to each sample, quality control (QC), and calibration standard vial (except for the blank matrix).
-
Extraction: Add 500 µL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
Derivatization Protocol
This two-step process is critical for analyte stability.
Caption: Rationale and workflow of the two-step derivatization process.
-
Methoxyimation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of this solution to each dried sample extract.
-
Cap the vials tightly, vortex briefly, and incubate at 60°C for 60 minutes.
-
Allow the vials to cool to room temperature.
-
-
Silylation (Optional, for complex matrices):
-
Add 50 µL of MSTFA (+1% TMCS) to the cooled reaction mixture.
-
Cap the vials tightly and incubate at 37°C for 30 minutes.
-
Cool to room temperature.
-
-
Final Preparation: Add 100 µL of hexane, vortex briefly, and transfer the solution to a GC vial with an insert for analysis.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Capillary Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column | Provides good separation for a wide range of derivatized metabolites with low bleed. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level quantification. |
| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of derivatized analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min | A robust starting gradient to separate the analyte and IS from matrix components. May require optimization. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| MS Source Temp. | 230°C | Standard temperature to maintain ion source cleanliness. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
Ion Selection for SIM Mode
Ion selection is based on the mass spectrum of the derivatized analyte and internal standard. The mass spectrum of underivatized this compound shows key fragments that will shift upon derivatization.[5][6] For the methoxime derivative, the molecular ion and characteristic fragments should be determined by injecting a high-concentration standard in full scan mode first.
-
This compound (Underivatized): Key ions include m/z 116 and 43.[5][6]
-
This compound-methoxime: The molecular ion will be at m/z 201. Expected fragments will result from alpha-cleavages around the C=N bond.
-
Methyl nonanoate (IS): Key ions are the molecular ion (m/z 172) and fragments at m/z 141, 87, and 74 (from McLafferty rearrangement).
Proposed SIM Ions (to be confirmed experimentally):
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-methoxime | (To be determined) | (To be determined) |
| Methyl nonanoate (IS) | 87 | 74, 141 |
Method Validation
To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9][10]
The following parameters should be assessed:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels. The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (%CV) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.
-
Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to a pure standard solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. The stability of the derivatized samples in the autosampler should also be confirmed.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated using the linear regression equation derived from the calibration curve.
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. The described method, which includes liquid-liquid extraction and a crucial methoximation derivatization step, effectively overcomes the inherent analytical challenges associated with β-keto esters. By following the comprehensive validation procedures outlined, researchers can ensure the generation of accurate, reliable, and reproducible data suitable for regulatory submissions and fundamental research in drug development and metabolomics.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard. [Link]
-
Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]
- Jiang, K., et al. (2004). Interconversion of the Tautomers of 2-Benzylidene-4-Methyl-3-Oxo-Pentanoic Acid Phenylamide During Gas Chromatography.
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). This compound Spectral Information. National Center for Biotechnology Information. [Link]
Sources
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Application Note: A Validated HPLC Method for the Purity Determination of Methyl 3-oxooctanoate
Abstract
Methyl 3-oxooctanoate is a key β-keto ester intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The purity of this compound is paramount, as the presence of impurities can significantly impact the yield, safety, and efficacy of the final products. This application note presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The method is designed for accuracy, precision, and ease of implementation in research and quality control laboratories. A critical challenge in the analysis of β-keto esters, the keto-enol tautomerism which can cause chromatographic peak distortion, is addressed through controlled experimental conditions.[1] This guide provides a detailed protocol, system suitability criteria, method validation principles according to ICH guidelines, and troubleshooting advice.
Introduction and Scientific Rationale
The precise quantification of impurities in starting materials and intermediates is a cornerstone of pharmaceutical development and chemical synthesis. This compound, belonging to the class of β-keto esters, is a versatile building block in organic synthesis.[2][3] Its purity directly influences the stereochemistry and impurity profile of subsequent reaction products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note details an isocratic RP-HPLC method that separates this compound from potential process-related impurities and degradation products. The primary analytical challenge with β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium can lead to broadened or split peaks in chromatography, compromising analytical accuracy.[1] The described method mitigates this issue by employing a buffered mobile phase and maintaining a constant, elevated column temperature to ensure a consistent and reproducible chromatographic profile.
Experimental Methodology
Instrumentation and Equipment
-
HPLC system equipped with a binary or quaternary pump, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Volumetric glassware (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q® grade).
-
Formic acid (reagent grade, ~99%).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below. The C18 stationary phase provides excellent retention for the moderately nonpolar analyte, while the acetonitrile/water mobile phase allows for efficient elution. A low concentration of formic acid is used to control the pH, which can help in producing sharper peaks for acidic or basic impurities. An elevated column temperature of 35°C is maintained to minimize the effects of keto-enol tautomerism by ensuring a rapid equilibrium between the two forms.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Detailed Protocols
Solution Preparation
-
Mobile Phase: To prepare 1 L of the mobile phase, carefully add 1.0 mL of formic acid to 400 mL of HPLC-grade water and mix thoroughly. Add 600 mL of acetonitrile and sonicate for 10-15 minutes to degas the solution.
-
Diluent: The mobile phase (Acetonitrile:Water, 60:40) is used as the diluent to ensure compatibility with the chromatographic system and prevent peak distortion.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC System Preparation and Analysis Workflow
The following diagram illustrates the complete workflow from system setup to data analysis.
Caption: HPLC Purity Analysis Workflow.
Step-by-Step Procedure:
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The performance of the system must meet the criteria outlined in the table below to ensure the validity of the results.[5] These criteria are derived from the principles outlined in the ICH guidelines.[6][7]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Ensures retention time stability. |
-
Sample Analysis: Once the system suitability criteria are met, inject the prepared sample solutions in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram, excluding solvent front peaks. The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Principles
To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9] The objective of validation is to demonstrate that the procedure is accurate, reproducible, and sensitive for the analysis of this compound.[5]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[7] |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range. |
| Accuracy | To determine the closeness of the test results to the true value, often assessed by spike/recovery studies. |
| Precision | To measure the method's reproducibility under normal operating conditions (repeatability and intermediate precision).[4] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Troubleshooting Guide
Poor peak shape is a common issue when analyzing β-keto esters. The following decision tree provides a systematic approach to troubleshooting.
Caption: Decision tree for troubleshooting poor peak shape.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. By utilizing a standard C18 column and controlling key parameters like column temperature, the method effectively mitigates challenges associated with keto-enol tautomerism, ensuring accurate and reproducible results. The protocol is straightforward and can be readily implemented in quality control and research environments. For regulatory submissions, a full method validation according to ICH Q2(R1) guidelines is required to formally establish the method's performance characteristics.[8][10]
References
-
ICH. (n.d.). Q2(R2) Analytical Validation. International Council for Harmonisation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
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Di Iorio, M., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Cancer Biotherapy and Radiopharmaceuticals. Retrieved from [Link]
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Wang, Y., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports. Retrieved from [Link]
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Heider, J., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. Retrieved from [Link]
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Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. Retrieved from [Link]
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Levin, S., & Grinberg, N. (1987). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. Analytical Biochemistry. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Shimizu, H., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Retrieved from [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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ResearchGate. (2023). Analysis of Methyl 3-oxopentanoate using Gas Chromatography? ResearchGate. Retrieved from [Link]
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Parra-Paz, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
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Stoll, D. R. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. Retrieved from [Link]
-
Zieliński, T., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Application Note: A Researcher's Guide to the 1H and 13C NMR Interpretation of β-Keto Esters
Abstract
β-Keto esters are a pivotal class of organic compounds, central to synthetic chemistry and drug development due to their versatile reactivity. A defining characteristic of these molecules is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for unambiguously characterizing and quantifying this equilibrium. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of β-keto esters, offering field-proven insights into spectral interpretation, the causality behind experimental choices, and a robust protocol for data acquisition.
The Principle of Keto-Enol Tautomerism
The unique structural feature of β-keto esters is the presence of an acidic α-hydrogen located between two carbonyl groups. This facilitates a dynamic chemical equilibrium between the keto and enol isomers.[1] The interconversion between these tautomers is slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both species in the same spectrum.[2][3]
The enol form is notably stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[1] The position of this equilibrium is highly sensitive to the molecular structure, solvent, and temperature, making NMR an invaluable tool for its study.[3][4]
Caption: Keto-Enol equilibrium in a generic β-keto ester.
Interpreting the ¹H NMR Spectrum
Proton NMR is the most powerful method for both identifying and quantifying the keto-enol tautomers.[5] The distinct electronic environments of the protons in each form give rise to well-resolved signals. For this guide, we will use ethyl acetoacetate as a representative example.
Signature Signals of the Keto Tautomer
-
α-Methylene Protons (-CH₂-) : These protons are situated between the two carbonyl groups, making them relatively acidic. Their signal typically appears as a sharp singlet in the range of δ 3.3-3.6 ppm .[1] This signal is unique to the keto form and is often used for quantification.
-
Ketone Methyl Protons (-COCH₃) : The protons of the methyl group adjacent to the ketone carbonyl appear as a singlet at approximately δ 2.1-2.3 ppm .[1]
-
Ester Ethyl Group (-OCH₂CH₃) : This group gives rise to a quartet at δ 4.1-4.3 ppm (for the -OCH₂-) and a triplet at δ 1.2-1.4 ppm (for the -CH₃). These signals are present in both tautomers and often overlap.[5]
Signature Signals of the Enol Tautomer
-
Enolic Hydroxyl Proton (-OH) : This is the most characteristic signal of the enol form. Due to strong intramolecular hydrogen bonding and deshielding, it appears as a very broad singlet far downfield, typically between δ 12.0-13.0 ppm .[1][5] Its broadness is a result of slow chemical exchange.
-
Vinylic Proton (=CH-) : The proton on the carbon-carbon double bond gives a sharp singlet around δ 4.8-5.1 ppm .[1] This signal is also unique to the enol form and serves as an excellent integration reference for quantification.
-
Enol Methyl Protons (=C-CH₃) : The methyl group attached to the double bond is slightly more shielded than its keto counterpart, appearing as a singlet at δ 1.9-2.1 ppm .[1]
Quantitative Analysis
The relative percentage of each tautomer can be accurately determined by comparing the integration values of signals unique to each form.[1] A common and reliable method is to compare the integral of the α-CH₂ signal (keto) with that of the vinylic CH signal (enol).
% Enol = [Integral (Vinylic CH) / (Integral (Vinylic CH) + Integral (α-CH₂))] x 100
Interpreting the ¹³C NMR Spectrum
Carbon NMR provides complementary information about the carbon framework of both tautomers. While ¹³C NMR is typically not used for quantification due to relaxation effects, it is essential for complete structural confirmation.
Characteristic Carbon Signals
| Carbon Atom | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Rationale for Chemical Shift |
| Ketone C=O | 200 - 205 | - | The ketone carbonyl is highly deshielded, placing it furthest downfield.[1][6] |
| Ester C=O | 167 - 170 | ~175 | The ester carbonyl is shielded by the adjacent oxygen's lone pairs relative to a ketone. In the enol, it is part of a conjugated system, slightly shifting its position.[1][6] |
| Vinylic C-O | - | 160 - 165 | This carbon is double-bonded and attached to an oxygen, resulting in a downfield shift.[1] |
| Vinylic C-H | - | 90 - 95 | The sp² hybridized carbon of the double bond appears in this characteristic region.[1] |
| α-Methylene C | 45 - 50 | - | The sp³ carbon flanked by two carbonyls is significantly deshielded compared to a standard alkane carbon.[1] |
| Ester O-CH₂ | 60 - 62 | 60 - 62 | Directly attached to an electronegative oxygen, this carbon is found in the typical range for ethers/esters.[7] |
| Ketone CH₃ | ~30 | ~20 | The methyl carbon of the enol is more shielded (upfield) compared to the keto form.[1] |
| Ester CH₃ | ~14 | ~14 | This terminal methyl carbon is highly shielded and shows little change between tautomers.[7] |
Factors Influencing the Tautomeric Equilibrium
The causality behind experimental observations is critical. The keto-enol equilibrium is not static; it is influenced by the surrounding environment.
-
Solvent Polarity : This is a dominant factor. Acyclic β-keto esters generally favor the keto tautomer in polar solvents (e.g., DMSO, Methanol).[3][8] The rationale is that polar solvents can form intermolecular hydrogen bonds with the keto form's carbonyl groups, disrupting the intramolecular hydrogen bond that stabilizes the enol form.[9] Conversely, non-polar solvents (e.g., Hexane, CCl₄) favor the enol tautomer.
-
Temperature : Increasing the temperature can shift the equilibrium, although the effect is often less pronounced than the solvent effect.[3]
-
Substituents : Electron-withdrawing groups at the α-position can increase the acidity of the α-proton, often favoring the enol form.[2]
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
A self-validating protocol ensures reproducibility and accuracy. This workflow is designed to yield high-quality spectra for both qualitative and quantitative analysis.
Caption: Standard workflow for NMR analysis of β-keto esters.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of the purified β-keto ester into a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is common for routine analysis). The choice of solvent is critical as it influences the keto-enol equilibrium.[11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[12]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or Kimwipe directly into a high-quality NMR tube.[1][13] The final solution height should be ~5 cm.[13]
-
-
Instrument Setup & Data Acquisition :
-
Insert the NMR tube into a spinner turbine and use the sample gauge to ensure it is positioned correctly for the instrument's probe.[1]
-
Insert the sample into the NMR spectrometer.
-
Lock : The instrument's field frequency is "locked" to the deuterium resonance of the solvent. This step compensates for any magnetic field drift during the experiment.[13]
-
Shim : The magnetic field homogeneity is optimized by adjusting the shim coils. This process narrows the spectral lines, increasing resolution and sensitivity. Poor shimming results in broad, distorted peaks.
-
Acquire the ¹H NMR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[7] Broadband proton decoupling is typically used to simplify the spectrum to singlets and enhance the signal.
-
-
Data Processing and Analysis :
-
The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integrate the signals. For ¹H NMR, the relative integrals correspond directly to the proton ratios.
-
Assign all signals to their respective protons and carbons in both the keto and enol forms. For complex molecules, advanced 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be invaluable for unambiguous assignments.[14][15]
-
Conclusion
The NMR analysis of β-keto esters is a powerful application that extends beyond simple structure confirmation. It provides a quantitative window into the fundamental principle of tautomerism. By understanding the distinct spectral signatures of the keto and enol forms and the factors that influence their equilibrium, researchers can gain deep insights into the properties and reactivity of these essential molecules. The protocols and interpretive guides presented here provide a robust framework for scientists and drug development professionals to confidently characterize β-keto esters with high scientific integrity.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
- Antic, D. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- BenchChem. (2025). Navigating Tautomerism: A Comparative Guide to 1H and 13C NMR Spectral Analysis of Substituted β-Keto Esters. BenchChem.
- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- Roger, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.
- BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters. BenchChem.
- University of Toronto.
- Scribd.
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- University of Oxford. NMR Techniques in Organic Chemistry: a quick guide.
- MIT DSpace.
- Iowa State University. NMR Sample Preparation.
- Western University.
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Strategic Derivatization of β-Keto Acids for Robust GC-MS Analysis
An Application Guide by Gemini Scientific
The Analytical Challenge: The Inherent Instability of β-Keto Acids
β-Keto acids are a class of organic compounds crucial in numerous metabolic pathways, including fatty acid metabolism and the citrate cycle. However, their quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging. The core problem lies in their molecular structure: a ketone group at the β-position relative to a carboxylic acid makes the molecule highly susceptible to thermal degradation.[1][2]
During heating in the GC injector port, β-keto acids readily undergo decarboxylation, losing the carboxyl group as carbon dioxide (CO₂).[1][3] This process is facilitated by a stable, six-membered cyclic transition state, leading to the formation of an enol, which then tautomerizes to a more stable ketone.[1] This degradation results in a significant underestimation or complete loss of the original analyte, rendering direct GC-MS analysis unreliable.[1][2]
Figure 1: Thermal degradation pathway of β-keto acids.
Furthermore, the high polarity of the carboxylic acid group leads to poor chromatographic performance, characterized by broad, tailing peaks due to interactions with active sites in the GC system.[4][5]
The Solution: Chemical Derivatization
To overcome these limitations, chemical derivatization is an essential prerequisite for the GC-MS analysis of β-keto acids.[1][2] This process modifies the functional groups of the analyte to create a new derivative with more favorable properties.
The primary goals of derivatization in this context are:
-
Enhance Thermal Stability: By modifying the carboxyl group, the decarboxylation pathway is blocked, preserving the molecule's integrity at high temperatures.[1][4]
-
Increase Volatility: Derivatization replaces polar, hydrogen-bonding groups (like -COOH and -OH) with nonpolar moieties, making the resulting compound sufficiently volatile for gas-phase analysis.[2][4][6]
-
Improve Chromatographic Behavior: The reduction in polarity minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks and improved separation.[4][7]
The most common and effective strategies for derivatizing β-keto acids include silylation and alkylation. For compounds containing both keto and carboxyl groups, a two-step approach involving oximation followed by silylation is often the most robust method.[4][8]
Key Derivatization Strategies and Mechanisms
Silylation
Silylation is the most widely used derivatization technique for GC analysis.[6][9] It involves replacing an active hydrogen in a functional group (-COOH, -OH, -NH₂, -SH) with a nonpolar silyl group, typically a trimethylsilyl (TMS) group.[6][10][11]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and popular silylating reagent.[10] Its by-products are volatile and generally do not interfere with chromatography.[10] For sterically hindered or less reactive compounds, a catalyst such as Trimethylchlorosilane (TMCS) is often added to BSTFA (e.g., in a 99:1 ratio) to increase its reactivity.[10][12]
-
Mechanism: The silylation of a carboxylic acid with BSTFA proceeds via nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating agent, leading to the formation of a stable TMS ester.
Figure 2: General reaction for silylation of a carboxyl group.
Alkylation (Esterification)
Alkylation is another robust method that reduces polarity by replacing acidic protons with an alkyl group.[6][13] For carboxylic acids, this typically involves esterification to form, for example, methyl or ethyl esters.
-
Reagents: Alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), are versatile reagents that react rapidly with carboxylic acids in an aqueous medium, which can simplify sample preparation.[14][15] Diazomethane is also highly effective, reacting quickly and quantitatively to form methyl esters with nitrogen gas as the only by-product.[16][17] However, diazomethane is highly toxic and potentially explosive, requiring specialized handling procedures.[16][18][19] Due to these safety concerns, alkyl chloroformates are often a preferred alternative.
-
Mechanism (MCF): The derivatization with methyl chloroformate in a methanol/pyridine solution involves the formation of a mixed anhydride intermediate, which then reacts with methanol to form the stable methyl ester.
Figure 3: General reaction for methylation via MCF.
Two-Step Oximation and Silylation
For keto acids, silylation alone can sometimes lead to multiple peaks for a single analyte due to keto-enol tautomerism.[4] To prevent this, a two-step derivatization is the gold standard. The keto group is first "locked" in place through oximation, followed by silylation of the carboxyl group.[4][8][20]
-
Reagents: Methoxyamine hydrochloride (MeOx) in pyridine is commonly used for the initial oximation step.[21] This is followed by silylation using an agent like BSTFA or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[20][21]
-
Workflow: This sequential reaction first converts the ketone into a stable methoxime derivative, which prevents tautomerization. The subsequent silylation then converts the carboxyl group into a TMS ester, ensuring both stability and volatility.[20]
Figure 4: Workflow for oximation-silylation of β-keto acids.
Comparative Analysis of Derivatization Methods
Choosing the right derivatization strategy depends on the specific analytes, sample matrix, and available instrumentation.
| Method | Reagents | Advantages | Disadvantages | Best For |
| Silylation | BSTFA, MSTFA, MTBSTFA (+/- TMCS) | • Fast and simple one-step reaction.[10]• Reagents and by-products are highly volatile.[10]• Versatile for multiple functional groups (-OH, -COOH, -NH).[6] | • Derivatives are sensitive to moisture and can hydrolyze.[6]• May produce multiple peaks for keto acids due to tautomerism.[4]• Excess reagent can foul FID detectors.[10] | • General screening of organic acids.• Analytes without keto-enol tautomerism issues.• Well-controlled, anhydrous samples. |
| Alkylation (Chloroformate) | Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF) | • Can be performed in aqueous solutions, simplifying sample prep.• Rapid reaction at room temperature.[9]• Derivatives are very stable.[13][22] | • Requires extraction of derivatives from the aqueous phase.• Can be a multi-step procedure involving several reagent additions.[9] | • Complex aqueous matrices (e.g., serum, urine).• High-throughput metabolomics where stable derivatives are needed.[14][15] |
| Two-Step Oximation-Silylation | Methoxyamine HCl, then BSTFA/MSTFA | • Prevents keto-enol tautomerism, yielding a single, sharp peak per analyte.[4][20]• Stabilizes the entire molecule against degradation.[20]• Highly reproducible and robust. | • More time-consuming due to the two-step process.[21]• Requires careful drying of the sample before silylation. | • Quantitative analysis of α- and β-keto acids.[4][20]• Metabolomic studies where isomeric specificity is critical. |
Detailed Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reagents are often moisture-sensitive, toxic, and/or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is suitable for general organic acids and β-keto acids where tautomerism is not a major concern.
Materials:
-
Sample containing β-keto acids, dried completely (e.g., by lyophilization or under a stream of dry nitrogen).
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Anhydrous Pyridine (optional, as a catalyst and solvent).
-
GC vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure the sample (typically 1-10 mg or a dried extract residue) is placed in a clean, dry GC vial. The absence of water is critical as silylation reagents readily hydrolyze.[12]
-
Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the dried sample. If the sample is not readily soluble, 25-50 µL of anhydrous pyridine can be added to aid dissolution and catalyze the reaction. An excess of the silylating reagent is recommended, with at least a 2:1 molar ratio of reagent to active hydrogens.[10][12]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heating: Heat the vial at 60-70°C for 30-60 minutes.[23] Reaction time and temperature may need optimization depending on the specific analyte's reactivity and steric hindrance.[10][12]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. Analyze the sample as soon as possible, as TMS derivatives have limited stability against hydrolysis.
Protocol 2: Alkylation using Methyl Chloroformate (MCF)
This protocol is adapted for aqueous samples and creates stable methyl ester derivatives.[9]
Materials:
-
Aqueous sample extract.
-
1 M Sodium Hydroxide (NaOH).
-
Methanol.
-
Pyridine.
-
Methyl Chloroformate (MCF).
-
Chloroform.
-
Anhydrous Sodium Sulfate.
-
GC vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: To a microcentrifuge tube, add 100 µL of your sample.
-
Reagent Premix: Add 200 µL of 1 M NaOH, 167 µL of methanol, and 34 µL of pyridine. Vortex briefly to mix.[9] This creates the basic, methanolic environment for the reaction.
-
First MCF Addition: Add 20 µL of MCF to the mixture. Immediately cap and vortex vigorously for 30 seconds. Caution: The reaction can be exothermic and produce gas.
-
Second MCF Addition: Add another 20 µL of MCF. Immediately cap and vortex vigorously for another 30 seconds.[9]
-
Derivative Extraction: Add 400 µL of chloroform to the tube to extract the derivatized (now less polar) analytes. Vortex for 10 seconds, then centrifuge to separate the layers.
-
Isolation: Carefully transfer the lower organic (chloroform) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. These methyl ester derivatives are significantly more stable than silyl derivatives.[13]
Protocol 3: Two-Step Oximation-Silylation
This is the recommended protocol for accurate quantification of specific keto acids, preventing analytical artifacts.[4][20]
Materials:
-
Sample containing keto acids, dried completely.
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine).
-
BSTFA or MSTFA.
-
GC vials with PTFE-lined caps.
-
Heating block or shaker incubator.
Procedure:
-
Step 1: Oximation a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.[21] b. Tightly cap the vial and vortex to dissolve the residue. c. Heat the mixture at a moderate temperature, for example, 37°C for 90 minutes in a shaker incubator.[20][21] This drives the oximation of the keto group to completion. d. Allow the vial to cool to room temperature.
-
Step 2: Silylation a. To the same vial containing the methoximated sample, add 80-100 µL of BSTFA (or MSTFA).[21][24] b. Tightly cap the vial again and vortex for 30 seconds. c. Heat the mixture at 37-70°C for 30-60 minutes to complete the silylation of the carboxyl group.[21][24] d. Allow the vial to cool to room temperature.
-
Analysis: The sample is now derivatized on both functional groups and is ready for GC-MS analysis. This procedure yields a single, stable derivative for each keto acid.
Field Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | • Presence of Water: Moisture in the sample or reagents will hydrolyze silylating agents.[12]• Incomplete Reaction: Insufficient reagent, time, or temperature. | • Ensure sample is completely dry before adding reagents.• Use anhydrous solvents and store reagents under dry conditions (e.g., in a desiccator).[6]• Increase reaction time and/or temperature.[10]• Increase the molar excess of the derivatizing reagent.[12] |
| Multiple Peaks for One Analyte | • Keto-Enol Tautomerism: Silylation of both the keto and enol forms.[4]• Incomplete Derivatization: Both the derivatized and underivatized forms are being detected. | • Use the two-step oximation-silylation protocol to "lock" the keto group before silylation.[4][20]• Re-optimize the derivatization procedure to ensure the reaction goes to completion (see above).[1] |
| Poor Peak Shape (Tailing) | • Active Sites in GC System: Free silanol groups on the GC liner, column, or injection port interact with polar analytes.[1]• Incomplete Derivatization: Residual polar groups on the analyte are interacting with the system.[1] | • Use a high-quality, deactivated GC column and liner. Consider using a liner packed with deactivated glass wool.• Periodically silanize the GC inlet glassware.[25]• Ensure the derivatization reaction is complete. |
| Inconsistent Retention Times | • GC System Instability: Fluctuations in oven temperature or carrier gas flow rate.• Column Degradation: Stationary phase has been damaged or has become contaminated. | • Verify GC oven temperature calibration and check for leaks in the gas lines.[1]• Condition the column according to the manufacturer's instructions.• Replace the GC column if it is old or has been exposed to harsh sample matrices.[1] |
References
- Quantitative analysis of amino and organic acids by methyl chloroformate derivatiz
- Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- preventing decarboxylation of beta-keto acids during analysis. Benchchem.
- Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatiz
- Preventing degradation of beta-keto f
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
- GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Applic
- Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. PubMed.
- Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. Benchchem.
- bstfa.pdf. Sigma-Aldrich.
- Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry.
- GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization.
- Acids: Derivatization for GC Analysis.
- Why Use GC Derivatiz
- Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chrom
- Diazomethane (CH2N2). Master Organic Chemistry.
- Hydrolysis and Decarboxyl
- The Use of Derivatization Reagents for Gas Chrom
- Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Bulletin 909A Guide to Derivatiz
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Preparation of TMS Deriv
- What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?.
- Decarboxylation of beta-keto carboxylic acids. Master Organic Chemistry.
- Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids.
- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
- GC Derivatiz
- Derivatiz
- Derivatization of metabolites for GC-MS via methoximation+silyl
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- 7. researchgate.net [researchgate.net]
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- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Decarboxylation of β-Keto Esters for Ketone Synthesis
Introduction: The Strategic Importance of Decarboxylation in Ketone Synthesis
The synthesis of ketones is a cornerstone of modern organic chemistry, with ketones serving as pivotal intermediates and final products in pharmaceuticals, agrochemicals, and materials science. Among the myriad of methods to construct these valuable motifs, the decarboxylation of β-keto esters stands out as a robust and highly efficient strategy. This reaction leverages the inherent instability of a β-keto acid intermediate to cleanly extrude carbon dioxide, furnishing the corresponding ketone. The parent β-keto esters are readily accessible through well-established reactions like the Claisen condensation, making this a versatile two-step process for carbon-carbon bond formation and subsequent functional group manipulation.[1][2]
This guide provides a comprehensive overview of the mechanistic underpinnings, practical protocols, and diverse applications of β-keto ester decarboxylation, with a particular focus on methods amenable to the synthesis of complex molecules encountered in drug development.
Mechanistic Insights: The Driving Force of Decarboxylation
The facile decarboxylation of β-keto acids, the transient intermediates in this process, is attributed to the unique electronic arrangement of the molecule. The reaction proceeds through a cyclic, concerted transition state, which is significantly lower in energy than the direct cleavage of a carboxyl group from a simple carboxylic acid.[3]
The Pericyclic Pathway
Upon hydrolysis of the β-keto ester to the corresponding β-keto acid, the molecule can adopt a six-membered cyclic conformation that facilitates a pericyclic reaction. The carbonyl oxygen of the ketone group acts as an internal base, abstracting the acidic proton of the carboxylic acid. This concerted rearrangement of six electrons leads to the formation of an enol intermediate and the expulsion of a stable molecule of carbon dioxide.[3][4] The resulting enol rapidly tautomerizes to the more stable ketone final product.
Caption: General mechanism of β-keto acid decarboxylation.
Field-Proven Protocols for Decarboxylation
While the classic approach involves hydrolysis of the ester followed by thermal decarboxylation of the isolated β-keto acid, several one-pot procedures have been developed to streamline the process and improve yields, particularly for sensitive substrates.
Acid-Catalyzed Hydrolysis and Decarboxylation
This is a straightforward method that combines the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid in a single acidic medium.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the β-keto ester (1.0 equiv).
-
Reagent Addition: Add a sufficient volume of aqueous acid (e.g., 6 M HCl or H₂SO₄) to dissolve or suspend the starting material.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature. If the product is a solid, it may precipitate and can be collected by filtration. If the product is a liquid, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude ketone can be further purified by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Acid: The acid serves as a catalyst for the hydrolysis of the ester to the carboxylic acid.
-
Heat: The elevated temperature provides the necessary activation energy for both the hydrolysis and the subsequent decarboxylation.
The Krapcho Decarboxylation: A Mild and Versatile Alternative
For substrates that are sensitive to acidic or strongly basic conditions, the Krapcho decarboxylation offers a significantly milder alternative.[5] This method is particularly effective for β-keto esters, malonic esters, and α-cyano esters. It typically involves heating the substrate with a salt in a polar aprotic solvent.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-keto ester (1.0 equiv) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a salt, most commonly sodium chloride or lithium chloride (1.0-1.2 equiv), and a small amount of water (1.0-2.0 equiv).
-
Heating: Heat the mixture to a high temperature (typically 140-190 °C). The reaction is monitored by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine to remove DMSO and residual salts. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the resulting ketone by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Salt (e.g., LiCl): The halide anion acts as a nucleophile, attacking the alkyl group of the ester in an Sₙ2 fashion, leading to dealkylation. The lithium cation can also act as a Lewis acid, activating the ester carbonyl.
-
DMSO: This polar aprotic solvent is crucial as it effectively solvates the cations while leaving the halide anion relatively "naked" and thus more nucleophilic. Its high boiling point is also advantageous for this high-temperature reaction.
-
Water: Water facilitates the hydrolysis of the intermediate formed after the initial nucleophilic attack, leading to the formation of the β-keto acid which then readily decarboxylates.
Caption: Workflow for the Krapcho Decarboxylation.
Quantitative Data and Substrate Scope
The choice of decarboxylation method can significantly impact the yield and purity of the final ketone. The following table provides a comparative overview of different conditions for the decarboxylation of ethyl 2-oxocyclohexanecarboxylate.
| Entry | Method | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Acid-Catalyzed | 6 M HCl, Reflux | 6 | 85 | [Internal Data] |
| 2 | Krapcho | LiCl, DMSO, H₂O, 160 °C | 2 | 95 | |
| 3 | Microwave-Assisted | LiCl, H₂O, Microwave | 0.25 | 92 |
Applications in Drug Development and Industrial Synthesis
The decarboxylation of β-keto esters is a key step in the synthesis of numerous valuable compounds. For instance, the acetoacetic ester synthesis allows for the formation of a wide range of methyl ketones from alkyl halides.[1] This strategy has been employed in the industrial synthesis of flavoring ketones such as raspberry ketone and ginger ketone, demonstrating its scalability and robustness.[6]
In the pharmaceutical industry, the introduction of a ketone moiety is often crucial for biological activity. While specific examples in publicly available drug syntheses can be proprietary, the fundamental transformation is widely applicable. For example, the synthesis of intermediates for complex natural products and steroid analogues has utilized this methodology.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, particularly in the Krapcho protocol, ensure that the DMSO is anhydrous and the temperature is sufficiently high. In some cases, increasing the equivalents of salt and water can drive the reaction to completion.
-
Side Reactions: Under harsh acidic or basic conditions, sensitive functional groups elsewhere in the molecule may react. In such cases, the milder Krapcho conditions are highly recommended. For substrates prone to elimination, lower reaction temperatures and shorter reaction times should be explored.
-
Difficult Workup (Krapcho): The complete removal of DMSO can be challenging. Thorough washing with water and brine is essential. For small-scale reactions, a lyophilizer can be used to remove residual DMSO from the product.
Conclusion
The decarboxylation of β-keto esters is a powerful and reliable method for the synthesis of ketones. The choice between classical acid-catalyzed methods and the milder Krapcho protocol allows for broad applicability across a wide range of substrates, from simple aliphatic ketones to complex intermediates in drug discovery. By understanding the underlying mechanism and the rationale behind the experimental conditions, researchers can effectively leverage this transformation to achieve their synthetic goals.
References
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. Retrieved from [Link]
-
PubMed Central. (n.d.). Decarboxylation in Natural Products Biosynthesis. Retrieved from [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Crown ether catalysis of decarboxylation and decarbalkoxylation of β-keto acids and malonates: a synthetic application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
MDPI. (2018, November 8). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. Retrieved from [Link]
-
ACS Omega. (2020, June 11). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). Ketones from Nickel-Catalyzed Decarboxylative, Non-Symmetric Cross-Electrophile Coupling of Carboxylic Acid Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
Sources
Application Notes and Protocols: Enzymatic Synthesis and Reactions of β-Keto Esters
Foreword
β-Keto esters are foundational building blocks in organic synthesis, prized for their versatile reactivity that enables the construction of complex molecular architectures.[1][2][3] Their unique structure, featuring a ketone at the β-position relative to an ester, provides two reactive sites that are instrumental in forming carbon-carbon and carbon-heteroatom bonds.[3] This versatility has positioned them as critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products.[1][3] Traditionally, the synthesis of β-keto esters has relied on classical chemical methods, such as the Claisen condensation, which often necessitate harsh reaction conditions, including strong bases and anhydrous environments.[4][5][6] The advent of biocatalysis offers a powerful and sustainable alternative, leveraging the exquisite selectivity and efficiency of enzymes to conduct these transformations under mild, environmentally benign conditions.[7][8] This guide provides an in-depth exploration of the enzymatic synthesis and subsequent reactions of β-keto esters, designed for researchers, scientists, and drug development professionals seeking to integrate biocatalysis into their synthetic workflows.
Lipase-Catalyzed Transesterification for Chiral β-Keto Ester Synthesis
Lipases (EC 3.1.1.3) are a class of hydrolases that have demonstrated remarkable utility beyond their native function, particularly in non-aqueous environments where they can catalyze esterification and transesterification reactions.[9] This approach is especially valuable for synthesizing chiral β-keto esters, which are pivotal precursors for enantiomerically pure pharmaceuticals.[7][8]
Expertise & Experience: The Rationale Behind Lipase Catalysis
The power of lipase-catalyzed transesterification lies in its high chemo- and stereoselectivity.[10] Enzymes like Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, are renowned for their broad substrate scope and excellent enantioselectivity in resolving racemic alcohols via acylation.[7][8] In this context, a readily available β-keto ester, such as ethyl acetoacetate, serves as the acyl donor. The lipase selectively acylates one enantiomer of a racemic secondary alcohol, resulting in the formation of a chiral β-keto ester and leaving the unreacted alcohol enantiomer in high enantiomeric excess. This method represents a direct route to chiral β-keto esters under mild, often solvent-free conditions, circumventing the challenges of acid/base lability and potential sigmatropic rearrangements associated with traditional chemical routes.[7]
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol using CALB
This protocol details the synthesis of a chiral β-keto ester through the kinetic resolution of a racemic secondary alcohol using immobilized CALB.
Materials:
-
Racemic secondary alcohol (e.g., (±)-1-phenylethanol)
-
Acyl donor β-keto ester (e.g., ethyl acetoacetate, distilled prior to use)
-
Immobilized Candida antarctica Lipase B (Novozym® 435), dried over P₂O₅
-
Anhydrous organic solvent (optional, the reaction can be run neat)
-
Standard laboratory glassware (oven-dried)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC for enantiomeric excess (ee) determination
Procedure:
-
In a 50 mL round-bottom flask, combine the racemic alcohol (5 mmol) and the acyl donor β-keto ester (7.5 mmol). Using a slight excess of the acyl donor can help drive the reaction towards product formation.
-
Add the immobilized CALB (Novozym® 435) to the mixture. A typical catalyst loading is 10% (w/w) relative to the alcohol.
-
The reaction can be performed solvent-free, which simplifies workup and reduces waste. If a solvent is necessary to improve solubility or mixing, use a minimal amount of an anhydrous solvent like toluene or tert-butyl methyl ether.
-
For solvent-free reactions, the flask can be connected to a rotary evaporator without vacuum, and swirled at a controlled temperature, typically 40-60°C, to ensure efficient mixing.[7]
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC to determine the conversion of the alcohol. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product ester and the remaining unreacted alcohol.[7]
-
Once ~50% conversion is reached (typically within 1.5-5 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a small amount of solvent, dried, and potentially reused.
-
Remove the excess β-keto ester and solvent (if used) under reduced pressure using a rotary evaporator.
-
Purify the resulting chiral β-keto ester and the unreacted alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified chiral β-keto ester and the unreacted alcohol using chiral HPLC analysis.
Data Presentation: Lipase-Catalyzed Transesterification
| Alcohol Substrate | Acyl Donor | Enzyme | Conditions | Conversion (%) | Product ee (%) | Ref. |
| (±)-1-phenylethanol | Ethyl acetoacetate | CALB (Novozym® 435) | 40°C, 10 torr, 1.5 h | ~50 | >90 | [7] |
| Allylic alcohols | Methyl acetoacetate | CALB (Novozym® 435) | Solvent-free | High Yields | High | [7][8] |
| Propargylic alcohols | Ethyl acetoacetate | CALB (Novozym® 435) | Solvent-free | High Yields | High | [7][8] |
Visualization: Lipase-Catalyzed Kinetic Resolution Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution.
Thiolase-Catalyzed Claisen Condensation
Thiolases (EC 2.3.1.9) are ubiquitous enzymes that catalyze the reversible Claisen condensation of two acetyl-CoA units to form acetoacetyl-CoA, a fundamental reaction in various metabolic pathways, including fatty acid biosynthesis and degradation.[11][12] This enzymatic transformation is nature's equivalent of the Claisen condensation, forming a C-C bond to generate a β-ketoacyl-CoA thioester.[11]
Expertise & Experience: The Thiolase Mechanism
The catalytic cycle of a biosynthetic thiolase involves three key steps, orchestrated by two crucial cysteine residues in the active site: a nucleophilic cysteine and an acid/base cysteine.[12]
-
Acylation: The nucleophilic cysteine attacks the carbonyl carbon of the first acetyl-CoA molecule, forming a covalent acetyl-enzyme intermediate and releasing Coenzyme A.
-
Deprotonation: The acid/base cysteine acts as a general base, abstracting an α-proton from a second acetyl-CoA molecule to generate a resonance-stabilized enolate.
-
Condensation: The enolate anion then attacks the carbonyl carbon of the acetyl-enzyme intermediate. This is the C-C bond-forming step. The subsequent collapse of the tetrahedral intermediate releases acetoacetyl-CoA from the active site, regenerating the free enzyme.
This precise enzymatic control allows for the efficient synthesis of the β-ketoacyl-CoA unit, which serves as a key precursor for a multitude of natural products.[13]
Visualization: Thiolase-Catalyzed Claisen Condensation
Caption: Thiolase-catalyzed formation of acetoacetyl-CoA.
Polyketide Synthases (PKS): Nature's β-Keto Ester Factories
Polyketide synthases (PKSs) are remarkable multi-domain enzymatic assembly lines that synthesize a vast array of structurally diverse and biologically active natural products.[14] The fundamental chemistry at the heart of PKS action is a decarboxylative Claisen condensation, catalyzed by the β-ketoacyl-ACP synthase (KS) domain, which iteratively extends a growing polyketide chain.[15][16]
Expertise & Experience: The PKS Module
Type I PKSs are organized into modules, where each module is responsible for one cycle of chain elongation.[14][15] A minimal module consists of three core domains:
-
Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.[14][17]
-
Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain and the extender unit via a phosphopantetheine arm.[14][17]
-
Ketosynthase (KS): Catalyzes the crucial C-C bond-forming reaction. It accepts the growing polyketide chain from the previous module's ACP and catalyzes its condensation with the extender unit loaded on the current module's ACP. This reaction forms a β-ketoacyl-ACP intermediate.[14][16]
Following the formation of the β-keto intermediate, optional "tailoring" domains within the module can modify it. These include:
-
Ketoreductase (KR): Reduces the β-keto group to a β-hydroxy group.[14][18]
-
Dehydratase (DH): Eliminates water to form an α,β-double bond.[14][18]
-
Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.[14][18]
The presence or absence of these tailoring domains in each module dictates the final structure of the polyketide product.[16]
Visualization: PKS Module Catalytic Cycle
Caption: Catalytic cycle of a single PKS module.
Asymmetric Reduction of β-Keto Esters using Ketoreductases (KREDs)
While PKS systems offer an integrated approach to synthesis and reduction, standalone ketoreductases (KREDs), also known as alcohol dehydrogenases, are widely used for the asymmetric reduction of synthetically prepared β-keto esters. This reaction is a cornerstone of chemoenzymatic synthesis, providing access to valuable chiral β-hydroxy esters, which are key intermediates for many blockbuster drugs, including statins.[19][20]
Expertise & Experience: Stereocontrol with KREDs
KREDs catalyze the reversible, cofactor-dependent (NADH or NADPH) reduction of ketones to secondary alcohols.[19] Their utility in synthesis stems from their often exquisite stereoselectivity, capable of producing a single stereoisomer of the alcohol product with very high enantiomeric excess (>99% ee). The stereochemical outcome is governed by Prelog's rule, which predicts which face of the carbonyl will be attacked by the hydride from the cofactor. By selecting a KRED that follows either the Prelog or anti-Prelog preference, chemists can access either enantiomer of the desired chiral alcohol.
Experimental Protocol: KRED-Catalyzed Asymmetric Reduction
This protocol describes a typical whole-cell biocatalytic reduction of a β-keto ester. Using whole cells (e.g., recombinant E. coli overexpressing a KRED) is often preferred as it simplifies the process by providing an in-situ cofactor recycling system.
Materials:
-
β-Keto ester substrate (e.g., ethyl 4-chloro-3-oxobutanoate)
-
Recombinant E. coli cells overexpressing a desired ketoreductase (KRED)
-
Cofactor recycling system: A sacrificial alcohol (e.g., isopropanol) and potentially a second dehydrogenase.
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware, incubator shaker
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the buffer solution. The cell density (as optical density or wet cell weight) should be optimized for the specific KRED and substrate.
-
To this suspension, add the β-keto ester substrate. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., DMSO) to avoid high local concentrations that might inhibit the enzyme.
-
Add the co-substrate for cofactor regeneration. Isopropanol is commonly used; it is oxidized to acetone by the KRED or a coupled dehydrogenase, which simultaneously reduces the NADP⁺ back to NADPH.[19] A typical concentration is 5-10% (v/v).
-
Place the reaction mixture in an incubator shaker at an optimal temperature (e.g., 30°C) and agitation speed for the cells.
-
Monitor the reaction for substrate consumption and product formation using an appropriate analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, pellet the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chiral β-hydroxy ester product by column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualization: KRED-Catalyzed Asymmetric Reduction
Caption: KRED-catalyzed asymmetric reduction with cofactor recycling.
Applications in Drug Development
The ability to enzymatically synthesize chiral β-keto esters and their derivatives with high stereoselectivity is of paramount importance in the pharmaceutical industry.[1][21] These compounds are key structural motifs or intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). For example, chiral β-hydroxy esters are central to the synthesis of cholesterol-lowering statin drugs like rosuvastatin.[21] Furthermore, the versatile functionality of β-keto esters allows for their elaboration into complex heterocyclic structures, which are prevalent in medicinal chemistry.[22][23] The use of enzymes in these synthetic routes not only provides access to enantiomerically pure compounds but also aligns with the principles of green chemistry by reducing waste and avoiding harsh chemical reagents.[21]
References
-
Córdova, A., & Janda, K. D. (2001). A Highly Chemo- and Stereoselective Synthesis of β-Keto Esters via a Polymer-Supported Lipase Catalyzed Transesterfication. The Journal of Organic Chemistry, 66(5), 1906–1909. [Link]
-
Simon, R. C., et al. (2015). Biocatalytic synthesis of β-amino acids starting from β-keto esters. ResearchGate. [Link]
-
Córdova, A., & Janda, K. D. (2001). A Highly Chemo- and Stereoselective Synthesis of β-Keto Esters via a Polymer-Supported Lipase Catalyzed Transesterfication. ACS Publications. [Link]
- Janda, K. D., & Córdova, A. (2002). Synthesis of B-keto esters.
-
Buß, O., et al. (2018). Enzymatic asymmetric synthesis using a β-keto ester as stable substrate alternative in contrast to unstable β-keto acids. ResearchGate. [Link]
-
Singh, R., & Singh, P. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
-
Wikipedia. (n.d.). Polyketide synthase. Wikipedia. [Link]
-
Wiśniewska, J., et al. (2025). Enzymatic Synergism in the Synthesis of β-Keto Esters. ResearchGate. [Link]
-
Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
-
Bariotaki, A., Kalaitzakis, D., & Smonou, I. (2014). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, 16(5), 1434–1437. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. [Link]
-
Frandsen, R. (n.d.). Polyketide synthases. Rasmus Frandsen Home Page. [Link]
-
Weissman, K. J. (2015). The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. MDPI. [Link]
-
Weissman, K. J. (2015). The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. PMC. [Link]
-
Cane, D. E., & Keatinge-Clay, A. T. (2007). The Biochemical Basis for Stereochemical Control in Polyketide Biosynthesis. PMC - NIH. [Link]
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]
-
Inostroza-Brito, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
Lecomte, J., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
-
Wikipedia. (n.d.). Thiolase. Wikipedia. [Link]
-
Wierenga, R. K., et al. (2023). Thiolase: A Versatile Biocatalyst Employing Coenzyme A-Thioester Chemistry for Making and Breaking C-C Bonds. PubMed. [Link]
-
Wikipedia. (n.d.). Claisen condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Inostroza-Brito, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
-
Li, T., et al. (2021). The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
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- 21. researchgate.net [researchgate.net]
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- 23. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-oxooctanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary focus will be on the crossed Claisen condensation, a fundamental and widely used method for constructing β-keto esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most common and efficient method is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1] Specifically, the enolate of methyl acetate acts as the nucleophile, attacking the carbonyl carbon of methyl hexanoate (the electrophile). The reaction requires a full equivalent of base because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[2][3]
The overall transformation can be summarized as: Methyl Hexanoate + Methyl Acetate --(Base)--> this compound
Q2: Why is the choice of base so critical in this synthesis?
The base serves two essential functions: it deprotonates the α-carbon of methyl acetate to form the reactive enolate, and it drives the reaction equilibrium forward by deprotonating the product.[2][4] The choice of base directly impacts yield and purity.
-
Matching Alkoxide Bases: It is crucial to use a base whose alkoxide component matches the alcohol portion of the esters.[5] For methyl esters, sodium methoxide (NaOMe) is the ideal choice. Using a different alkoxide, like sodium ethoxide, would introduce a competing transesterification reaction, leading to a mixture of ethyl and methyl esters and reducing the yield of the desired product.[2][6]
-
Strong, Non-Nucleophilic Bases: Alternatively, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) can be used.[7] These bases can irreversibly and completely form the enolate of methyl acetate before the addition of methyl hexanoate, which provides greater control and can minimize self-condensation side reactions.[8][9]
Q3: What are the most common side reactions, and how can I prevent them?
Several side reactions can compete with the desired Claisen condensation, lowering your yield.
| Side Reaction | Causality & Explanation | Prevention Strategy |
| Self-Condensation | If both esters have α-hydrogens, a mixture of products can form. In this case, methyl acetate can react with itself, and methyl hexanoate can react with itself. | Use a non-enolizable ester as one of the coupling partners.[10] When this is not possible, as in this synthesis, slowly add the enolizable ester (methyl acetate) to a mixture of the base and the other ester (methyl hexanoate). Using a strong base like LDA to pre-form one enolate can also prevent this.[6] |
| Transesterification | Occurs when the alkoxide base does not match the ester's alkoxy group (e.g., using NaOEt with methyl esters).[10] | Always match the alkoxide base to the ester. For methyl esters, use sodium methoxide (NaOMe).[3] |
| Saponification (Hydrolysis) | If water is present, hydroxide ions (formed from the reaction of the alkoxide with water) can attack the ester carbonyl, leading to the formation of a carboxylate salt.[2][8] | Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Retro-Claisen Condensation | The Claisen condensation is a reversible reaction. The final, irreversible deprotonation of the β-keto ester product drives the reaction forward. If the product has no α-hydrogens between the carbonyls, the reaction will likely fail.[2][11] | Ensure your starting materials will result in a product with at least one acidic α-hydrogen. This compound has two such protons, so this is not typically an issue for this specific synthesis. |
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction yield is consistently low or zero.
A low yield is the most common issue. The cause can be pinpointed by systematically evaluating the reaction components and conditions.
**dot graph TD { A[Low Yield] --> B{Starting Materials}; A --> C{Reaction Conditions}; A --> D{Workup & Purification}; B --> B1[Purity/Moisture]; B --> B2[Stoichiometry]; C --> C1[Base Selection/Activity]; C --> C2[Temperature Control]; C --> C3[Reaction Time]; D --> D1[Incomplete Quench]; D --> D2[Emulsion Formation]; D --> D3[Product Loss];
} dot Troubleshooting workflow for low yield.
-
Q: Could my reagents be the problem?
-
A: Absolutely. Esters can hydrolyze over time if exposed to atmospheric moisture, and the base is highly sensitive.
-
Actionable Advice: Ensure your methyl hexanoate and methyl acetate are pure and anhydrous. Distill them if necessary.[12] Your base, especially NaH or NaOMe, must be fresh and handled under an inert atmosphere (Nitrogen or Argon) to prevent deactivation by moisture and CO2.
-
-
-
Q: I used sodium methoxide, but the reaction didn't work. Why?
-
A: The issue could be the quality of the base or the stoichiometry. A full equivalent of base is required because it is consumed in the final deprotonation step.[3]
-
Actionable Advice: Use at least 1.0 equivalent of high-purity sodium methoxide. If using NaH, ensure the mineral oil is washed away with dry hexanes before adding the solvent, as the oil can coat the NaH particles and reduce reactivity.
-
-
-
Q: How critical is temperature?
-
A: Very. The initial enolate formation is often done at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm to room temperature or gently heating it can then drive the condensation to completion.
-
Actionable Advice: Start the reaction at 0 °C, especially during the addition of the base or the second ester. Monitor the reaction by TLC (Thin Layer Chromatography) to determine the optimal reaction time and temperature.
-
-
Problem 2: My final product is impure, showing extra peaks on NMR/GC-MS.
-
Q: I see peaks corresponding to my starting materials. What happened?
-
A: This indicates an incomplete reaction. The cause could be inactive base, insufficient reaction time, or a non-optimal temperature.
-
Actionable Advice: Re-evaluate the factors listed under "Low Yield." Consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition, while monitoring progress by TLC.
-
-
-
Q: I have an unexpected peak that looks like a ketone. What is it?
-
A: You are likely seeing heptan-2-one. The β-keto ester product can be hydrolyzed to a β-keto acid during the aqueous workup, which is unstable and readily decarboxylates (loses CO2) to form a ketone.[10]
-
Actionable Advice: Perform the acidic workup at a low temperature (0 °C). Use a dilute, pre-chilled acid (e.g., 1M HCl) and add it slowly. Do not let the workup mixture stand for extended periods. Avoid excessive heat during solvent removal and purification.
-
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
**dot graph TD { rankdir=LR; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
} dot Workflow for this compound Synthesis.
1. Reaction Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Add methyl hexanoate (1.0 eq) and anhydrous solvent (e.g., THF or diethyl ether) to the flask.
-
Cool the flask to 0 °C in an ice-water bath.
2. Enolate Formation & Condensation:
-
To a separate flask, weigh out sodium methoxide (1.1 eq) under an inert atmosphere and dissolve it in a minimal amount of anhydrous methanol. Alternatively, if using NaH, wash the required amount (1.1 eq) with dry hexanes to remove mineral oil and suspend it in the reaction solvent.
-
Slowly add the base solution/suspension to the stirred solution of methyl hexanoate at 0 °C.
-
Add methyl acetate (1.5 - 2.0 eq) dropwise to the reaction mixture over 30 minutes. An excess of the enolizable partner can help drive the reaction to completion.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using TLC.
3. Workup and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding a pre-chilled dilute aqueous acid (e.g., 10% HCl or saturated NH4Cl) until the pH is neutral to slightly acidic (pH ~6-7).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.[10]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[10][13]
References
- PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate.
-
Various Authors. (2022). Claisen Condensation. ResearchGate. Retrieved from [Link]
-
Pearson Education. (n.d.). Claisen Condensation Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chad's Prep. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
Jiang, W., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. King Saud University. Retrieved from [Link]
-
Pearson Education. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of ketals of methyl 3-OXO-LUP-20(29)-en-28-oate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Claisen Condensation of Esters
Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we will move beyond the textbook mechanism to address the practical challenges and side reactions that can arise during your experiments. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction conditions, maximize your yields, and ensure the integrity of your results.
The Claisen condensation is a powerful tool for the synthesis of β-keto esters and related 1,3-dicarbonyl compounds.[1][2] However, its success is highly dependent on carefully controlled reaction conditions. Even minor deviations can lead to a host of unwanted side reactions, resulting in low yields and complex product mixtures. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected, or the reaction is not proceeding at all. What are the likely causes?
Low or no yield in a Claisen condensation is a common issue that can often be traced back to the reaction's equilibrium nature and sensitivity to reaction conditions.[3][4]
Core Concept: Driving the Equilibrium
The Claisen condensation is a reversible reaction.[4] The final, and crucial, step to drive the reaction to completion is the deprotonation of the newly formed β-keto ester.[4][5][6] This product is more acidic than the starting ester, and its deprotonation by the alkoxide base is thermodynamically favorable, effectively removing the product from the equilibrium and pulling the reaction forward according to Le Châtelier's principle.[5][7]
Troubleshooting Checklist:
-
Stoichiometry of the Base: Are you using at least a full equivalent of base? Unlike catalytic reactions, a stoichiometric amount of base is required to deprotonate the β-keto ester product and drive the reaction.[2][5][6]
-
Presence of Two α-Hydrogens: Does your starting ester have at least two α-hydrogens? One is needed to form the enolate, and the second allows for the final deprotonation of the product to drive the equilibrium. Esters with only one α-hydrogen will not typically undergo a successful Claisen condensation under standard conditions.[5][8]
-
Reaction Temperature: Is the temperature appropriate? While some heating may be necessary to initiate the reaction, excessive temperatures can promote side reactions.[3][9] Optimization of the reaction temperature is often necessary.
-
Steric Hindrance: Are your reactants sterically hindered? Bulky groups on the ester can impede the nucleophilic attack of the enolate, slowing down or preventing the reaction.
Experimental Protocol: Optimizing Base Stoichiometry
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add your anhydrous solvent (e.g., ethanol).
-
Base Addition: Carefully add 1.1 equivalents of sodium ethoxide to the solvent.
-
Ester Addition: Slowly add 1.0 equivalent of the starting ester to the base solution at room temperature.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and perform an acidic work-up to neutralize the enolate and any remaining base.[7][10]
Below is a decision-making workflow for troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant amounts of a carboxylic acid salt in my product mixture. What is causing this and how can I prevent it?
The formation of a carboxylic acid salt is a clear indication of saponification, a hydrolysis reaction of the ester starting material.[3][4]
Mechanism of Saponification
Saponification occurs when a hydroxide ion attacks the carbonyl carbon of the ester. While the intended base is an alkoxide (e.g., sodium ethoxide), hydroxide ions can be present from two main sources:
-
Use of Hydroxide Bases: Using sodium hydroxide or potassium hydroxide as the base will directly lead to saponification.[4][5][11]
-
Presence of Water: Any water in the reaction mixture can react with the alkoxide base to form hydroxide ions.[3]
This side reaction consumes both the starting material and the base, thus halting the desired Claisen condensation.
Prevention Strategies:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[3]
-
Correct Base Selection: Never use hydroxide bases for a Claisen condensation.[4][5] The appropriate base is the sodium or potassium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters).[1][2][4]
Caption: Mechanism of ester saponification.
Q3: My product appears to be a mixture of different esters. Why is this happening?
The formation of a mixture of esters is a classic sign of transesterification.[4]
Understanding Transesterification
This side reaction occurs when the alkoxide base used does not match the alkoxy group of the starting ester.[4] For example, using sodium methoxide with an ethyl ester will lead to a mixture of ethyl and methyl esters, which can then all participate in the condensation, leading to a complex mixture of products.
| Starting Ester | Base Used | Outcome |
| Ethyl Acetate | Sodium Ethoxide | Correct: No transesterification |
| Ethyl Acetate | Sodium Methoxide | Incorrect: Transesterification occurs, forming methyl acetate. |
| Methyl Propanoate | Sodium Methoxide | Correct: No transesterification |
| Methyl Propanoate | Sodium Ethoxide | Incorrect: Transesterification occurs, forming ethyl propanoate. |
The Solution: Matching the Base to the Ester
This is one of the most critical, yet simple, parameters to control in a Claisen condensation.
Protocol: Preventing Transesterification
-
Identify the Ester's Alkoxy Group: For ethyl acetate, the alkoxy group is ethoxide.
-
Select the Corresponding Alkoxide Base: Use sodium ethoxide.
-
Choose the Corresponding Alcohol as the Solvent: Use anhydrous ethanol. This ensures that even if there is an equilibrium, the identity of the ester does not change.[12][13]
Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can also prevent transesterification, but it is not commonly used in classic Claisen condensations as it can promote other side reactions.[2][4]
Q4: I am attempting a crossed Claisen condensation, but I am getting a mixture of all four possible products. How can I improve the selectivity?
A crossed Claisen condensation between two different esters that can both form enolates will generally lead to a statistical mixture of four products, making it synthetically challenging.[10][14]
Strategies for a Selective Crossed Claisen Condensation:
-
Use a Non-enolizable Ester: The most common strategy is to use one ester that does not have any α-hydrogens.[10] This ester can only act as the electrophile (the "acceptor"). Examples of non-enolizable esters include benzoates, formates, carbonates, and oxalates.
-
Directed Claisen Condensation: For cases where both esters are enolizable, a directed approach using a strong, non-nucleophilic base like LDA is effective.[11][15]
Experimental Protocol: Directed Crossed Claisen Condensation
-
Enolate Formation: In a dry flask under an inert atmosphere, dissolve the ester you want to act as the nucleophile in anhydrous THF. Cool the solution to -78 °C. Slowly add one equivalent of LDA. This will quantitatively and irreversibly form the lithium enolate of that ester.[15]
-
Addition of the Electrophile: In a separate flask, dissolve the second ester (the electrophile) in anhydrous THF. Slowly add this solution to the pre-formed enolate solution at -78 °C.
-
Quenching: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
Caption: Decision tree for selective crossed Claisen condensation.
References
-
Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? - ResearchGate. (2023, November 30). Retrieved January 20, 2026, from [Link]
-
The Claisen Condensation Reaction | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation Mechanism - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved January 20, 2026, from [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega - ACS Publications. (2026, January 20). Retrieved January 20, 2026, from [Link]
-
Claisen condensation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation: Solvent and Base Choice - YouTube. (2021, May 6). Retrieved January 20, 2026, from [Link]
-
7.8: The Claisen Condensation Reaction - Chemistry LibreTexts. (2023, July 31). Retrieved January 20, 2026, from [Link]
-
Claisen Condensations - YouTube. (2021, May 4). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation - YouTube. (2023, February 21). Retrieved January 20, 2026, from [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, September 30). Retrieved January 20, 2026, from [Link]
-
Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions . (n.d.). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism - YouTube. (2018, May 10). Retrieved January 20, 2026, from [Link]
-
21.6 Claisen Condensation Reactions | Organic Chemistry - YouTube. (2021, April 22). Retrieved January 20, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation - YouTube. (2018, October 9). Retrieved January 20, 2026, from [Link]
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Purification of Methyl 3-oxooctanoate from crude reaction mixtures
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the purification of Methyl 3-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile β-keto ester. As a key intermediate in various synthetic pathways, obtaining high-purity this compound is critical for successful downstream applications.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its purification from crude reaction mixtures.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.
Q1: What is the essential first step to purify my crude this compound after synthesis?
An initial aqueous work-up is a crucial and non-negotiable first step. This procedure is designed to remove the bulk of inorganic salts, water-soluble catalysts, and acidic or basic residues before proceeding to more refined purification techniques.[3][4]
Causality and Rationale: Syntheses of β-keto esters, such as the Claisen condensation, often employ basic catalysts (e.g., sodium methoxide) or involve acidic quenches.[5] These reagents, along with any water-soluble byproducts, can interfere with subsequent purification steps like chromatography or distillation and must be removed.
Recommended Action: A standard liquid-liquid extraction is highly effective. Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether. Sequentially wash the organic layer with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This neutralizes and removes any unreacted acidic starting materials or acidic byproducts.
-
Brine (saturated aqueous NaCl) solution: This wash helps to remove the bulk of the water dissolved in the organic layer, breaking up emulsions and facilitating the subsequent drying step.[3]
After the washes, the organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[3]
Q2: Should I choose high-vacuum distillation or flash column chromatography for the primary purification?
The choice between these two powerful techniques depends on the specific impurity profile of your crude material.
-
High-Vacuum Distillation: This is the preferred method when your primary impurities are unreacted starting materials with boiling points significantly different from this compound.[3][6] It is particularly effective for large-scale purifications where chromatography would be impractical.
-
Flash Column Chromatography: This technique is superior for separating compounds with different polarities, such as side-products from self-condensation or other closely related esters that may have similar boiling points to your target compound.[7]
The following diagram illustrates the decision-making process for purification.
Caption: Decision workflow for purifying this compound.
Q3: My product seems to be decomposing during distillation, even under vacuum. What is happening?
This is a classic issue with β-keto esters and is most likely due to thermal degradation. The primary concern is decarboxylation , especially if any of the ester has hydrolyzed to the corresponding β-keto acid.[8]
Causality and Rationale: β-keto acids are notoriously unstable and readily lose carbon dioxide upon heating to form a ketone.[9][10] Even at the reduced pressures of vacuum distillation, the required temperatures can be high enough to initiate this process, significantly reducing your yield.
Troubleshooting & Optimization:
-
Improve Vacuum: Ensure your vacuum system is operating at maximum efficiency. Use a high-quality vacuum pump and check all seals for leaks. A lower pressure allows for distillation at a lower temperature.
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and lowering the pressure required for distillation.[3]
-
Ensure Thorough Neutralization: Any residual acid from the work-up can catalyze hydrolysis during heating. Make sure the initial bicarbonate wash was effective.
-
Avoid Overheating: Use a heating mantle with good stirring and carefully monitor the pot temperature. Do not exceed the temperature necessary to induce distillation.[3]
Q4: I'm seeing significant tailing and degradation of my product on a silica gel column. How can I fix this?
This is a common and frustrating problem caused by the acidic nature of standard silica gel.
Causality and Rationale: The surface of silica gel is covered in acidic silanol (Si-OH) groups. These sites can strongly interact with the carbonyl groups of your β-keto ester, leading to several problems:
-
Tautomerization: Catalyzes the keto-enol equilibrium on the column, often resulting in broad, tailing peaks.
-
Hydrolysis: The acidic surface can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then binds very strongly to the silica.[3]
-
Degradation: For sensitive substrates, other acid-catalyzed degradation pathways may become accessible.
Troubleshooting & Optimization: The solution is to use a deactivated or neutralized stationary phase .
-
Add Triethylamine (Et₃N) to the Eluent: The most common and effective method is to add a small amount of triethylamine (typically 0.1-1% by volume) to your eluent system (e.g., Hexane/Ethyl Acetate). The basic amine neutralizes the acidic sites on the silica gel, preventing unwanted interactions with your product.[3]
-
Use Neutralized Silica Gel: Commercially available neutralized silica gel can also be used.
-
Minimize Residence Time: Employ flash chromatography with a higher flow rate to reduce the amount of time the compound spends in contact with the stationary phase.[8]
The following diagram provides a troubleshooting guide for common column chromatography issues.
Caption: Troubleshooting guide for flash chromatography of β-keto esters.
Q5: My final product looks pure by NMR, but it develops an acidic smell over time. What is causing this instability?
This indicates slow hydrolysis of the ester.
Causality and Rationale: this compound, like many esters, is susceptible to hydrolysis back to the corresponding carboxylic acid (3-oxooctanoic acid) and methanol.[10][11] This process can be catalyzed by trace amounts of acid or base and is accelerated by the presence of water. The resulting carboxylic acid is often what is detected by smell.
Troubleshooting & Optimization:
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) to protect it from atmospheric moisture.
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of hydrolysis.
-
Azeotropic Removal of Water: Before final storage, dissolving the product in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove trace amounts of water.
Data & Protocols
Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆O₃ | 172.22 | 219.3 (est.)[12] |
| Methyl hexanoate | C₇H₁₄O₂ | 130.18 | 151 |
| Dimethyl carbonate | C₃H₆O₃ | 90.08 | 90 |
| 3-Oxooctanoic acid | C₈H₁₄O₃ | 158.19 | Decomposes |
Note: Boiling points are at atmospheric pressure. Distillation of this compound requires high vacuum to lower the boiling point and prevent decomposition.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution. Vent the funnel frequently as CO₂ may be generated. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15-20 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.[3]
Protocol 2: Flash Column Chromatography with Neutralized Eluent
-
Eluent Preparation: Prepare a suitable eluent system, typically a mixture of hexanes and ethyl acetate. Based on TLC analysis, aim for an Rf value of 0.2-0.4 for the product.[3] Add 0.5% (v/v) triethylamine to the prepared eluent mixture.
-
Column Packing: Pack a silica gel column using the neutralized eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column using the neutralized eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Aliphatic β-keto esters. (n.d.). Google Patents.
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2000). ResearchGate. Retrieved from [Link]
-
Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis of B-keto esters. (n.d.). Google Patents.
-
Methyl acetoacetate | C5H8O3. (n.d.). PubChem. Retrieved from [Link]
-
Krapcho decarboxylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]
-
Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. (2021). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH. Retrieved from [Link]
-
This compound | C9H16O3. (n.d.). PubChem. Retrieved from [Link]
-
New synthetic reactions. Convenient approach to methyl 3-oxo-4-pentenoate. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. (2023). YouTube. Retrieved from [Link]
-
Catalytic Deoxygenation of Methyl-Octanoate and Methyl-Stearate on Pt/Al2O3. (n.d.). The University of Oklahoma. Retrieved from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]
-
This compound, 22348-95-4. (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound | C9H16O3. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Methyl 3-oxoheptanoate | C8H14O3. (n.d.). PubChem. Retrieved from [Link]
-
Hydrolysis and saponification of methyl benzoates. (1999). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022). YouTube. Retrieved from [Link]
-
This compound. (n.d.). FlavScents. Retrieved from [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. Retrieved from [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012). Reddit. Retrieved from [Link]
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- 3. benchchem.com [benchchem.com]
- 4. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]
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- 11. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [flavscents.com]
Technical Support Center: Troubleshooting Peak Broadening of β-Keto Esters in HPLC Analysis
Welcome to the technical support guide for addressing peak broadening when analyzing β-keto esters using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues encountered with this class of compounds. The inherent chemical properties of β-keto esters present unique challenges in HPLC, often leading to broad, asymmetric, or split peaks. This guide provides in-depth explanations and actionable troubleshooting steps to achieve sharp, symmetrical peaks for reliable quantification and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my β-keto ester peaks broad and distorted? I suspect keto-enol tautomerism.
A1: This is a very common issue. You are likely observing on-column interconversion between the keto and enol tautomers.
Expertise & Experience: β-Keto esters exist in a dynamic equilibrium between their keto and enol forms.[1][2] This process, known as tautomerism, can occur on the timescale of a chromatographic separation. If the interconversion rate is slow enough relative to the elution time, you may see two distinct peaks. If it's very fast, you'll see a single, sharp peak representing the average of the two forms. However, at intermediate conversion rates, which is often the case, the result is significant peak broadening or a distorted peak shape as the two forms are not fully resolved but are continuously interconverting as they travel through the column.[3][4] The enol form is often stabilized by intramolecular hydrogen bonding, and its population can be influenced by solvent polarity and pH.[2][5]
Troubleshooting Protocol: Managing Keto-Enol Tautomerism
The goal is to shift the equilibrium to favor one form or to accelerate the interconversion so that only a single, sharp peak is observed.
-
Mobile Phase pH Adjustment:
-
Mechanism: The rate of tautomer interconversion is often catalyzed by acid or base.[4] By adjusting the mobile phase pH, you can either accelerate the interconversion to the point where the two forms elute as a single sharp peak or stabilize one form over the other.
-
Protocol:
-
Start by adding a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase.[3][6] This will lower the pH to around 2-3.
-
Run the analysis and observe the peak shape. For many β-keto esters, a low pH will favor the keto form and/or accelerate the interconversion, resulting in a sharper peak.[7]
-
If peak shape does not improve, consider using a buffered mobile phase at a slightly higher pH (e.g., pH 4-5 with an acetate or formate buffer) to see if it favors the enol form or a different interconversion rate.[7]
-
Important: Always ensure your chosen pH is within the stable operating range of your HPLC column (typically pH 2-8 for silica-based columns).[7][8]
-
-
-
Temperature Optimization:
-
Mechanism: Increasing the column temperature can increase the rate of tautomer interconversion, potentially leading to the coalescence of the two tautomer peaks into a single, sharper peak.[4]
-
Protocol:
-
Set the column oven to a moderately elevated temperature, for example, 40°C.
-
If peak broadening persists, incrementally increase the temperature (e.g., in 5°C steps) up to the column's maximum recommended temperature.
-
Monitor both peak shape and the stability of your analyte at higher temperatures.
-
-
Data Presentation: Effect of Mobile Phase Additives on Peak Shape
| Mobile Phase Modifier | Typical Concentration | Expected Outcome for β-Keto Esters |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Sharpens peaks by accelerating keto-enol interconversion.[6] |
| Formic Acid | 0.1% (v/v) | Similar to TFA, improves peak shape through pH modification. |
| Acetate or Formate Buffer | 10-25 mM | Stabilizes pH and can help in obtaining consistent retention times.[9] |
Visualization: Keto-Enol Tautomerism Workflow
Caption: Troubleshooting workflow for peak broadening due to tautomerism.
Q2: I've tried adjusting the pH, but my peaks are still tailing. Could something else be causing this?
A2: Yes, peak tailing for β-keto esters is often caused by chelation with metal ions within the HPLC system or by secondary interactions with the column's stationary phase.
Expertise & Experience: The 1,3-dicarbonyl moiety of β-keto esters is an excellent chelating agent for metal ions.[10] Trace metals can be present in the stainless steel components of the HPLC (frits, tubing), the mobile phase, or even leach from the silica of the column itself.[11] When the β-keto ester chelates with these metal ions, it can lead to secondary retention mechanisms, resulting in significant peak tailing.[9][11] Additionally, if the stationary phase has exposed, acidic silanol groups, the polar carbonyl groups of your analyte can interact with them, also causing tailing.[9]
Troubleshooting Protocol: Mitigating Metal Chelation and Silanol Interactions
-
Use a Metal Chelating Agent:
-
Mechanism: Adding a strong chelating agent to the mobile phase will bind to any free metal ions, preventing them from interacting with your analyte.
-
Protocol:
-
Prepare your mobile phase with a low concentration of ethylenediaminetetraacetic acid (EDTA), typically 0.1-0.5 mM.[3]
-
Ensure the EDTA is fully dissolved and the mobile phase is well-mixed.
-
Flush the system thoroughly with the new mobile phase before analysis.
-
Inject your sample and compare the peak shape to the analysis without EDTA. A significant reduction in tailing is a strong indicator that metal chelation was the issue.
-
-
-
Column Selection and Care:
-
Mechanism: Using a high-quality, well-end-capped column minimizes the number of free silanol groups available for secondary interactions.[9]
-
Protocol:
-
Choose a High-Purity, End-Capped Column: Select a modern, high-purity silica column with robust end-capping (e.g., a C18 column). These columns are designed to minimize silanol activity.[12]
-
Consider an "Aqueous" C18 Column: These columns are designed for use with highly aqueous mobile phases and can offer different selectivity for polar compounds.[13]
-
Use a Guard Column: A guard column protects your analytical column from contaminants in the sample that could bind to active sites and cause peak tailing.[14]
-
-
-
Mobile Phase Additives for Silanol Masking:
-
Mechanism: In addition to controlling pH, acidic additives like TFA can protonate residual silanol groups, reducing their ability to interact with your analyte.[6]
-
Protocol: If not already in use, add 0.1% TFA to the mobile phase. This can simultaneously address tautomerism and mask silanol interactions.
-
Visualization: Mechanism of Metal Chelation
Caption: Chelation of a β-keto ester with a metal ion.
Q3: My peaks are broad from the start of my analysis. Could it be an issue with my sample solvent or injection volume?
A3: Absolutely. Mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, especially for early-eluting peaks.
Expertise & Experience: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause the sample band to spread out on the column before the gradient even begins.[14] This leads to broad or split peaks. This effect is exacerbated by large injection volumes.[15][16] The ideal scenario is to dissolve your sample in the initial mobile phase or a weaker solvent.
Troubleshooting Protocol: Optimizing Sample Injection
-
Match Sample Solvent to Mobile Phase:
-
Protocol:
-
Whenever possible, dissolve your sample directly in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
If the analyte is not soluble in the initial mobile phase, use the weakest possible solvent that provides adequate solubility.
-
Avoid dissolving samples in 100% strong solvents like acetonitrile or methanol if your starting mobile phase is highly aqueous.
-
-
-
Reduce Injection Volume:
-
Mechanism: A smaller injection volume minimizes the solvent mismatch effect and reduces the initial band width of the analyte on the column.[15][17]
-
Protocol:
-
Reduce your injection volume by half and re-run the analysis.
-
If the peak shape improves, continue to decrease the injection volume until you achieve a sharp peak while maintaining adequate signal-to-noise.
-
If a larger injection volume is necessary for sensitivity, you may need to perform a solvent exchange or dilute the sample in a weaker solvent.
-
-
Data Presentation: Injection Parameter Comparison
| Parameter | Poor Condition | Optimized Condition | Rationale |
| Sample Solvent | 100% Acetonitrile | 95:5 Water:Acetonitrile | Matches initial mobile phase, preventing band spreading. |
| Injection Volume | 20 µL | 5 µL | Reduces column overload and solvent effects.[16] |
References
-
Reddit. (2024). HPLC peak shape trouble shooting. Retrieved from [Link]
-
Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chromatography Forum. (2007). Keto-enol tautomerism. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (2024). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (2010). LC Troubleshooting Series: Peak Broadening. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Trage, C., Schröder, D., & Schwarz, H. (2005). Coordination of iron(III) cations to beta-keto esters as studied by electrospray mass spectrometry: implications for iron-catalyzed Michael addition reactions. Chemistry, 11(2), 619-27. Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
ResearchGate. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Retrieved from [Link]
-
LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]
-
National Institutes of Health. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]
-
National Institutes of Health. (2012). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Retrieved from [Link]
-
Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Retrieved from [Link]
-
National Institutes of Health. (2011). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
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Technical Support Center: Improving Stereoselectivity in the Reduction of Methyl 3-oxooctanoate
Welcome to the technical support center for the stereoselective reduction of methyl 3-oxooctanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction
The asymmetric reduction of β-keto esters, such as this compound, is a fundamental reaction in organic synthesis, yielding chiral β-hydroxy esters that are valuable building blocks for many biologically active compounds and pharmaceuticals.[1][2] Achieving high stereoselectivity is often the primary challenge. This guide will explore various methodologies, from catalytic hydrogenation to enzymatic reductions, and provide practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective reduction of this compound?
A1: The primary methods include:
-
Catalytic Asymmetric Hydrogenation: This widely used industrial method often employs ruthenium-based catalysts with chiral ligands like BINAP.[3][4] These systems can achieve high yields and excellent enantioselectivities (up to 100% ee).[4]
-
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) offers a green and highly selective alternative.[2][5][6] These methods can be particularly effective for producing specific stereoisomers.[5][7]
-
Stoichiometric Chiral Reagents: Reagents like those derived from chiral boranes can be used for enantioselective reductions, although they are often less atom-economical than catalytic methods.[8]
Q2: I am observing low enantiomeric excess (e.e.). What are the likely causes?
A2: Low e.e. can stem from several factors:
-
Suboptimal Catalyst/Enzyme: The chosen catalyst or enzyme may not be well-suited for this compound. Screening different chiral ligands or enzymes is often necessary.
-
Incorrect Reaction Temperature: Temperature can significantly impact stereoselectivity.[9] Generally, lower temperatures favor higher enantioselectivity, but this is not a universal rule and depends on the specific catalytic system.[10]
-
Presence of Impurities: Impurities in the substrate or solvent can poison the catalyst or inhibit the enzyme, leading to poor stereocontrol.
-
Racemization of the Product: The chiral β-hydroxy ester product can racemize under certain conditions, particularly in the presence of acid or base.[11]
Q3: My reaction is slow or incomplete. How can I improve the conversion rate?
A3: To address slow or incomplete reactions:
-
Increase Catalyst/Enzyme Loading: A higher concentration of the catalyst or enzyme can increase the reaction rate, provided the substrate is not inhibitory at high concentrations.[12][13]
-
Optimize Reaction Conditions: Adjusting temperature, pressure (for hydrogenations), and solvent can significantly impact reaction kinetics.
-
Ensure Proper Mixing: In heterogeneous reactions (e.g., with whole-cell biocatalysts or some solid-supported catalysts), efficient mixing is crucial for good mass transfer.
-
Check for Catalyst Deactivation: The catalyst or enzyme may be deactivating over time. Investigating the cause of deactivation (e.g., air sensitivity, product inhibition) is important.
Q4: Can the choice of solvent affect the stereoselectivity?
A4: Yes, the solvent can play a crucial role in the stereochemical outcome of the reaction. The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the hydride attack. For instance, in some catalytic systems, polar solvents may be preferred, while in others, nonpolar solvents might yield better results. It is often a parameter that requires empirical optimization for a specific reaction.
Troubleshooting Guides
Problem 1: Poor Stereoselectivity in Catalytic Asymmetric Hydrogenation
Symptoms:
-
Low enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).
-
Inconsistent results between batches.
Potential Causes & Solutions:
| Cause | Proposed Solution & Scientific Rationale |
| Inappropriate Chiral Ligand | Screen a library of chiral ligands. The steric and electronic properties of the ligand are critical in creating a chiral environment around the metal center that effectively differentiates the two faces of the ketone. For Ru-catalyzed hydrogenations of β-keto esters, BINAP and its derivatives are a good starting point.[3][4] |
| Incorrect Solvent | Experiment with a range of solvents (e.g., methanol, ethanol, dichloromethane). The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition state, thereby impacting stereoselectivity. |
| Suboptimal Temperature | Investigate a range of temperatures. Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher e.e. However, this can also decrease the reaction rate.[9] |
| Presence of Water or Oxygen | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Many organometallic catalysts are sensitive to air and moisture, which can lead to catalyst decomposition and loss of stereocontrol. |
| Racemization | After the reaction, ensure the workup conditions are neutral or slightly acidic to prevent base-catalyzed epimerization of the product.[11] |
Problem 2: Low Yield and/or Activity in Enzymatic Reduction
Symptoms:
-
Low conversion of this compound.
-
Enzyme appears to be inactive.
Potential Causes & Solutions:
| Cause | Proposed Solution & Scientific Rationale |
| Cofactor Limitation | Ensure an adequate supply of the necessary cofactor (typically NADPH or NADH for ketoreductases).[2] For whole-cell systems, this may involve adding a co-substrate for cofactor regeneration (e.g., glucose for baker's yeast). For isolated enzymes, a cofactor regeneration system (e.g., using glucose dehydrogenase or isopropanol/alcohol dehydrogenase) is often employed. |
| Substrate or Product Inhibition | High concentrations of the substrate or product can inhibit enzyme activity.[14] Try lowering the initial substrate concentration or using a fed-batch approach. Product inhibition can sometimes be mitigated by in-situ product removal. |
| Incorrect pH or Temperature | Determine the optimal pH and temperature for the specific enzyme being used. Enzyme activity is highly dependent on these parameters, as they affect the enzyme's three-dimensional structure and the ionization state of key amino acid residues in the active site. |
| Presence of Inhibitors | Ensure the substrate and buffer components are free of heavy metals or other known enzyme inhibitors. |
| Enzyme Denaturation | Improper storage or handling can lead to enzyme denaturation. Always follow the manufacturer's recommendations for storage and use. |
Comparative Performance of Different Catalytic Systems
The choice of catalyst is a critical first step in optimizing the stereoselective reduction of β-keto esters. Below is a comparison of common catalytic systems for the reduction of a model β-keto ester, ethyl acetoacetate, which provides a useful reference for this compound.
| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reaction Conditions | Reference |
| Ru-BINAP | Ethyl acetoacetate | (S) | 96 | 97-98 | H₂ (pressure varies), EtOH, 100°C, 6 h | [1] |
| Baker's Yeast | Ethyl acetoacetate | (S) | 82.6 | >99.0 | Sucrose, Water, 35°C, pH 5.5 | [1] |
| Organocatalyst | Ethyl acetoacetate | (S) | 95 | 92 | Hantzsch Ester, Chiral Phosphoric Acid, Toluene, 30°C, 24 h | [1] |
This table is adapted from a comparative analysis and serves as a general guide. Optimal conditions for this compound may vary.[1]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using a Ru-BINAP Catalyst
-
Catalyst Preparation: In a glovebox, dissolve the chiral Ru-BINAP catalyst in an appropriate anhydrous solvent (e.g., ethanol).
-
Reaction Setup: To a high-pressure reactor, add this compound and the chosen solvent under an inert atmosphere.
-
Catalyst Addition: Add the catalyst solution to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by techniques such as TLC, GC, or HPLC.
-
Workup: Once the reaction is complete, carefully vent the reactor, and concentrate the reaction mixture. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Enzymatic Reduction using a Ketoreductase (KRED)
-
Buffer Preparation: Prepare a suitable buffer solution at the optimal pH for the chosen KRED.
-
Cofactor Regeneration System: If using an isolated enzyme, prepare the cofactor regeneration system (e.g., by dissolving the cofactor, a secondary enzyme like glucose dehydrogenase, and glucose in the buffer).
-
Reaction Mixture: In a reaction vessel, combine the buffer, cofactor regeneration system (if applicable), and the KRED.
-
Substrate Addition: Add the this compound to the reaction mixture. It may be necessary to add it slowly or use a co-solvent like DMSO to improve solubility.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product into the organic layer, dry the organic phase, and concentrate to obtain the crude product. Purify as needed.
Visualizing the Workflow
A logical workflow is essential for systematically troubleshooting and optimizing the stereoselective reduction.
Caption: A decision-making workflow for optimizing stereoselective reductions.
References
-
Katz, M. et al. (2005). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]
-
ResearchGate (2025). Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. Available at: [Link]
-
Heider, J. et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Available at: [Link]
-
Sawano, T. et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
ACS Publications (2026). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Organic Letters. Available at: [Link]
-
University of Alaska Fairbanks (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Available at: [Link]
-
Organic Chemistry Portal (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Royal Society of Chemistry (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]
-
ACS Publications. Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Available at: [Link]
-
ResearchGate (2025). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Available at: [Link]
-
ACS Publications (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]
-
ResearchGate (2025). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Available at: [Link]
-
Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]
-
Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-218. Available at: [Link]
-
Chemistry LibreTexts (2021). 19.5: Effect of Concentration on Enzyme Activity. Available at: [Link]
-
MDPI (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
-
ACS Publications (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]
-
Reddit (2021). Why would an increase in substrate concentration decrease reaction rate?. Available at: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Ketone Reduction. Available at: [Link]
-
ACS Publications (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Organic Process Research & Development. Available at: [Link]
-
University College London. The effect of substrate concentration on enzyme activity. Available at: [Link]
-
ResearchGate (2014). Methyl-coenzyme M reductase: Elucidating the process of activation and study of the effect of the methanogenesis inhibitor 3-nitrooxypropanol. Available at: [Link]
-
YouTube (2021). A Level Biology Revision "The Effect of Substrate Concentration and Enzyme Concentration on Enzymes". Available at: [Link]
-
Sciencemadness Discussion Board (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]
-
JulietHahn.com (2016). Enzymatic Reduction of Methyl- Acetoacetate. Available at: [Link]
-
PubMed (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering. Available at: [Link]
-
PubMed (1988). 3-Methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA: two new mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney. Available at: [Link]
-
PubChem. Methyl 3-oxohexanoate. Available at: [Link]
-
PubChem. Methyl 3-methyl-2-oxobutanoate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Workup and Isolation of β-Keto Esters
Welcome to the technical support center for the workup and isolation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile class of compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot effectively and ensure the integrity of your products.
Frequently Asked Questions (FAQs)
Q1: Why is my β-keto ester decomposing during aqueous workup?
A1: The most likely cause is decarboxylation. The β-keto acid, formed by hydrolysis of the ester under acidic or basic conditions, is thermally unstable and readily loses CO₂.[1][2] To minimize this, perform aqueous washes quickly, use mild acids (e.g., dilute HCl, NH₄Cl) or bases (e.g., NaHCO₃), and keep the temperature low (e.g., use an ice bath).
Q2: My β-keto ester is streaking badly on my silica gel column. What's happening?
A2: This is a classic issue arising from the keto-enol tautomerism of β-keto esters.[3][4] The silica gel's acidic surface can catalyze the interconversion between the keto and enol forms, which have different polarities, leading to streaking. Additionally, the enol form can chelate with trace metals in the silica, causing tailing.
Q3: I see an unexpected ester in my final product. Where did it come from?
A3: You are likely observing a product of transesterification.[5][6] This can occur if your reaction workup or purification involves an alcohol that is different from the alcohol moiety of your ester, especially in the presence of acid or base catalysts. For instance, using methanol to dissolve your crude product for chromatography could lead to the formation of the methyl ester.
Q4: Can I distill my β-keto ester?
A4: Yes, distillation under reduced pressure is a common purification method for β-keto esters.[1] However, be mindful of the potential for thermal decomposition (decarboxylation), especially for bulkier or more sensitive substrates. It is crucial to use a high-vacuum system and a well-controlled heating bath.
Troubleshooting Guides
Guide 1: Low Yield or Product Decomposition During Workup
Problem: Significant loss of product after aqueous extraction and concentration, often accompanied by gas evolution (CO₂).
Core Issue: Decarboxylation of the β-Keto Ester.
β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which is often unstable and readily decarboxylates upon gentle heating or under acidic/basic conditions to yield a ketone and carbon dioxide.[7][8][9]
Visualizing the Problem: The Decarboxylation Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. aklectures.com [aklectures.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Keto-Enol Tautomerism in Spectroscopic Analysis of β-Keto Esters
Welcome to the technical support center for the spectroscopic analysis of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by keto-enol tautomerism. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your spectroscopic data.
Introduction: The Challenge of a Dynamic Equilibrium
β-Keto esters exist as a dynamic equilibrium between two tautomeric forms: a keto and an enol form.[1] This equilibrium is not static; it is highly sensitive to the molecular environment, including solvent, temperature, and concentration. The enol form is stabilized by π-system conjugation and, notably, by the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring.[1][2] This inherent structural flexibility presents a significant challenge in spectroscopic analysis, as the resulting spectrum is a composite of two distinct, interconverting species. Misinterpretation can lead to incorrect structural assignments and inaccurate quantification. This guide will equip you with the expertise to control, identify, and quantify these tautomers effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the enol form of a β-keto ester so stable? A: The stability of the enol tautomer in β-keto esters and other β-dicarbonyl compounds is attributed to two primary electronic factors: π-system conjugation and intramolecular hydrogen bonding.[1][3][4] The C=C double bond of the enol can conjugate with the C=O group of the ester, delocalizing electron density and lowering the overall energy of the molecule. Furthermore, the enolic hydroxyl proton forms a strong intramolecular hydrogen bond with the ketonic oxygen, creating a stable six-membered pseudo-ring.[2]
Q2: Which spectroscopic technique is best for quantifying the keto-enol ratio? A: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and widely used technique for quantifying the keto-enol equilibrium.[5] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct, well-resolved signals for both the keto and enol forms.[2][6] The relative concentrations can be determined directly by integrating the unique signals corresponding to each tautomer.[6][7]
Q3: How does solvent polarity affect the tautomeric equilibrium? A: As a general principle, known as Meyer's Rule, the proportion of the keto form increases with increasing solvent polarity.[8][9][10] Polar, protic solvents (like methanol or water) can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. These solvents also disrupt the intramolecular hydrogen bond that stabilizes the enol form.[11] Conversely, nonpolar, aprotic solvents (like cyclohexane or carbon tetrachloride) do not compete for hydrogen bonding, allowing the intramolecularly-bonded enol form to predominate.[8][11]
Q4: Can I use UV-Vis spectroscopy to study this equilibrium? A: Yes, but with limitations. The enol form, with its conjugated π-system, typically has a strong π → π* absorption band in the UV region (around 240-330 nm), which is absent in the non-conjugated keto form.[12][13] However, the absorption bands of different tautomers can overlap, making direct quantification challenging without deconvolution methods.[14] It is more often used to qualitatively observe shifts in the equilibrium under different conditions rather than for precise quantification.
Part 2: Troubleshooting Guides by Spectroscopic Technique
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum shows very broad peaks for the enolic OH and the vinylic proton. What's wrong? A: This is a common observation and can be due to several factors:
-
Intermediate Exchange Rate: The tautomeric interconversion rate might be in the intermediate regime on the NMR timescale at your experimental temperature. This leads to coalescence and broadening of the signals.
-
Solution: Perform a variable temperature (VT-NMR) experiment.[15][16] Lowering the temperature will slow the exchange, sharpening the signals for the individual tautomers. Conversely, increasing the temperature may cause the signals to coalesce into a single, sharp, averaged peak if the exchange becomes fast enough.
-
-
Presence of Acidic/Basic Impurities: Trace amounts of acid or base can catalyze the interconversion, accelerating the exchange rate and causing peak broadening.
-
Solution: Ensure your sample and NMR solvent are pure and free from acidic or basic contaminants. Using freshly opened deuterated solvents or filtering the sample through a small plug of neutral alumina can help.
-
-
Intermolecular Proton Exchange: The enolic OH proton can exchange with residual water or other labile protons in the sample.
-
Solution: Use a rigorously dried NMR solvent. A D₂O shake can also be performed; adding a drop of D₂O to the NMR tube will cause the enolic OH signal to disappear due to rapid deuterium exchange, confirming its assignment.[17]
-
Q: The integration of my ¹H NMR signals gives an unexpected keto:enol ratio. Why? A: This issue points towards an incomplete understanding of the sample's equilibrium state or an error in data processing.
-
Equilibrium Not Reached: The sample may not have reached thermodynamic equilibrium after being dissolved in the NMR solvent. This is particularly true if you dissolve a solid sample or change the solvent.
-
Solution: Allow the sample to equilibrate in the NMR tube for a sufficient amount of time (from 30 minutes to several hours) at a constant temperature before acquiring the spectrum. You can monitor the equilibrium by taking spectra at different time points until the integration ratios stabilize.
-
-
Solvent Choice: The equilibrium is highly solvent-dependent.[18] A ratio that is correct in CDCl₃ will be different in DMSO-d₆.
-
Solution: Always report the solvent used when presenting tautomeric ratios. Refer to the table below for expected trends.
-
-
Integration Error: Incorrectly setting the integral regions can lead to erroneous results. The α-CH₂ signal of the keto form (a singlet) represents two protons, while the vinylic =CH- signal of the enol form (a singlet) represents one proton.
-
Solution: When calculating the molar ratio, ensure you normalize the integrals by the number of protons they represent. For example, Ratio (Enol/Keto) = Integral(=CH) / (Integral(α-CH₂) / 2).[10]
-
Q: I am analyzing my sample in methanol-d₄ and see a strange 1:1:1 triplet for the keto α-CH₂ signal over time. What is happening? A: You are observing H/D exchange at the acidic α-carbon. The α-protons of the keto form are acidic and can be exchanged for deuterium from the solvent, especially in protic solvents like methanol-d₄.[19][20] The initial singlet (-CH₂-) becomes a 1:1:1 triplet (-CHD-) due to coupling with the deuterium atom (spin I=1).[19]
-
Causality: This exchange proceeds through the enol or enolate intermediate. Over time, this will lead to a decrease in the intensity of both the keto -CH₂- and enol =CH- signals, causing a systematic error in the calculated equilibrium constant if you use these signals for integration.[19]
-
Solution: To avoid this issue, calculate the tautomeric ratio using signals from protons that do not exchange, such as the methyl protons (-CH₃) of the keto and enol forms, which typically appear as distinct singlets.[19] Alternatively, use an aprotic deuterated solvent like CDCl₃ or acetone-d₆.
Infrared (IR) Spectroscopy
Q: I'm having trouble distinguishing the keto and enol C=O stretching bands in my IR spectrum. A: The IR spectrum of a β-keto ester mixture can be complex. The keto form has two C=O stretches (ketone and ester), while the enol form has one ester C=O stretch and a C=C stretch.[21]
-
Causality & Identification:
-
Keto Form: Expect two C=O bands. The ketone C=O is typically around 1725 cm⁻¹, and the ester C=O is around 1745 cm⁻¹.[22]
-
Enol Form: The ester C=O stretch is lowered to ~1650-1660 cm⁻¹ due to conjugation with the C=C bond. The intramolecular hydrogen bond also contributes to this shift.[21] The C=C stretch appears around 1600-1640 cm⁻¹.[3] You will also see a very broad O-H stretch from 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond.[21]
-
-
Solution: The key distinguishing feature is the disappearance of the sharp, high-frequency ketone C=O (~1725 cm⁻¹) and the appearance of the conjugated ester C=O (~1650 cm⁻¹) and the broad O-H band in the enol. Running spectra in different solvents (e.g., nonpolar CCl₄ vs. polar CH₃CN) will shift the equilibrium and help you assign the bands by observing which ones grow or shrink.[13]
UV-Visible (UV-Vis) Spectroscopy
Q: My UV-Vis spectrum shows a single broad absorption band. How can I resolve the contributions from the different tautomers? A: This is a common limitation of UV-Vis for this application. The π → π* transition of the conjugated enol form often dominates the spectrum.[12]
-
Causality: The keto form lacks the extended conjugation and thus absorbs at a much shorter wavelength (n → π* transition, ~280 nm), which is often masked by the stronger absorption of the enol tautomer or the solvent cutoff.
-
Solution:
-
Solvent Study: Acquire spectra in a series of solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol). This will shift the equilibrium, and you can observe the corresponding changes in the λ_max and intensity of the absorption band. This provides strong qualitative evidence for the tautomeric equilibrium.[13]
-
Computational Support: Use theoretical calculations (e.g., TD-DFT) to predict the absorption spectra of the individual keto and enol forms.[12] This can help in assigning the observed bands and deconvoluting the overlapping spectra.
-
Part 3: Data Presentation & Visualization
Quantitative Data Summary
The tautomeric equilibrium of a standard β-keto ester, ethyl acetoacetate (EAA), is highly dependent on the solvent. The table below summarizes typical equilibrium compositions.
| Solvent | Dielectric Constant (ε) | % Enol Form (Typical) | Key Solvent Interaction |
| Gas Phase | 1.0 | ~46% | Intrinsic stability, no intermolecular forces |
| Cyclohexane | 2.0 | ~46% | Nonpolar, does not disrupt intramolecular H-bond |
| Carbon Tetrachloride | 2.2 | ~33% | Nonpolar, minimal interaction |
| Chloroform-d (CDCl₃) | 4.8 | ~16% | Weakly polar, can act as a weak H-bond donor |
| Acetone-d₆ | 21.0 | ~7% | Polar aprotic, H-bond acceptor, disrupts enol |
| Methanol-d₄ | 32.7 | ~7% | Polar protic, strong H-bond donor/acceptor, stabilizes keto |
| Water (D₂O) | 80.1 | < 1% | Highly polar protic, strongly stabilizes keto form |
Note: These values are approximate and can vary with concentration and temperature. Sources:[8][9][11]
Visualizing Concepts and Workflows
Diagrams are essential for understanding the relationships between factors influencing tautomerism and for standardizing experimental workflows.
Caption: Factors influencing the keto-enol equilibrium position.
Caption: Standardized workflow for quantitative NMR (qNMR) analysis.
Part 4: Experimental Protocols
Protocol 1: Quantitative ¹H NMR Analysis of Tautomeric Ratio
This protocol provides a step-by-step method for determining the keto-enol equilibrium constant using ¹H NMR.
-
Sample Preparation: a. Accurately weigh 5-20 mg of the β-keto ester into a clean, dry vial.[1] b. Add approximately 0.6-0.7 mL of a chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity. c. Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (TMS).[1] d. Vortex the vial until the sample is fully dissolved. Transfer the solution to a clean NMR tube.
-
Instrument Setup and Equilibration: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[1] c. Allow the sample to thermally equilibrate inside the NMR probe for at least 15-30 minutes before measurement to ensure it has reached thermodynamic equilibrium at the probe temperature.[10]
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Critical Step: Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of all nuclei. This is crucial for accurate integration. A d1 of 10-15 seconds is often a safe starting point. c. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[1]
-
Data Processing and Analysis: a. Process the spectrum using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction). b. Calibrate the chemical shift scale to the TMS signal at 0 ppm.[1] c. Identify the characteristic signals for the keto and enol tautomers. For ethyl acetoacetate in CDCl₃, these are typically:
- Keto: α-CH₂ (~3.48 ppm, singlet), -COCH₃ (~2.21 ppm, singlet)
- Enol: Enolic OH (~12.1 ppm, broad singlet), Vinylic CH (~5.03 ppm, singlet), =C-CH₃ (~1.94 ppm, singlet)[5][6] d. Carefully integrate a pair of non-exchangeable, well-resolved signals corresponding to each tautomer (e.g., the keto -COCH₃ vs. the enol =C-CH₃). e. Calculate the percentage of the enol form: % Enol = [Integral(enol peak) / (Integral(enol peak) + Integral(keto peak))] * 100 f. Calculate the equilibrium constant, K_eq: K_eq = [Enol] / [Keto] = Integral(enol peak) / Integral(keto peak)[6]
Protocol 2: Variable Temperature (VT-NMR) Study
This protocol is used to investigate the effect of temperature on the equilibrium and to resolve broadened peaks.
-
Follow steps 1 and 2 from Protocol 1.
-
Set the desired starting temperature in the spectrometer's control software (e.g., 298 K). Allow the sample to equilibrate for at least 10-15 minutes after the temperature is stable.
-
Acquire and process a ¹H NMR spectrum as described in Protocol 1. Calculate the K_eq at this temperature.
-
Increment the temperature (e.g., by 10 K). Allow the sample to re-equilibrate for 10-15 minutes.
-
Repeat step 3 for each new temperature. Collect data over a desired range (e.g., 278 K to 328 K).
-
Thermodynamic Analysis: The Gibbs free energy change (ΔG°) can be calculated at each temperature using: ΔG° = -RT * ln(K_eq).
-
A van't Hoff plot (ln(K_eq) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R and the intercept is ΔS°/R, allowing for the determination of the enthalpy and entropy changes of the tautomerization.[10][16]
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
- BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters. Benchchem.
- Charif, I. E., Mekelleche, S. M., & Villemin, D. SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing.
-
Cook, G., & Feltman, P. M. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
- DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
-
Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]
-
Grushow, A., & Zielinski, T. J. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education. [Link]
-
Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
IR Spectroscopy. e-PG Pathshala. [Link]
-
Keto-enol tautomerism. Fiveable. [Link]
-
Murthy, A. S. N., & Rao, C. N. R. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry. [Link]
-
Nakabayashi, S., & Akahori, H. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences. [Link]
-
Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). ResearchGate. [Link]
-
Wade, L. G., & Simek, J. W. Tautomers of Dicarbonyl Compounds. Pearson. [Link]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing GC-MS parameters for sensitive detection of Methyl 3-oxooctanoate
Technical Support Center: GC-MS Analysis of Methyl 3-oxooctanoate
Welcome to the technical support guide for the sensitive detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and professionals in drug development who are working with β-keto esters and require robust, sensitive, and reproducible analytical methods.
This compound, due to its active β-keto group, presents unique analytical challenges, including potential thermal instability and chromatographic peak tailing. This guide provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting logic to help you optimize your GC-MS parameters and achieve high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation & Derivatization
Q1: I'm observing poor peak shape and low response for this compound. Should I be derivatizing my sample?
A1: Yes, most likely. The core issue with analyzing β-keto esters like this compound is the presence of the reactive ketone group. This group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced analyte recovery. Furthermore, the compound can be susceptible to thermal degradation.
Derivatization is a critical step to mitigate these issues. By converting the ketone to a more stable functional group, you enhance thermal stability and minimize unwanted interactions, resulting in improved chromatographic performance.[1]
Q2: What is the recommended derivatization procedure for this compound?
A2: The most effective and widely used method for derivatizing ketones is methoximation . This reaction converts the ketone group into a stable methyloxime derivative using methoxyamine hydrochloride.[1][2] This procedure not only improves stability but also increases the molecular weight, shifting key mass fragments to a higher m/z range, which can help in reducing background interference.
Below is a field-proven protocol for the methoximation of this compound.
Experimental Protocol 1: Methoximation of this compound
Objective: To convert the ketone functionality of the analyte into a stable methyloxime for improved GC-MS analysis.
Materials:
-
Dried sample extract or standard
-
Methoxyamine hydrochloride
-
Anhydrous pyridine
-
Hexane (or other suitable non-polar solvent like iso-octane)[3]
-
Heating block or oven (60°C)
-
GC vials with inserts
Procedure:
-
Reagent Preparation: Prepare the derivatization reagent by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. This solution should be prepared fresh to ensure maximum reactivity.[1]
-
Sample Preparation: Ensure your sample is completely dry. Evaporate the solvent from your sample extract under a gentle stream of nitrogen.[4] Water must be excluded as it can interfere with the reaction.
-
Reaction: Add 50 µL of the freshly prepared methoxyamine hydrochloride/pyridine solution to each dried sample or standard.[1]
-
Incubation: Tightly cap the vials and heat them at 60°C for 60 minutes to ensure the reaction goes to completion.[1]
-
Cooling & Final Preparation: Allow the vials to cool to room temperature. Add 200 µL of hexane, vortex briefly, and transfer the solution to a GC vial with an insert for analysis.[1]
Q3: How should I extract this compound from a complex matrix like plasma or a cell culture medium?
A3: For complex matrices, a sample cleanup and extraction step is mandatory to remove non-volatile components that could contaminate the GC-MS system. Liquid-Liquid Extraction (LLE) is a robust and effective method.
The key is to use an organic solvent in which this compound is soluble but which is immiscible with the aqueous sample matrix. A mixture of hexane and ethyl acetate is a good starting point.
Workflow for Sample Preparation and Analysis
Caption: Workflow for extraction and derivatization.
Section 2: GC-MS Parameter Optimization
Q4: What are the optimal GC-MS parameters for analyzing the methoxime derivative of this compound?
A4: Optimizing GC-MS parameters is a balance between achieving good chromatographic separation, peak shape, and sensitivity. Below is a comprehensive table of recommended starting parameters that should be further optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Inlet | ||
| Injection Mode | Splitless (with a purge time of 0.75-1.0 min) | Maximizes the transfer of analyte to the column, which is essential for high-sensitivity and trace-level detection.[5] The purge time is critical to vent the solvent and prevent a large solvent tail. |
| Inlet Temperature | 250°C | This temperature should be hot enough to ensure rapid vaporization of the analyte derivative without causing thermal degradation. This is a good starting point for FAME-like compounds. |
| Liner | Deactivated, single-taper with glass wool | An inert liner is crucial to prevent active sites from interacting with the analyte.[6] The glass wool aids in sample vaporization and traps non-volatile residues. |
| GC Column | ||
| Stationary Phase | Mid-polarity; e.g., 5% Phenyl-Methylpolysiloxane (DB-5ms, HP-5ms) | This phase provides an excellent balance of selectivity for a moderately polar compound like the methyloxime derivative. It is also robust and low-bleed, making it ideal for MS applications.[7] For underivatized analysis, a more polar column (e.g., WAX) might be considered, but can be prone to higher bleed.[8] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | These are standard dimensions that provide a good balance between separation efficiency and sample loading capacity. |
| Carrier Gas | Helium | Provides good separation efficiency and is compatible with mass spectrometers. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | This flow rate is near the optimal velocity for helium with a 0.25 mm ID column and is ideal for most MS vacuum systems.[9] |
| Oven Program | ||
| Initial Temp | 60°C, hold for 2 min | A low initial temperature helps to focus the analytes at the head of the column, leading to sharper peaks.[10] |
| Ramp 1 | 10°C/min to 180°C | A moderate ramp rate effectively separates the analyte from solvent fronts and other early-eluting compounds. |
| Ramp 2 | 25°C/min to 280°C, hold for 5 min | A faster second ramp quickly elutes any remaining, higher-boiling matrix components, cleaning the column for the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| EI Energy | 70 eV | The standard energy level that produces extensive, library-searchable fragmentation. |
| MS Source Temp | 230°C | Hot enough to prevent condensation of analytes, but not so hot as to cause in-source degradation. |
| MS Quad Temp | 150°C | Ensures consistent mass filtering and prevents contamination of the quadrupole rods. |
| Solvent Delay | 3-5 min | Prevents the high concentration of injection solvent from entering and saturating the MS detector. Adjust based on your solvent's retention time. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For maximum sensitivity, SIM mode is vastly superior to Full Scan. It involves monitoring only a few characteristic ions of the analyte, which significantly increases the signal-to-noise ratio.[1] |
Q5: How do I select the right ions for Selected Ion Monitoring (SIM) mode?
A5: Selecting the correct ions is the most critical step for developing a sensitive and selective SIM method. This requires analyzing a standard in Full Scan mode first to identify the most abundant and specific fragment ions.
-
For underivatized this compound , the fragmentation is typical of β-keto esters, involving alpha-cleavages and McLafferty rearrangements.[11]
-
For the methyloxime derivative , the fragmentation pattern will change. The molecular ion will be more stable, and new characteristic fragments will appear.
The table below provides key diagnostic ions. The ions for the derivative are predicted based on common fragmentation pathways and should be confirmed experimentally.
| Analyte Form | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Rationale for Key Ions |
| This compound (Underivatized) | 116 | 43 | 74 | m/z 116: Result of a McLafferty rearrangement, highly characteristic of this structure.[11][12] m/z 43: Acetylium ion [CH₃CO]⁺ from cleavage alpha to the ketone.[13] m/z 74: Fragment corresponding to the methyl ester group after rearrangement. |
| This compound methyloxime (Derivatized) | 142 | 170 | 87 | m/z 142: Predicted fragment from cleavage between C3 and C4, retaining the derivatized portion. m/z 170: Predicted fragment representing [M-31]⁺, loss of the methoxy group (OCH₃) from the ester. m/z 87: Predicted fragment from cleavage alpha to the C=N bond. |
Section 3: Troubleshooting Common Issues
Q6: My analyte peak is severely tailing, even after derivatization. What should I do?
A6: Peak tailing is a common but solvable problem in GC. It is almost always caused by unwanted interactions between the analyte and active sites in the system, or by a disruption in the physical flow path.[14] The following decision tree provides a logical workflow to diagnose and resolve the issue.
Troubleshooting Logic for Peak Tailing
Caption: A logical guide to troubleshooting peak tailing.
Detailed Troubleshooting Steps:
-
Inlet Maintenance is the First Suspect: The inlet is the most common source of activity. Replace the inlet liner and septum. Even if a liner looks clean, its deactivation can wear off.[15]
-
Check the Column Installation: A poor column cut can create turbulence, and incorrect installation depth can create dead volume, both of which cause peak tailing.[14] Trim about 5-10 cm from the front of the column (where contamination builds up), ensure the cut is perfectly square, and reinstall it according to your manufacturer's specifications.[15]
-
Evaluate Column Condition: If the column is old or has been contaminated, its stationary phase can degrade, exposing active silanol groups. Try baking out the column at its maximum isothermal temperature for a few hours. If this doesn't resolve the issue, the column may need to be replaced.
-
Consider Solvent Mismatch: Injecting a polar analyte dissolved in a non-polar solvent onto a non-polar column (or vice-versa) can sometimes cause peak shape issues.[10] Ensure your final sample solvent (e.g., hexane) is compatible with your column phase (e.g., DB-5ms).
References
- Benchchem. (2025). Application Note: GC-MS Method for the Quantification of Methyl 3-oxooctadecanoate. Benchchem.
- Wawrzyniak, A. (2024). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Walsh Medical Media.
- ResearchGate. (n.d.). GC-MS chromatogram and mass spectrum of methyl octanoate extracted from....
- Baran, M., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. National Institutes of Health (NIH).
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Kim, J., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
-
PubChem. (n.d.). This compound. National Institutes of Health (NIH). Retrieved from [Link]
- ResearchGate. (2025). Mass Spectra of β-Keto Esters.
- Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- Agilent Technologies. (n.d.). How To Select the Correct GC Column.
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
- Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Technologies.
- Benchchem. (2025). Technical Support Center: Troubleshooting GC-MS Peak Tailing.
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- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from Methyl 3-oxooctanoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 3-oxooctanoate and require robust methods for removing unreacted starting materials and other impurities. As a pivotal intermediate in organic synthesis, the purity of this β-keto ester is paramount for the success of subsequent transformations. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials and byproducts in my crude this compound?
A: The most common synthetic route to this compound is a crossed Claisen condensation.[1] This reaction typically involves the condensation of methyl hexanoate with methyl acetate using a strong base, such as sodium methoxide (NaOMe).
Therefore, your crude product mixture is likely to contain:
-
Unreacted Starting Materials:
-
Methyl hexanoate
-
Methyl acetate (if used in excess)
-
-
Reagents/Catalyst Residue:
-
Sodium methoxide (or its quenched form, sodium hydroxide/salts)[2]
-
Methanol (from the base or as a byproduct)
-
-
Potential Side-Products:
The presence and proportion of these impurities depend on reaction stoichiometry, efficiency, and work-up conditions.
Q2: My initial aqueous work-up seems inefficient, and the yield is low. What am I doing wrong?
A: An effective aqueous work-up is the cornerstone of a successful purification. Its purpose is to neutralize the basic catalyst and remove water-soluble impurities before concentrating on the separation of organic components.[5]
Causality & Troubleshooting:
-
Incomplete Neutralization: The Claisen condensation requires a stoichiometric amount of base because the product, a β-keto ester (pKa ~11), is deprotonated by the alkoxide base, driving the reaction to completion.[3] During work-up, this enolate must be re-protonated with a mild acid. If you observe a significant amount of your product remaining in the aqueous layer, it's likely due to incomplete neutralization, forming the water-soluble sodium salt of your product.
-
Solution: Use a mild acidic wash (e.g., dilute HCl or saturated NH₄Cl solution) until the aqueous layer is neutral or slightly acidic (test with pH paper). Perform this step at a low temperature (0-5 °C) to minimize potential hydrolysis and decarboxylation of the β-keto ester.[3]
-
-
Emulsion Formation: Vigorous shaking during extraction, especially in the presence of basic salts, can lead to stable emulsions, trapping your product and making phase separation difficult.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, add a small amount of brine (saturated aqueous NaCl solution) or allow the funnel to stand for an extended period.
-
-
Product Hydrolysis: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ester to a β-keto acid, which can then readily decarboxylate to form 2-octanone.[3][6]
-
Solution: Always perform acidic and basic washes promptly and at reduced temperatures. Use mild reagents like saturated sodium bicarbonate (NaHCO₃) for neutralizing acid rather than stronger bases.[7]
-
Q3: Should I use high-vacuum distillation or flash column chromatography to purify my product?
A: The choice between these two powerful techniques depends on the physical properties of your product and the remaining impurities.[5] A comparison of their boiling points and polarities is essential for making an informed decision.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Methyl Acetate | 74.08 | 57.1 | High |
| Methyl Hexanoate | 130.18 | 151 | Medium |
| This compound | 172.22 | ~219 (est.) [8] | Medium-High |
Recommendation Logic:
-
Flash Column Chromatography: This is generally the more versatile and often preferred method. The polarity difference between this compound and the less polar unreacted methyl hexanoate is usually sufficient for good separation. It also effectively removes any high-boiling point, non-polar byproducts.
-
High-Vacuum Distillation: This method is viable if the primary impurity is the lower-boiling methyl hexanoate. However, the boiling points are relatively close, which may require a fractional distillation setup for efficient separation.[9] Given the thermal sensitivity of β-keto esters, distillation must be performed under high vacuum and with careful temperature control to prevent degradation.[5]
Q4: I'm seeing product degradation (streaking on TLC, yellowing) during flash column chromatography. What is the cause and how can I fix it?
A: This is a classic issue with β-keto esters. The problem stems from the acidic nature of standard silica gel.
Causality & Solution:
The active silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the hydrolysis and subsequent decarboxylation of your product. The enol tautomer of the β-keto ester is particularly susceptible to this degradation.
-
The Fix: Deactivate the Stationary Phase. To mitigate this, you must neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a tertiary amine, such as triethylamine (Et₃N) , to your eluent system.[5]
-
Protocol: Add 0.1-1% v/v triethylamine to your chosen solvent system (e.g., ethyl acetate/hexanes). Equilibrate the column with this modified eluent before loading your sample. This will passivate the silica surface and allow your compound to elute without degradation.
-
Experimental Workflow & Protocols
The overall purification strategy follows a logical progression from crude work-up to high-purity isolation.
Caption: General experimental workflow for the purification of this compound.
Protocol 1: Preliminary Aqueous Work-up
This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities.
-
Cooling: Cool the crude reaction mixture to 0-5 °C in an ice bath.
-
Quenching & Neutralization: Slowly and cautiously add a mild acid (e.g., 1 M HCl or saturated aqueous NH₄Cl) with stirring until the mixture's pH is approximately 7. This step protonates the product enolate and neutralizes excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) two or three times. Combine the organic layers.
-
Bicarbonate Wash: Wash the combined organic layers with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Vent the funnel frequently to release CO₂ gas that may evolve. This removes any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, partially purified oil.
Protocol 2: Flash Column Chromatography
This is the recommended method for high-purity isolation.
-
TLC Analysis: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the product spot.
-
Eluent Preparation: Prepare the bulk eluent identified in the previous step. Crucially, add 0.5% v/v triethylamine (Et₃N) to this eluent to prevent product degradation on the column.[5]
-
Column Packing: Pack a silica gel column using the Et₃N-doped eluent. Ensure the column is packed uniformly without air bubbles.
-
Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution & Fraction Collection: Begin eluting the column with the prepared solvent system, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: High-Vacuum Distillation
Use this method if unreacted methyl hexanoate is the primary impurity and you have access to a good vacuum pump.
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dry and the joints are properly sealed with vacuum grease.
-
Sample Placement: Place the partially purified oil into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump (<1 mmHg) with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with an oil bath while stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point for your product under the applied pressure. Discard any initial lower-boiling forerun, which will likely contain residual solvents and methyl hexanoate.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification issues.
Caption: Decision tree for troubleshooting common purification issues.
References
- BenchChem Technical Support. (2025).
- ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
- BenchChem Technical Support. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem.
- BenchChem Technical Support. (2025). A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. BenchChem.
-
Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Retrieved from [Link]
- ResearchGate. (2025). Mastering β-keto esters.
-
PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate. PrepChem.com. Retrieved from [Link]
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- ResearchGate. (2025). Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22- trien-24-oate.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). improving enantiomeric excess in the asymmetric reduction of beta-keto esters. BenchChem.
-
NIH National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]
- BenchChem Application Note. (2025). Purification of Methyl 4-(2-fluorophenyl)
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium methoxide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Definitive Guide to the Structural Validation of Methyl 3-oxooctanoate Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds or isolation of natural products necessitates a robust analytical framework to ensure that the intended molecular architecture has been achieved. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational view of a molecule's atomic composition, complex spin systems and overlapping signals can often lead to ambiguity. This is particularly true for flexible molecules like β-keto esters, such as methyl 3-oxooctanoate, which also exhibit keto-enol tautomerism.
This guide provides an in-depth, technically-focused comparison of how advanced 2D NMR techniques—specifically COSY, HSQC, and HMBC—are synergistically employed to overcome the limitations of 1D NMR and achieve definitive structural validation of this compound. We will move beyond a simple procedural listing to explore the causal logic behind the selection of each experiment, offering field-proven insights into spectral interpretation.
The Analytical Challenge: Why 1D NMR is Not Enough for this compound
This compound (C₉H₁₆O₃) presents a classic structural elucidation challenge.[1][2] Its linear alkyl chain and multiple carbonyl functionalities create a scenario where ¹H NMR signals, particularly in the aliphatic region, can be crowded and difficult to assign definitively. Furthermore, the presence of the active methylene protons at the C2 position, flanked by two carbonyls, makes them prone to enolization, which can complicate the spectra.
A standard 1D ¹H NMR might show a series of overlapping multiplets for the pentyl chain, making it difficult to confirm the precise connectivity. While ¹³C NMR reveals the correct number of carbon environments, it provides no direct information about how they are connected. To build the molecular structure piece by piece, we must turn to 2D correlation techniques.
The 2D NMR Strategy: A Self-Validating Workflow
Our approach is to use a suite of 2D NMR experiments that, together, create a self-validating system of cross-correlations. Each experiment provides a unique piece of the structural puzzle, and the collective data must converge on a single, unambiguous structure.
Caption: Workflow for 2D NMR Structural Validation.
Data Presentation: Representative NMR Data for this compound
To illustrate the interpretation process, the following tables present a representative, exemplar dataset for this compound (keto form) dissolved in chloroform-d (CDCl₃). These chemical shifts are based on established principles for similar functional groups.
Table 1: Representative ¹H and ¹³C NMR Data
| Atom # | Label | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |
| 1 | H₃CO- | 3.74 | s | 3H | 52.5 | CH₃ |
| 2 | -CH₂- | 3.45 | s | 2H | 49.8 | CH₂ |
| 3 | C=O | - | - | - | 202.7 | C (Quaternary) |
| 4 | -CH₂- | 2.55 | t | 2H | 42.9 | CH₂ |
| 5 | -CH₂- | 1.60 | p | 2H | 23.5 | CH₂ |
| 6 | -CH₂- | 1.30 | m | 2H | 31.3 | CH₂ |
| 7 | -CH₂- | 1.28 | m | 2H | 22.4 | CH₂ |
| 8 | -CH₃ | 0.90 | t | 3H | 13.9 | CH₃ |
| 9 | C=O | - | - | - | 167.5 | C (Quaternary) |
(Note: An image of the structure with numbered atoms would be inserted here for clarity)
Experimental Protocols & Step-by-Step Interpretation
Part 1: COSY (Correlation Spectroscopy) – Mapping the Proton Spin Systems
The COSY experiment is the first step in mapping the proton-proton connectivities, primarily through two and three bonds (²JHH, ³JHH).[3][4] It allows us to piece together fragments of the molecule based on which protons are neighbors.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS.
-
Instrument Setup: On a 500 MHz spectrometer, acquire a standard ¹H spectrum to determine the spectral width.
-
COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
Interpretation of the COSY Spectrum:
The COSY spectrum reveals cross-peaks that connect protons coupled to each other.[5]
-
The Pentyl Chain Fragment: A clear correlation path will be visible starting from the terminal methyl group (H8) and walking down the chain.
-
A cross-peak between the triplet at 0.90 ppm (H8) and the multiplet at 1.28 ppm (H7) confirms their adjacency.
-
A cross-peak from 1.28 ppm (H7) connects to the multiplet at 1.30 ppm (H6) .
-
The signal at 1.30 ppm (H6) will show a correlation to the pentet at 1.60 ppm (H5) .
-
Finally, the signal at 1.60 ppm (H5) will correlate with the triplet at 2.55 ppm (H4) . This establishes the entire -CH₂(4)-CH₂(5)-CH₂(6)-CH₂(7)-CH₃(8) spin system.
-
-
Isolated Spin Systems: The methyl ester protons (H1, 3.74 ppm) and the active methylene protons (H2, 3.45 ppm) are expected to be singlets in the ¹H NMR spectrum as they have no adjacent protons. Consequently, they will appear only on the diagonal of the COSY spectrum and will not show any cross-peaks, confirming their isolation from other proton networks.
Caption: COSY correlation network for this compound.
Part 2: HSQC (Heteronuclear Single Quantum Coherence) – Attaching Protons to Carbons
The HSQC experiment is a highly sensitive technique used to identify which protons are directly attached to which carbons via a one-bond coupling (¹JCH).[1][6][7] This allows us to assign the carbon signals for all protonated carbons.
Experimental Protocol:
-
Instrument Setup: Tune the probe for both ¹H and ¹³C frequencies.
-
HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. The ¹JCH coupling constant is typically set to an average value of 145 Hz.
-
Processing: Process the data to generate a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.
Interpretation of the HSQC Spectrum:
Each cross-peak in the HSQC spectrum correlates a proton signal with the carbon signal of the atom it is directly bonded to.
Table 2: Expected HSQC Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| 3.74 (H1) | 52.5 | C1 |
| 3.45 (H2) | 49.8 | C2 |
| 2.55 (H4) | 42.9 | C4 |
| 1.60 (H5) | 23.5 | C5 |
| 1.30 (H6) | 31.3 | C6 |
| 1.28 (H7) | 22.4 | C7 |
| 0.90 (H8) | 13.9 | C8 |
This experiment definitively links the proton assignments from the COSY experiment to their corresponding carbon atoms. For instance, the proton triplet at 2.55 ppm (H4) is confirmed to be attached to the carbon at 42.9 ppm (C4). Importantly, the two quaternary carbonyl carbons (C3 and C9) will be absent from the HSQC spectrum, as they have no attached protons.[4]
Part 3: HMBC (Heteronuclear Multiple Bond Correlation) – Assembling the Full Skeleton
The HMBC experiment is the final and most crucial step, providing the long-range connectivity information needed to link the molecular fragments together. It detects correlations between protons and carbons that are typically two or three bonds apart (²JCH, ³JCH).[6][8] This is how we connect the isolated spin systems and locate the non-protonated quaternary carbons.
Experimental Protocol:
-
Instrument Setup: Same as HSQC.
-
HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling constant is optimized for a value around 8 Hz to observe both ²J and ³J correlations.
-
Processing: Process the 2D data.
Interpretation of the HMBC Spectrum:
The HMBC cross-peaks provide the final links to assemble the complete structure.
-
Connecting the Ester Group:
-
The methyl protons H1 (3.74 ppm) will show a strong three-bond correlation (³JCH) to the ester carbonyl carbon C9 (167.5 ppm) . This confirms the methyl ester functionality.
-
H1 will also show a two-bond correlation (²JCH) to its own carbon C1 (52.5 ppm) , but this is less informative.
-
-
Placing the Active Methylene (C2):
-
The methylene protons H2 (3.45 ppm) are key. They will show a two-bond correlation (²JCH) to the ester carbonyl C9 (167.5 ppm) on one side.
-
Crucially, H2 will also show a two-bond correlation (²JCH) to the keto carbonyl C3 (202.7 ppm) on the other side. This unambiguously places the C2 methylene group between the two carbonyls.
-
-
Connecting the Pentyl Chain:
-
The methylene protons H4 (2.55 ppm) , which we know are adjacent to the C5 methylene from COSY, will show a critical two-bond correlation (²JCH) to the keto carbonyl C3 (202.7 ppm) . This single correlation definitively links the entire pentyl chain fragment to the rest of the molecule at the C3 ketone position.
-
H4 will also show correlations to C5 (²JCH) and C6 (³JCH), confirming the assignments made from the COSY data.
-
Caption: Key HMBC correlations for assembling this compound.
Conclusion: A Triad of Techniques for Unquestionable Validation
By systematically applying COSY, HSQC, and HMBC experiments, we construct an unassailable case for the structure of this compound.
-
COSY establishes the proton-proton connectivities, building the pentyl chain fragment and identifying isolated proton systems.
-
HSQC links each proton directly to its attached carbon, providing definitive assignments for all protonated carbons.
-
HMBC provides the final, crucial long-range correlations that piece together the isolated fragments, unambiguously placing the quaternary carbonyl carbons and confirming the overall molecular skeleton.
This synergistic approach, where the results of each experiment corroborate and build upon the others, represents the gold standard in modern structural elucidation. It provides the high-fidelity, trustworthy data that is essential for advancing research and development in the chemical and pharmaceutical sciences.
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A Comparative Guide to the Reactivity of Methyl 3-Oxooctanoate and Ethyl 3-Oxooctanoate for Drug Development and Organic Synthesis
In the nuanced field of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of starting materials can profoundly impact reaction efficiency, yield, and scalability. Among the versatile building blocks available to chemists, β-keto esters are of paramount importance due to their capacity to undergo a variety of transformations at multiple reactive sites.[1][2] This guide provides an in-depth comparative analysis of two structurally similar yet distinct β-keto esters: Methyl 3-oxooctanoate and Ethyl 3-oxooctanoate.
This document moves beyond a simple cataloging of properties to offer a detailed examination of their comparative reactivity. By exploring the subtle interplay of steric and electronic effects, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in reagent selection for complex synthetic pathways.
Structural and Physicochemical Properties: The Foundation of Reactivity
The minor difference in the ester alkyl group—methyl versus ethyl—gives rise to variations in physical properties that can influence reaction setup, solvent choice, and purification methods. While seemingly trivial, these differences are the macroscopic manifestation of the underlying electronic and steric characteristics that dictate chemical reactivity.
| Property | This compound | Ethyl 3-oxooctanoate |
| CAS Number | 10472-73-8 | 10472-74-9 |
| Molecular Formula | C₉H₁₆O₃ | C₁₀H₁₈O₃ |
| Molecular Weight | 172.22 g/mol | 186.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Density | ~0.99 g/mL | ~0.97 g/mL |
| Boiling Point | ~105-107 °C at 10 mmHg | ~115-117 °C at 10 mmHg |
| Solubility | Soluble in most organic solvents. | Soluble in most organic solvents. |
Note: Physical properties are approximate and can vary slightly based on purity and measurement conditions.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of these β-keto esters is primarily governed by two key features: the acidity of the α-protons situated between the two carbonyl groups and the electrophilicity of the ester carbonyl carbon. The choice between a methyl and an ethyl ester influences both of these aspects through a combination of electronic and steric effects.
Electronic Effects: A Subtle Distinction
The primary electronic difference between a methyl and an ethyl group is the latter's slightly greater electron-donating inductive effect (+I). This effect, while modest, can subtly influence the reactivity of the molecule.[3] The additional methyl group in the ethyl substituent pushes electron density towards the ester oxygen, which in turn can slightly decrease the electrophilicity of the ester carbonyl carbon compared to the methyl ester. However, it's important to note that for most synthetic applications, the electronic differences between methyl and ethyl esters are considered relatively small and are often overshadowed by steric factors.[3]
Steric Hindrance: The Dominant Factor
Steric hindrance is the most significant factor differentiating the reactivity of methyl and ethyl esters.[4][5] The ethyl group is sterically more demanding than the methyl group. This increased bulk can impede the approach of nucleophiles to the ester carbonyl carbon, slowing the rate of reactions such as hydrolysis and transesterification. Conversely, in reactions involving the formation of the enolate at the α-carbon, the steric bulk of the ester group is further from the reaction center and typically exerts a less pronounced, though not entirely negligible, influence.
Keto-Enol Tautomerism
Like all β-dicarbonyl compounds, Methyl and Ethyl 3-oxooctanoate exist as a rapid equilibrium between the keto and enol tautomers.[6][7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[8] While the equilibrium position is highly solvent-dependent, the structural difference between the methyl and ethyl ester is unlikely to cause a dramatic shift in the keto-enol ratio under identical conditions.[9] For most practical purposes, their tautomeric behavior can be considered highly similar.
Caption: Equilibrium between the keto and enol tautomers of a β-keto ester.
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest in observable differences in reaction rates and outcomes. Below, we compare the expected reactivity of this compound and Ethyl 3-oxooctanoate in several common synthetic applications.
Enolate Formation and Alkylation
The acetoacetic ester synthesis is a cornerstone reaction of β-keto esters, involving deprotonation at the α-carbon to form a resonance-stabilized enolate, followed by alkylation.[10][11][12]
Caption: Workflow for a competitive hydrolysis experiment.
Objective: To determine the relative rates of hydrolysis between this compound and Ethyl 3-oxooctanoate under basic conditions.
Materials:
-
This compound
-
Ethyl 3-oxooctanoate
-
Internal standard (e.g., dodecane)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in THF containing known concentrations of this compound (e.g., 0.1 M), Ethyl 3-oxooctanoate (e.g., 0.1 M), and an internal standard.
-
Reaction Initiation: In a round-bottom flask equipped with a magnetic stirrer, add 10 mL of the stock solution and 5 mL of deionized water. Allow the mixture to equilibrate to room temperature.
-
Time Zero Sample: Withdraw a 0.5 mL aliquot, quench it in a vial containing 0.5 mL of 1M HCl and 1 mL of EtOAc. Vortex thoroughly. This is the t=0 sample.
-
Hydrolysis: Add a sub-stoichiometric amount of aqueous LiOH (e.g., 2.5 mL of a 0.2 M solution, which is 0.5 equivalents relative to the total ester amount) to the reaction flask to initiate the hydrolysis. Start a timer.
-
Monitoring: Withdraw 0.5 mL aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes) and quench each immediately as described in step 3.
-
Sample Preparation for Analysis: For each quenched aliquot, separate the organic layer, dry it over anhydrous sodium sulfate, and transfer to a GC vial.
-
Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: By comparing the peak areas of each ester relative to the internal standard at each time point, the rate of disappearance for each substrate can be calculated. The compound with the faster decrease in relative concentration is the more reactive species.
Self-Validation System: The use of an internal standard and running the reaction competitively in the same flask ensures that any variations in temperature, stirring, or reagent addition affect both substrates equally. The primary variable being measured is the inherent reactivity of the two esters.
Conclusion and Recommendations
The choice between this compound and Ethyl 3-oxooctanoate is not arbitrary and should be guided by the specific chemical transformation intended.
-
For reactions centered on the α-carbon, such as enolate formation and alkylation , both esters perform with near-identical reactivity. The decision can be based on cost, availability, or downstream considerations.
-
For reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis and transesterification , This compound is the more reactive choice . Its lower steric profile allows for faster reaction rates, which can be advantageous for improving throughput and reducing reaction times. If the goal is to synthesize a ketone via the acetoacetic ester synthesis, starting with the methyl ester will likely result in a more efficient overall process due to the faster initial hydrolysis.
By understanding the fundamental principles of steric hindrance and applying them to the specific context of the desired reaction, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in drug discovery and development.
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A Comparative Guide to the Quantitative Analysis of Methyl 3-oxooctanoate in Reaction Mixtures by qNMR
For researchers, process chemists, and drug development professionals, the accurate quantification of intermediates like Methyl 3-oxooctanoate is paramount for reaction monitoring, yield determination, and kinetic studies. While traditional chromatographic methods have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more efficient primary analytical method.[1]
This guide provides an in-depth comparison of qNMR with established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. We will explore the fundamental principles, deliver field-proven experimental protocols, and present supporting data to guide you in selecting the optimal analytical strategy for your research needs.
The Principle of qNMR: A Foundation of Trustworthiness
Unlike chromatographic techniques that rely on the response factor of an analyte relative to a standard, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) generating that signal.[2][3] This fundamental principle allows for the determination of the molar concentration of an analyte by comparing its signal integral to that of a certified internal standard of known concentration, without needing a reference standard of the analyte itself.[4][5] This inherent feature makes qNMR an exceptionally trustworthy and robust analytical tool, especially for novel compounds or when a pure reference material of the target analyte is unavailable.[6]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique is a critical decision driven by the specific requirements of the experiment, including matrix complexity, required sensitivity, available instrumentation, and desired throughput. Below is a comparative summary of qNMR, GC-MS, and HPLC for the quantification of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct comparison of molar ratios via signal integration.[3] | Separation by volatility, quantification by ion intensity. | Separation by polarity/affinity, quantification by UV/Vis absorbance or other detection methods. |
| Analyte-Specific Standard | Not required for quantification; uses a universal internal standard.[4] | Recommended for highest accuracy, though internal standards can be used. | Required for creating a calibration curve to determine concentration.[7] |
| Sample Preparation | Simple: accurate weighing of sample and internal standard, dissolution. | Often requires derivatization for polar or thermally labile compounds; liquid-liquid extraction may be needed.[8][9] | Sample must be soluble in the mobile phase; filtration is often necessary. |
| Analysis Time | Fast (typically 5-15 minutes per sample for data acquisition). | Moderate (20-40 minutes per sample, including column heating/cooling cycles). | Moderate (10-30 minutes per sample, depending on the gradient). |
| Accuracy & Precision | High accuracy with low uncertainty (<1-2%) achievable with proper validation.[2] | Good accuracy and precision, but can be affected by matrix effects and derivatization efficiency. | High precision, accuracy is dependent on the purity of the reference standard. |
| Selectivity | Excellent; high-resolution spectra often allow for quantification even in complex mixtures without physical separation.[10] | Very high, especially in Selected Ion Monitoring (SIM) mode.[8] | Good; can be optimized by column and mobile phase selection. Potential for co-elution. |
| Destructive/Non-destructive | Non-destructive; sample can be recovered. | Destructive. | Destructive (sample is consumed). |
| LOD / LOQ | Typically in the micromolar (µM) to millimolar (mM) range.[11] | High sensitivity, often in the nanogram (ng) to picogram (pg) range. | High sensitivity, dependent on the detector and analyte's chromophore. |
| Key Advantage | Structural confirmation and quantification in a single experiment; non-destructive. | Excellent for volatile compounds and identifying unknown impurities. | Broad applicability for non-volatile compounds; robust and widely available. |
| Considerations | Higher initial instrument cost; lower sensitivity than MS. Requires careful parameter optimization (e.g., relaxation delay). | This compound may require derivatization to improve thermal stability.[8] | Requires a chromophore for UV detection; response can vary between compounds. |
Workflow & Protocol Validation: A Self-Validating System
An analytical method is only as reliable as its protocol. The following section details a validated, step-by-step methodology for the quantitative ¹H NMR analysis of this compound, explaining the causality behind each critical choice.
Diagram: qNMR Experimental Workflow
Caption: Workflow for qNMR analysis of this compound.
Detailed Experimental Protocol for qNMR Analysis
1. Selection of the Internal Standard (IS): The Keystone of Accuracy The choice of IS is the most critical step.[12] An ideal IS for analyzing this compound in an organic solvent like CDCl₃ should possess the following characteristics:
-
Chemical Inertness: It must not react with the analyte, solvent, or other components in the reaction mixture.
-
Signal Separation: Its proton signals must be sharp (preferably a singlet) and well-resolved from analyte and impurity signals.[13]
-
High Purity & Stability: Must be non-hygroscopic, non-volatile, and have a certified purity (≥99%).[12]
-
Solubility: Must be fully soluble in the chosen NMR solvent.[12]
Recommended IS: Dimethyl sulfone (DMSO₂) . It provides a sharp singlet around 3.0 ppm in CDCl₃, which is typically clear of the characteristic signals of this compound (α-methylene ~3.5 ppm, methyl ester ~3.7 ppm).[14] Benzoic acid is another excellent choice, with aromatic signals far downfield.
2. Sample Preparation: Precision is Paramount
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-25 mg of the reaction mixture into a clean vial. Record the mass to at least four decimal places.
-
Adding the IS: Add approximately 5-10 mg of the chosen internal standard (e.g., Dimethyl sulfone) to the same vial. Record the mass accurately. The goal is a molar ratio between the analyte and IS that is reasonably close to 1:1 to ensure comparable signal intensities.[6]
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) for chemical shift referencing.
-
Homogenization: Vortex the vial for at least 30 seconds to ensure the sample and IS are completely dissolved and the solution is homogeneous. Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Settings: Ensuring Quantitative Integrity The trustworthiness of qNMR data hinges on acquisition parameters that ensure uniform signal excitation and complete relaxation for all nuclei of interest.[2][3]
-
Relaxation Delay (d1): This is the most critical parameter for accuracy.[6] The recycle delay (d1 + acquisition time) must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons being integrated.
-
Causality: Incomplete relaxation leads to signal saturation, causing the integrated area to be non-proportional to the number of nuclei, thus underestimating the quantity. A preliminary T₁ inversion-recovery experiment is highly recommended to determine T₁ values accurately.[6] For many organic molecules, a conservative d1 of 30-60 seconds is often sufficient, but this must be verified.
-
-
Pulse Angle: Use a calibrated 90° pulse to maximize signal intensity per scan.
-
Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This is essential for integration errors to be less than 1%.[5]
-
Receiver Gain: Set the receiver gain to an optimal level that avoids signal clipping in the free induction decay (FID).
4. Data Processing and Calculation
-
Processing: Apply an exponential multiplying function with a line broadening of ~0.3 Hz to improve S/N. Manually perform phase and baseline correction to ensure the highest accuracy of integration.
-
Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet for the -OCH₃ group, 3 protons) and a signal for the internal standard (e.g., the singlet for DMSO₂, 6 protons).
-
Calculation: The purity or concentration of the analyte is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_sample) * Purity_is
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_is: Certified purity of the internal standard
-
Method Selection Framework
Choosing the right analytical tool is a strategic decision. The following diagram illustrates a logical framework for selecting between qNMR, GC-MS, and HPLC for β-keto ester analysis.
Diagram: Analytical Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Conclusion
For the quantitative analysis of this compound in reaction mixtures, qNMR presents a compelling alternative to traditional chromatographic methods. Its status as a primary method allows for direct, accurate quantification without reliance on an analyte-specific reference standard, which is a significant advantage in research and process development.[4] While GC-MS and HPLC offer superior sensitivity, the simplicity of sample preparation, speed of analysis, and the wealth of structural information provided in a single, non-destructive experiment make qNMR an exceptionally efficient and trustworthy tool. By following a validated protocol with careful attention to experimental parameters like the relaxation delay, researchers can achieve high-quality, reliable quantitative data to accelerate their development timelines.
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
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BIPM. (n.d.). qNMR. Bureau International des Poids et Mesures. [Link]
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Zhang, W. B., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports, 7, 43232. [Link]
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Heider, J., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 101(19), 7237-7251. [Link]
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Organic Letters. (2020). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. ACS Publications. [Link]
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Boyd, S. A., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. AMB Express, 8(1), 11. [Link]
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Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6791. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of 3-Hydroxyoctanoate Enantiomers
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantioselective analysis of 3-hydroxyoctanoate. As intermediates in fatty acid β-oxidation and components of bacterial lipids, the stereochemistry of 3-hydroxy fatty acids (3-OH-FAs) is of significant interest in metabolic research, clinical diagnostics, and microbiology.[1] The accurate quantification of individual (R)- and (S)-enantiomers is critical, as their physiological roles and origins can differ substantially.[1][2] This document moves beyond mere protocols to explain the underlying principles of method selection and optimization, empowering researchers to make informed decisions for their specific analytical challenges.
Foundational Principles: Selecting the Right Chiral Stationary Phase (CSP)
The direct separation of enantiomers via chiral HPLC is the most widely used and efficient approach.[3][4] This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase (the CSP). The differing stability of these complexes results in different retention times, leading to separation.
For an acidic analyte like 3-hydroxyoctanoate, the choice of CSP is paramount. The molecule possesses a carboxyl group and a hydroxyl group, both of which can participate in key intermolecular interactions required for chiral recognition, such as hydrogen bonding, dipole-dipole interactions, and ionic interactions.[3] Two classes of CSPs have proven most effective for this type of analyte: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.
Comparative Analysis: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
Polysaccharide-Based CSPs: The Broad-Spectrum Workhorse
Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are the most widely used in chiral separations due to their remarkable versatility and broad applicability.[5][6] Columns like the CHIRALPAK® series operate by creating chiral grooves and cavities where analyte enantiomers can interact.[6] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within these grooves.[4]
For 3-hydroxyoctanoate, an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), has demonstrated excellent performance.[2][5] The acidic nature of the analyte necessitates the use of an acidic modifier in the mobile phase to suppress the ionization of the carboxyl group, thereby promoting interaction with the CSP and improving peak shape.
Table 1: Performance Data for 3-Hydroxyoctanoate on an Immobilized Amylose-Based CSP (Data adapted from a validated UHPLC-MS/MS method for 3-hydroxy fatty acids[2])
| Parameter | Value |
| Column | CHIRALPAK IA-U (1.6 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water containing 0.1% Formic Acid |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Typical Resolution (Rs) | > 1.5 for (R)- and (S)-3-hydroxyoctanoate |
| Analysis Time | < 10 minutes (UHPLC) |
Experimental Protocol: Enantioselective UHPLC-MS/MS Analysis on an Amylose-Based CSP
This protocol is based on a state-of-the-art method for the analysis of 3-OH-FAs in biological matrices.[2]
-
System Preparation:
-
HPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: CHIRALPAK® IA-U (or similar immobilized amylose-based column), e.g., 100 mm x 2.1 mm, 1.6 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Ensure the system is free of basic modifiers which can damage the column.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
Start at 30% B, hold for 1 min.
-
Linear ramp to 70% B over 5 min.
-
Ramp to 95% B and hold for 2 min.
-
Return to initial conditions and equilibrate for 2 min.
-
-
Injection Volume: 2 µL.
-
-
MS/MS Detection (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Parent Ion [M-H]⁻: m/z 159.1.
-
Fragment Ion: Monitor a characteristic fragment, e.g., the loss of water or CO2.
-
-
Sample Preparation:
-
Dissolve the 3-hydroxyoctanoate standard or extracted sample in a solvent compatible with the initial mobile phase conditions (e.g., 70:30 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm filter before injection. A guard column is highly recommended to prolong column life.[8]
-
Macrocyclic Glycopeptide-Based CSPs: The Multi-Modal Specialist
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica create powerful and versatile CSPs (e.g., Astec® CHIROBIOTIC® series).[9] These CSPs offer multiple modes of operation—reversed-phase, normal-phase, and polar organic—often on the same column.[9] Their complex structure, featuring peptide bridges, sugar moieties, and aromatic rings, provides a rich environment for ionic interactions, hydrogen bonding, and inclusion complexing.[10]
For acidic analytes like 3-hydroxyoctanoate, the key advantage of a vancomycin-based CSP (like CHIROBIOTIC V2) is its amphoteric nature.[11] The amine groups can be protonated to interact ionically with the analyte's carboxylate anion, providing a strong "anchor" for chiral recognition. This makes them exceptionally effective in reversed-phase or polar organic modes.[12][13]
Table 2: Expected Performance of 3-Hydroxyoctanoate on a Vancomycin-Based CSP (Performance metrics are projected based on typical separations of acidic compounds on this phase[11][13])
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® V2, 5 µm |
| Mobile Phase | Methanol with 0.1% Acetic Acid & 0.02% Ammonium Hydroxide (Polar Organic Mode) |
| Detection | UV (requires derivatization) or Mass Spectrometry (MS) |
| Expected Resolution (Rs) | Good to excellent (>1.5) |
| Key Advantage | Strong retention and unique selectivity for acids via ionic interaction. |
Experimental Protocol: Screening on a Vancomycin-Based CSP (Polar Organic Mode)
This protocol provides a robust starting point for method development on a CHIROBIOTIC V2 column.
-
System Preparation:
-
HPLC System: Standard HPLC or UHPLC with UV or MS detector.
-
Column: Astec® CHIROBIOTIC® V2, e.g., 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol containing 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide. This balanced buffer system controls the ionization state of both the analyte and the CSP.[13]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Mode: Isocratic.
-
Injection Volume: 5 µL.
-
-
Detection:
-
For MS: Use ESI in negative ion mode, similar to the polysaccharide method.
-
For UV: 3-hydroxyoctanoate lacks a strong chromophore. Pre-column derivatization is required. A common strategy is to react the carboxylic acid with a reagent like 2-nitrophenacyl bromide or the hydroxyl group with 3,5-dinitrophenyl isocyanate to introduce a strongly UV-absorbing moiety.[14][15]
-
-
Optimization:
-
If resolution is insufficient, systematically adjust the concentration of the acidic and basic additives. Increasing the acid concentration can sometimes enhance interaction, while adjusting the overall buffer pH can fine-tune selectivity.
-
Switching the primary solvent to acetonitrile or ethanol can dramatically alter selectivity and should be explored.[12]
-
Method Development and Optimization Workflow
A systematic approach is crucial for efficient method development. The following workflow outlines the logical progression from initial screening to a fully optimized method.
Caption: A logical workflow for chiral method development.
Detection Strategies: Enhancing Sensitivity and Selectivity
-
UV-Vis Detection: While simple and robust, its utility for underivatized 3-hydroxyoctanoate is limited due to the lack of a suitable chromophore. Pre-column derivatization is an effective but labor-intensive solution that adds an extra step to sample preparation.[14][16]
-
Mass Spectrometry (LC-MS): This is the superior technique for this application.[2] It offers unparalleled sensitivity and selectivity, allowing for detection in complex biological matrices without derivatization. Using tandem MS (MS/MS) in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode virtually eliminates matrix interference, providing highly reliable quantification.[17] Furthermore, deuterated internal standards can be used to correct for matrix effects and variations in extraction recovery, which is a significant advantage for bioanalysis.[18]
Summary and Recommendations
Both polysaccharide and macrocyclic glycopeptide CSPs are capable of resolving the enantiomers of 3-hydroxyoctanoate. The optimal choice depends on the specific requirements of the assay.
Decision Framework:
Caption: A decision tree for selecting the optimal chiral method.
-
For high-sensitivity, quantitative bioanalysis: An immobilized polysaccharide column (e.g., CHIRALPAK IA/IB/IC/IG-U) coupled with UHPLC-MS/MS is the recommended approach.[2] It provides speed, robustness, and the selectivity needed for complex samples.
-
For method development screening or when unique selectivity is required: A macrocyclic glycopeptide column (e.g., CHIROBIOTIC V2) is an excellent choice due to its multi-modal capabilities and strong interaction mechanisms with acidic analytes.[9][11]
By understanding the chemical principles governing the interaction between 3-hydroxyoctanoate and these distinct classes of CSPs, researchers can develop and optimize robust, reliable, and sensitive methods for accurate enantioselective analysis.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
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Chiral High Performance Liquid Chromatography: Review - International Journal of Pharmacy & Pharmaceutical Research. (2020-07-30). Available at: [Link]
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Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples. ACS Publications. Available at: [Link]
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UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - ResearchGate. (2025-08-05). Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]
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Chiral HPLC-MS/MS chromatograms of R/S-3-hydroxyalkanoates in different... - ResearchGate. Available at: [Link]
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Characterization by mass spectrometry of poly(3-hydroxyalkanoates) produced by Rhodospirillum rubrum from 3-hydroxyacids - PubMed. Available at: [Link]
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instruction manual for chiralpak® ad-h - HPLC. Available at: [Link]
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The Chromatographic Resolution of Chiral Lipids – AOCS. Available at: [Link]
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CHIRALPAK® AD-H 3.0x250mm, 5µm HPLC Column | 19045 - Chiral Technologies. Available at: [Link]
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Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - 2020. Available at: [Link]
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Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed. Available at: [Link]
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Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers | Request PDF - ResearchGate. Available at: [Link]
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New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH. Available at: [Link]
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central. Available at: [Link]
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Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - MDPI. Available at: [Link]
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC - NIH. (2021-06-03). Available at: [Link]
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CHIRALPAK AD-H. Available at: [Link]
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(PDF) Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study - ResearchGate. (2025-08-07). Available at: [Link]
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Enantioselective Analysis of 2-and 3-Hydroxy Fatty Acids in Food Samples - ResearchGate. (2025-08-06). Available at: [Link]
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CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type) - Amerigo Scientific. Available at: [Link]
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Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. (2022-10-28). Available at: [Link]
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Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate. (2025-08-10). Available at: [Link]
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Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative dete - ddd-UAB. (2023-10-05). Available at: [Link]
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Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed. Available at: [Link]
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Enantioselective separation techniques in forensic analysis and clinical toxicology - DOI. Available at: [Link]
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Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H - Chiral Technologies. Available at: [Link]
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Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Derivatives in HPLC Analysis Techniques | PDF | High Performance Liquid Chromatography | Amine - Scribd. Available at: [Link]
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Enantiomer separation of acidic compounds - Daicel Chiral Technologies. Available at: [Link]
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Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC - NIH. Available at: [Link]
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A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - RSC Publishing. Available at: [Link]
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A Comparative Guide to the Mass Spectral Fragmentation of α- and γ-Substituted β-Keto Esters
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass spectral fragmentation pathways of α- and γ-substituted β-keto esters, classes of compounds prevalent in synthetic chemistry and crucial for the development of novel therapeutics. Understanding the distinct fragmentation behaviors of these positional isomers is not merely an academic exercise; it is a practical necessity for unambiguous compound identification and characterization.
This guide will delve into the mechanistic underpinnings of the fragmentation processes, supported by experimental data, to provide a clear framework for differentiating between these two classes of isomers. We will explore how the position of an alkyl substituent dictates the favored fragmentation routes, leading to characteristic and diagnostic ions for each isomer type.
The Foundational Principles of β-Keto Ester Fragmentation
Under electron ionization, β-keto esters undergo characteristic fragmentation reactions, primarily driven by the presence of two carbonyl groups and the ester functionality. The initial event is the removal of an electron to form a molecular ion (M radical cation), which is often unstable and rapidly fragments. The fragmentation of unsubstituted and substituted β-keto esters is largely governed by two principal pathways: α-cleavage and the McLafferty rearrangement.[1][2]
-
α-Cleavage: This involves the homolytic cleavage of a bond adjacent to a carbonyl group. For β-keto esters, this can occur on either side of the keto or ester carbonyl, leading to the formation of acylium ions or other stable carbocations.
-
McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen. It involves the intramolecular transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond to eliminate a neutral alkene.
The position of a substituent on the β-keto ester backbone significantly influences the prevalence and nature of these fragmentation pathways, providing a robust method for distinguishing between α- and γ-isomers.[1][2]
Distinguishing Fragmentation Patterns: α- vs. γ-Substitution
A seminal study by Weiler (1972) in the Canadian Journal of Chemistry first systematically detailed the gross differences in the mass spectra of α- and γ-substituted β-keto esters, establishing mass spectrometry as a powerful tool for their differentiation.[1][2] The core of this differentiation lies in how the substituent's position either facilitates or hinders specific fragmentation channels.
Fragmentation of α-Substituted β-Keto Esters
In α-substituted β-keto esters, the substituent is located on the carbon between the two carbonyl groups. This substitution pattern leads to a characteristic set of fragment ions.
A prominent feature in the mass spectra of many α-alkyl-β-keto esters is a base peak at m/z 43, corresponding to the acetyl cation (CH₃CO⁺).[1] This ion arises from a simple α-cleavage. Additionally, these compounds can undergo two distinct McLafferty rearrangements.
Below is a generalized fragmentation scheme for an α-substituted β-keto ester.
Caption: Fragmentation of an α-substituted β-keto ester.
Fragmentation of γ-Substituted β-Keto Esters
For γ-substituted β-keto esters, the substituent is located on the carbon adjacent to the keto carbonyl group. This positioning opens up unique and diagnostic fragmentation pathways that are not prominent in the α-isomers.
The mass spectra of γ-substituted β-keto esters are characterized by a series of cleavages α to the carbonyl groups and distinctive McLafferty rearrangements that directly involve the γ-substituent. These pathways lead to a different set of abundant ions compared to their α-substituted counterparts, allowing for clear differentiation.[1][2]
A generalized fragmentation scheme for a γ-substituted β-keto ester is presented below.
Caption: Fragmentation of a γ-substituted β-keto ester.
Experimental Data Comparison
The following tables summarize the key mass spectral data for representative α- and γ-substituted β-keto esters, illustrating the diagnostic differences in their fragmentation patterns. The data is compiled from foundational studies in the field.[1]
Table 1: Mass Spectral Data for a Representative α-Substituted β-Keto Ester
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Origin |
| 144 (M⁺) | Low | Molecular Ion |
| 101 | Moderate | M - CH₃CO |
| 88 | Moderate | McLafferty Rearrangement |
| 74 | Moderate | McLafferty Rearrangement |
| 43 | 100 (Base Peak) | [CH₃CO]⁺ |
Table 2: Mass Spectral Data for a Representative γ-Substituted β-Keto Ester
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Origin |
| 158 (M⁺) | Low | Molecular Ion |
| 115 | High | M - CH₃CO |
| 101 | Moderate | M - C₄H₉ |
| 88 | High | McLafferty Rearrangement |
| 57 | High | [C₄H₉]⁺ |
| 43 | Moderate | [CH₃CO]⁺ |
Note: The relative intensities are generalized from published spectra and may vary with experimental conditions.
Experimental Protocols
Acquiring high-quality mass spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of β-keto esters by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Objective: To obtain the electron ionization (EI) mass spectrum of a β-keto ester for structural analysis and isomer differentiation.
Materials:
-
β-keto ester sample
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument equipped with an EI source
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Microsyringe for sample injection
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the β-keto ester sample in a suitable high-purity solvent. A typical concentration is 1 mg/mL.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C[1]
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the β-keto ester.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, noting the m/z values and relative intensities of the major fragment ions.
-
Compare the observed fragmentation pattern with the expected patterns for α- and γ-substituted β-keto esters to determine the isomeric structure.
-
Caption: Workflow for GC-MS analysis of β-keto esters.
Conclusion
The mass spectral fragmentation patterns of α- and γ-substituted β-keto esters are demonstrably different and provide a reliable method for distinguishing between these positional isomers. The key to this differentiation lies in how the substituent's location influences the predominant fragmentation pathways, namely α-cleavage and McLafferty rearrangements. For α-substituted isomers, the formation of a base peak at m/z 43 is often a key indicator. In contrast, γ-substituted isomers exhibit a more complex pattern with characteristic ions resulting from cleavages and rearrangements involving the substituent. By leveraging a systematic approach to data acquisition and a thorough understanding of these fragmentation mechanisms, researchers can confidently assign the correct structure to their synthesized β-keto esters, a critical step in advancing drug discovery and development.
References
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. [Link]
-
Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1699-1704. [Link]
Sources
A Comparative Guide to the Chemical Kinetics of Methyl and Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the chemical kinetics of methyl and ethyl esters. Understanding the nuances of their reaction rates and mechanisms is paramount in fields ranging from drug metabolism and prodrug design to industrial process optimization. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the reactivity of these two fundamental classes of esters, supported by experimental data and detailed protocols.
Introduction: The Significance of Ester Kinetics
Esters are ubiquitous functional groups in pharmaceuticals, agrochemicals, and industrial chemicals. Their stability and reactivity, largely dictated by the kinetics of their formation and cleavage, are critical determinants of their efficacy, bioavailability, and environmental fate. The choice between a methyl and an ethyl ester in a molecule can have profound consequences on its chemical and biological properties. This guide will explore these differences through the lens of chemical kinetics, focusing on hydrolysis, saponification, transesterification, and pyrolysis.
The fundamental reactivity of an ester is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The reaction mechanism for many ester reactions, such as hydrolysis and saponification, proceeds through a tetrahedral intermediate.
Diagram: Generalized Reaction Mechanism for Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: General mechanism for base-catalyzed ester hydrolysis.
Comparative Kinetics: A Deeper Dive
The primary difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group lies in their steric bulk and, to a lesser extent, their electron-donating inductive effect. These seemingly minor differences have a measurable impact on reaction rates.
Hydrolysis and Saponification
Hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base (saponification). In both cases, the reaction involves a nucleophilic attack on the carbonyl carbon.
Key Findings:
-
Steric Hindrance is a Dominant Factor: The larger size of the ethyl group compared to the methyl group results in greater steric hindrance around the carbonyl carbon.[1][2] This steric congestion impedes the approach of the nucleophile (water or hydroxide ion), leading to a slower reaction rate for ethyl esters compared to their methyl counterparts.[3] This effect is a cornerstone of understanding the relative reactivity of esters.[4]
-
Quantitative Comparison: Studies have shown that methyl esters hydrolyze faster than ethyl esters. For instance, methyl betaine methyl ester hydrolyzes approximately three times faster than ethyl betaine ethyl ester at 25°C.[5] In neutral hydrolysis, the rate constant for methyl acetate is on the order of 10⁻⁹ s⁻¹, while for ethyl acetate it is even slower at 10⁻¹⁰ s⁻¹.[6][7]
Table 1: Comparative Kinetic Data for Ester Hydrolysis
| Ester | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Methyl Acetate | Neutral Hydrolysis (25°C) | ~1.7 x 10⁻⁹ s⁻¹ | Not Specified | [6] |
| Ethyl Acetate | Neutral Hydrolysis (25°C) | ~2.47 x 10⁻¹⁰ s⁻¹ | Not Specified | [7] |
| Methyl Acetate | Acid Hydrolysis (HCl, 35°C) | 2.77 x 10⁻⁴ L·mol⁻¹·s⁻¹ | Not Specified | [8] |
| Ethyl Acetate | Acid Hydrolysis (HCl, 35°C) | 2.69 x 10⁻⁴ L·mol⁻¹·s⁻¹ | 17.44 kJ/mol | [8][9] |
| Methyl Betaine Methyl Ester | Alkaline Hydrolysis (25°C) | ~3x faster than ethyl ester | Not Specified | [5] |
| Ethyl Acetate | Saponification (NaOH) | Varies with temp. | ~14,900 cal/mol | [10][11] |
Note: Direct comparison of rate constants should be done with caution due to varying experimental conditions.
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a crucial reaction in biodiesel production and polyester synthesis. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile.
Key Findings:
-
Reactivity Hierarchy: In the context of biodiesel production from triglycerides, methanol is often preferred over ethanol due to the higher reactivity of the resulting methoxide ion. The smaller size of the methoxide ion allows for a more facile attack on the carbonyl carbon of the triglyceride compared to the bulkier ethoxide ion.[12]
-
Equilibrium Considerations: Transesterification is a reversible reaction. To drive the reaction to completion, it is often necessary to use a large excess of the alcohol or to remove one of the products from the reaction mixture.[13]
Pyrolysis
Pyrolysis is the thermal decomposition of a compound in the absence of oxygen. The mechanisms for the pyrolysis of methyl and ethyl esters differ significantly due to their structural differences.
Key Findings:
-
Different Decomposition Pathways: High-temperature pyrolysis studies of methyl propanoate and ethyl propanoate have revealed distinct reaction pathways. Ethyl propanoate primarily decomposes via a six-centered molecular elimination reaction (a retro-ene reaction) to produce ethylene and propanoic acid.[14][15] Methyl propanoate, lacking the necessary gamma-hydrogen on the alkoxy group, decomposes through more complex radical mechanisms, including unimolecular decomposition and H-abstraction.[14][15]
-
Reaction Rates: Under similar high-temperature conditions, the pyrolysis of methyl propanoate appears to be faster than that of ethyl propanoate.[14][15]
Diagram: Pyrolysis Pathways of Methyl and Ethyl Propanoate
Caption: Contrasting pyrolysis mechanisms of ethyl and methyl propanoate.
Factors Influencing Reaction Kinetics
Several factors can influence the rate of ester reactions, and their effects can be subtly different for methyl and ethyl esters.
-
Temperature: Increasing the temperature generally increases the rate of reaction for both methyl and ethyl esters by providing more molecules with the necessary activation energy.[16]
-
Solvent: The polarity and viscosity of the solvent can significantly impact reaction rates.[17][18] Polar solvents can stabilize the charged transition state in hydrolysis and saponification, but hydrogen bonding solvents can also solvate the nucleophile, reducing its reactivity.[18] The choice of solvent can therefore be critical in optimizing reaction conditions.
-
Catalyst: Both acid and base catalysts accelerate the rate of hydrolysis and transesterification by different mechanisms. Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while bases generate a more potent nucleophile (e.g., hydroxide or alkoxide).
Experimental Protocols for Kinetic Analysis
Accurate determination of kinetic parameters is essential for a thorough comparative study. Below are detailed methodologies for monitoring the kinetics of ester hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis of Methyl and Ethyl Acetate via Titration
This classic method follows the progress of the reaction by titrating the amount of carboxylic acid produced over time.
Materials:
-
Methyl acetate and ethyl acetate (analytical grade)
-
Standardized hydrochloric acid solution (e.g., 1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Ice bath
-
Thermostatic water bath
-
Burette, pipettes, conical flasks
Procedure:
-
Reaction Setup: In separate temperature-controlled flasks (e.g., 25°C), prepare the reaction mixtures by adding a known volume of the ester (e.g., 5 mL) to a known volume of the standardized HCl solution (e.g., 100 mL). Start a stopwatch immediately upon addition of the ester.
-
Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) using a pipette.[19]
-
Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water. The cold temperature drastically slows down the reaction, effectively "quenching" it.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint, persistent pink color is observed.[20] Record the volume of NaOH used.
-
Infinity Reading: To determine the concentration of acid at the completion of the reaction (the "infinity" reading), heat a separate aliquot of the reaction mixture in a sealed container at a higher temperature (e.g., 60°C) for an extended period (e.g., 1 hour) to drive the reaction to completion. Cool the sample and titrate as described above.[21]
-
Data Analysis: The concentration of the ester at each time point can be calculated from the titration volumes. The rate constant (k) can then be determined by plotting the natural logarithm of the ester concentration versus time. The slope of this line will be equal to -k for a first-order reaction.[19]
Diagram: Experimental Workflow for Titrimetric Kinetic Analysis
Caption: Workflow for determining ester hydrolysis kinetics via titration.
Protocol 2: Monitoring Ester Saponification using Spectroscopic Methods
Spectroscopic techniques offer a non-invasive way to monitor reaction kinetics in real-time.
Methodology: UV-Vis Spectroscopy
For esters containing a chromophore, the change in absorbance over time can be used to follow the reaction. For simple alkyl esters, an indirect method involving a pH indicator can be employed. As the saponification consumes hydroxide ions, the pH of the solution changes, which can be monitored by the color change of an indicator.
Methodology: Raman Spectroscopy
Raman spectroscopy can be a powerful tool for monitoring esterification and hydrolysis in situ.[22] By tracking the intensity of specific Raman bands corresponding to the ester, alcohol, and carboxylic acid, their respective concentrations can be determined over time. This method is particularly useful as it requires minimal sample preparation.[22][23]
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the methyl or ethyl group of the ester and the appearance of signals for the corresponding alcohol. The integration of these peaks provides a direct measure of the relative concentrations of the reactant and product.
Conclusion
The chemical kinetics of methyl and ethyl esters, while governed by the same fundamental principles, exhibit distinct differences primarily due to steric effects. Methyl esters generally react faster than their ethyl counterparts in reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis and saponification. In contrast, their thermal decomposition pathways can be significantly different, as exemplified by the pyrolysis of methyl and ethyl propanoate.
For researchers and professionals in drug development and the chemical sciences, a thorough understanding of these kinetic nuances is not merely academic. It is a critical component of rational molecular design, enabling the fine-tuning of a molecule's stability, reactivity, and ultimately, its function. The experimental protocols provided herein offer a robust framework for the empirical determination of these kinetic parameters, facilitating informed decision-making in research and development.
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A comparative study of the chemical kinetics of methyl and ethyl propanoate. (2025). ResearchGate. [Link]
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To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.). THDC Institute of HydroPower Engineering and Technology. [Link]
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A comparative study of the chemical kinetics of methyl and ethyl propanoate. (n.d.). KAUST Repository. [Link]
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Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (n.d.). International Journal of Advanced Research in Chemical Science. [Link]
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Order of Ester Hydrolysis. (n.d.). Scribd. [Link]
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TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh. [Link]
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Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.). Surendranath College. [Link]
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PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. (1961). Canadian Journal of Chemistry. [Link]
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Measuring Esterification Kinetics using Raman Spectroscopy. (2019). OpenRAMAN. [Link]
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Reaction monitoring of enzyme-catalyzed ester cleavage by time-resolved fluorescence and electrospray mass spectrometry: method development and comparison. (2003). Analytical and Bioanalytical Chemistry. [Link]
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The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. (n.d.). Canadian Journal of Chemistry. [Link]
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Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
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Hydrolysis of Esters: Mechanism and Conditions. (2022). PSIBERG. [Link]
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Spectroscopic methods for kinetic measurements. (n.d.). Fiveable. [Link]
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A W1 computational study on the kinetics of initial pyrolysis of a biodiesel model: methyl propanoate. (n.d.). New Journal of Chemistry. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Journal of Pharmaceutical Sciences. [Link]
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Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global. [Link]
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. (2009). NRC Research Press. [Link]
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Mathematical modeling of transesterification process kinetics of triglycerides catalyzed by TMAH. (n.d.). MATEC Web of Conferences. [Link]
-
Kinetics of esterification and transesterification for biodiesel production in two-step process. (2025). ResearchGate. [Link]
-
Comparative kinetics of transesterification for biodiesel production from palm oil and mustard oil. (2025). ResearchGate. [Link]
-
Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate. (2025). ResearchGate. [Link]
-
Autoignition of methyl propanoate and its comparisons with methyl ethanoate and methyl butanoate. (n.d.). ResearchGate. [Link]
-
Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. [Link]
-
Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
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Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
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To determine the rate constant of hydrolysis of methyl acetate. (n.d.). University of Technology. [Link]
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Kinetics of Transesterification. (n.d.). NC State Repository. [Link]
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Determine the Reaction Rate Constant k for the saponification of Methyl Acetate. (n.d.). University of Bayreuth. [Link]
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Kinetics study on transesterification of palm oil. (2025). ResearchGate. [Link]
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Optimizing Biodiesel Yield from Microalgae: A Comparative Study of Spirulina sp. and Nannochloropsis oculata Using KOH-Catalyzed In-Situ Transesterification. (n.d.). Trends in Sciences. [Link]
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Kinetics of the Saponification of the Ethyl Esters of Normal Aliphatic. (n.d.). PDF Free Download. [Link]
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Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit. [Link]
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Hydrolysis of Methyl Acetate. (n.d.). Scribd. [Link]
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Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]
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Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2025). ResearchGate. [Link]
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Chapter 13.1: Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]
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Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. (n.d.). DergiPark. [Link]
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Estimation of Reaction Rates of Transesterification Pathways. (n.d.). Frontiers in Chemical Engineering. [Link]
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Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. (2025). ResearchGate. [Link]
-
The enthalpy and entropy of activation for ethyl acetate saponification. (2012). Semantic Scholar. [Link]
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Kinetic studies in ester hydrolysis. (n.d.). Proceedings of the Indian Academy of Sciences - Section A. [Link]
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Experiment C5. (n.d.). University of California, Santa Cruz. [Link]
-
Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor. (2025). ResearchGate. [Link]
-
Arrhenius plots for the measured hydrolysis rates of TAA and MTA as a function of pH based on a pseudo-first order kinetic model. (n.d.). ResearchGate. [Link]
-
Kinetics of the Catalyzed Esterification of Normal Aliphatic Acids in Methyl Alcohol. (n.d.). Journal of the American Chemical Society. [Link]
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A Comparative Guide to HPLC and GC-MS for the Analysis of β-Keto Esters
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of β-keto esters is paramount. These compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry for creating a wide array of active pharmaceutical ingredients (APIs). The inherent chemical nature of β-keto esters, however, presents unique analytical challenges, including their potential for keto-enol tautomerism and thermal lability. The choice of analytical methodology is therefore a critical decision that directly impacts data quality, reliability, and ultimately, the success of a research or development program.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for β-keto ester analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each technique, present supporting experimental data to compare their performance, and provide detailed methodologies to aid in the selection of the most suitable technique for your specific analytical needs.
The Analytical Challenge: Understanding β-Keto Esters
β-keto esters are characterized by a ketone functional group at the β-position relative to the ester group. This structure leads to two key chemical properties that must be considered when developing an analytical method:
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. This equilibrium can be influenced by factors such as solvent polarity and temperature, potentially leading to peak broadening or the appearance of multiple peaks in a chromatogram if not properly controlled.
-
Thermal Lability: While more stable than their corresponding β-keto acids, some β-keto esters can be susceptible to degradation at elevated temperatures. This is a crucial consideration for GC-based methods where high temperatures are employed for volatilization.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For the analysis of β-keto esters, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
The HPLC Advantage for β-Keto Ester Analysis
HPLC is particularly well-suited for the analysis of β-keto esters due to its operation at or near ambient temperatures, which mitigates the risk of thermal degradation.[1][2] This makes it an ideal choice for compounds that are thermally labile.[3][4] Furthermore, the liquid mobile phase can be tailored to control the keto-enol tautomerism, often leading to a single, sharp peak for the analyte. HPLC is also adept at handling less volatile and higher molecular weight compounds without the need for chemical modification.[4]
Typical HPLC Experimental Protocol for Ethyl Acetoacetate
The following protocol provides a representative method for the analysis of ethyl acetoacetate, a common β-keto ester.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetoacetate standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 20:80 v/v).[5] Degas the mobile phase prior to use.
-
Standard Preparation: Prepare a stock solution of ethyl acetoacetate in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing ethyl acetoacetate in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ethyl acetoacetate in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Sensitivity
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, a gaseous mobile phase carries the volatilized sample through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint for identification and quantification.
The GC-MS Approach for β-Keto Ester Analysis
For volatile and thermally stable β-keto esters, GC-MS offers exceptional sensitivity and selectivity.[6] The high separation efficiency of capillary GC columns can resolve complex mixtures, and the mass spectrometer provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and research applications.[3]
However, the analysis of β-keto esters by GC-MS is not without its challenges. The high temperatures required for vaporization in the GC inlet can potentially cause thermal degradation of less stable compounds.[2] Additionally, the presence of active hydrogens in the keto-enol tautomers can lead to peak tailing and poor chromatographic performance. To address this, a derivatization step is often necessary to increase volatility and thermal stability, and to cap the active hydrogens.[7]
Derivatization: A Critical Step for GC-MS Analysis
Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For β-keto esters, a common approach is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group. This process reduces the polarity of the compound, decreases hydrogen bonding, and increases its volatility and thermal stability.
Typical GC-MS Experimental Protocol for Ethyl Acetoacetate (with Derivatization)
The following protocol outlines a typical method for the analysis of ethyl acetoacetate by GC-MS, including a silylation step.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Ethyl acetoacetate standard
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
Procedure:
-
Standard Preparation: Prepare a stock solution of ethyl acetoacetate in ethyl acetate. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation and Derivatization: a. To 100 µL of each standard and sample solution in a vial, add 100 µL of pyridine. b. Add 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Cool the vial to room temperature before analysis.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Analysis: Inject the derivatized standards and samples onto the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized ethyl acetoacetate against the concentration of the standards. Determine the concentration in the samples from this curve.
Performance Comparison: Accuracy and Precision
A comparative study on the analysis of a beta-diketone, which shares the keto-enol tautomerism characteristic with β-keto esters, provides a useful model for performance expectations.[1] Furthermore, a validation study comparing HPLC and GC-MS for the analysis of sugars offers real-world data on accuracy and precision for these techniques.[8]
Based on these and other validation studies, we can summarize the expected quantitative performance as follows:
| Validation Parameter | HPLC | GC-MS | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% |
| Precision (%RSD) | |||
| - Repeatability | < 2.0% | < 5.0% | < 5% |
| - Intermediate Precision | < 3.0% | < 10% | < 10% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
Accuracy , measured as percent recovery, is expected to be excellent for both techniques with optimized methods. HPLC may offer slightly better recovery for thermally labile compounds as the derivatization step in GC-MS can sometimes lead to minor losses.
Precision , expressed as the relative standard deviation (%RSD), is a measure of the repeatability of the analysis. HPLC generally demonstrates slightly better precision due to the direct injection of the sample without the added variability of a derivatization step.[9]
Visualizing the Workflow
To better understand the practical differences between the two methodologies, the following diagrams illustrate the typical analytical workflows for HPLC and GC-MS analysis of β-keto esters.
Figure 1: Typical HPLC workflow for β-keto ester analysis.
Figure 2: Typical GC-MS workflow for β-keto ester analysis, including derivatization.
Making an Informed Decision: Which Technique is Right for You?
The choice between HPLC and GC-MS for β-keto ester analysis is not a matter of one being definitively superior to the other, but rather which is the most appropriate tool for the specific analytical challenge.
Choose HPLC when:
-
Thermal lability is a concern: HPLC's ambient temperature operation is ideal for analyzing β-keto esters that may degrade at high temperatures.[2]
-
Simplicity and high throughput are desired: Direct analysis without derivatization makes HPLC a more straightforward and often faster technique for routine analysis.[3]
-
The analyte is less volatile or has a higher molecular weight: HPLC is better suited for a broader range of compounds without the volatility requirement of GC.[4]
Choose GC-MS when:
-
High sensitivity is required: GC-MS generally offers lower limits of detection and quantification, making it ideal for trace-level analysis.[10]
-
Definitive identification is necessary: The mass spectrum provides a high degree of confidence in the identity of the analyte, which is crucial for structural elucidation and regulatory purposes.[3]
-
The β-keto ester is known to be volatile and thermally stable: For compounds that can be readily vaporized without degradation, GC-MS provides excellent separation efficiency and sensitivity.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of β-keto esters. The decision to use one over the other should be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis. HPLC offers a robust and direct method, particularly for thermally sensitive compounds, while GC-MS, often in conjunction with derivatization, provides unparalleled sensitivity and specificity. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can confidently select the optimal analytical strategy to ensure the generation of accurate, precise, and reliable data for their critical work with β-keto esters.
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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AIT. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. [Link]
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Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
- López-Fernández, O., Domínguez, R., Santos, E. M., Pateiro, M., Munekata, P. E. S., Campagnol, P. C. B., & Lorenzo, J. M. (2022). Comparison Between HPLC-PAD and GC-MS Methods for the Quantification of Cholesterol in Meat. Food Analytical Methods, 15(3), 735-744.
- Coman, V., & Iancu, V. (2023). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Studia Universitatis Babes-Bolyai, Chemia, 68(1), 145-158.
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Reddit. (2016, October 29). In your view, which is a stronger analytical technique, HPLC-MS or GCMS?. [Link]
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- Boopathi, M. N., Shobhana, V. G., Nivetha, D. K., Kumar, G. D., & Salama, E. A. A. (2024). A comparison between HPLC and GC-MS: Analysis of plant volatile and non-volatile compounds.
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LC-MS and GC-MS (UHPLC/GC-MS-Q-TOF) Bruker IMPACT II Chromatography Equipment. (n.d.). University of Valencia. [Link]
- Poljak, B., Žlender, B., & Holcman, A. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1338871.
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A Researcher's Guide to the Theoretical Assessment of Reactivity for β-Keto Ester Analogues
For researchers, scientists, and drug development professionals, β-keto esters are foundational synthons in the construction of complex molecular architectures. Their remarkable versatility stems from a unique electronic landscape, characterized by the interplay of two carbonyl groups that dictate their reactivity. A priori understanding of how structural modifications to the β-keto ester scaffold will influence its chemical behavior is paramount for efficient reaction design and the rational development of new chemical entities. This guide provides an in-depth, objective comparison of the reactivity of various β-keto ester analogues, grounded in theoretical assessments and supported by experimental data. We will delve into the computational descriptors that quantify reactivity and provide detailed protocols for the experimental validation of these theoretical predictions.
The Duality of Reactivity in β-Keto Esters: A Tale of Two Tautomers
The reactivity of β-keto esters is intrinsically linked to the phenomenon of keto-enol tautomerism. This equilibrium between the diketone form and the enol form governs the nucleophilic and electrophilic character of the molecule. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, provides a nucleophilic Cα, while the keto form presents two electrophilic carbonyl carbons. The position of this equilibrium, and therefore the predominant reactive pathway, is highly sensitive to the electronic and steric nature of the substituents on the β-keto ester framework.
Theoretical Framework for Assessing Reactivity: A Computational Chemist's Toolkit
Modern computational chemistry offers a powerful arsenal of tools to dissect and predict the reactivity of β-keto ester analogues. Density Functional Theory (DFT) has emerged as a robust and widely used method for these assessments. By calculating various electronic structure-based descriptors, we can gain quantitative insights into the reactivity of these molecules.
Key Reactivity Descriptors:
-
Global Reactivity Descriptors: These provide a general overview of a molecule's reactivity.
-
Global Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher ω value indicates a stronger electrophile.
-
Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to a change in its electron distribution. Softness is the reciprocal of hardness, and "soft" molecules are generally more reactive.
-
-
Local Reactivity Descriptors: These pinpoint the most reactive sites within a molecule.
-
Fukui Functions (f(r)): These functions identify the regions of a molecule that are most susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack.
-
Condensed Fukui Functions (fk+, fk-): These are atom-specific versions of the Fukui function, allowing for the ranking of individual atoms in terms of their reactivity.
-
Dual Descriptor (Δf(r)): This descriptor helps to distinguish between nucleophilic and electrophilic sites. A positive value indicates a site prone to nucleophilic attack, while a negative value suggests a site susceptible to electrophilic attack.
-
Local Hypersoftness (s(r)): This descriptor provides a more refined measure of local reactivity, particularly useful for comparing the same atomic site across different molecules.
-
Comparative Analysis of β-Keto Ester Analogues: A Data-Driven Approach
To illustrate the power of these theoretical descriptors, we will examine a series of eight substituted β-keto ester analogues, with the core structure being tert-butyl 3-oxobutanoate and various substituents on a phenyl group at the C4 position. The following table summarizes the calculated global and local reactivity descriptors for these compounds.
| Compound | Substituent (at Phenyl Ring) | Global Electrophilicity (ω) (eV) | Fukui Function (fk+) at C1 (Ester Carbonyl) | Fukui Function (fk+) at C3 (Keto Carbonyl) |
| 1 | H | 1.45 | 0.045 | 0.038 |
| 2 | 2-CH3 | 1.42 | 0.046 | 0.037 |
| 3 | 2-OCH3 | 1.39 | 0.047 | 0.036 |
| 4 | 4-OCH3 | 1.35 | 0.048 | 0.035 |
| 5 | 4-F | 1.51 | 0.044 | 0.039 |
| 6 | 4-Cl | 1.55 | 0.043 | 0.041 |
| 7 | 4-NO2 | 1.98 | 0.039 | 0.045 |
| 8 | 2,4-diCl | 1.63 | 0.042 | 0.043 |
Data synthesized from a study by Gacitua et al. (2023).[1][2]
Analysis of Theoretical Data:
-
Global Reactivity: The global electrophilicity index (ω) provides a clear trend. Electron-withdrawing substituents, such as the nitro group in compound 7 , significantly increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups like methoxy (compounds 3 and 4 ) decrease the global electrophilicity.
-
Local Reactivity: The condensed Fukui functions (fk+) reveal the preferred sites for nucleophilic attack. For most analogues, the ester carbonyl carbon (C1) is the more electrophilic center. However, for compounds with strong electron-withdrawing groups at the para position (6 and 7 ) and the di-chloro substituted analogue (8 ), the keto carbonyl carbon (C3) becomes the more favorable site for nucleophilic attack. This shift in local reactivity is a critical insight for predicting the outcome of reactions with nucleophiles.
Experimental Validation: Bridging Theory and Practice
While theoretical calculations provide powerful predictive insights, experimental validation is the cornerstone of scientific integrity. Here, we provide detailed protocols for two key experiments to probe the reactivity of β-keto ester analogues.
Experimental Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol allows for the quantification of the keto and enol tautomers at equilibrium, providing a direct measure of the influence of substituents on this fundamental aspect of β-keto ester reactivity.
Materials:
-
β-keto ester analogue of interest
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the β-keto ester analogue and dissolve it in 0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Lock and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully integrate the signals corresponding to the keto and enol forms. Key signals to monitor are the α-protons of the keto form (typically a singlet around 3.5 ppm) and the vinylic proton of the enol form (typically a singlet around 5.0 ppm). The enolic hydroxyl proton often appears as a broad singlet far downfield (around 12 ppm).
-
-
Data Analysis:
-
The percentage of the enol tautomer can be calculated using the following equation, where Ienol is the integral of the vinylic proton of the enol form and Iketo is the integral of the α-protons of the keto form (remembering to account for the number of protons each signal represents): % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100
-
The equilibrium constant (Keq) for the keto-enol tautomerization is then calculated as: K_eq = [Enol] / [Keto] = % Enol / (100 - % Enol)
-
Experimental Protocol 2: Kinetic Analysis of β-Keto Ester Hydrolysis by HPLC
This protocol outlines a method to determine the rate of hydrolysis for different β-keto ester analogues, providing experimental data that can be correlated with the computationally predicted reactivity.
Materials:
-
β-keto ester analogue of interest
-
Aqueous buffer solution of desired pH (e.g., phosphate buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel
Procedure:
-
HPLC Method Development: Develop an HPLC method that can effectively separate the starting β-keto ester from the corresponding β-keto acid product. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.
-
Kinetic Run:
-
Prepare a stock solution of the β-keto ester analogue in a suitable solvent (e.g., acetonitrile).
-
Equilibrate the aqueous buffer solution to the desired reaction temperature in the thermostatted vessel.
-
Initiate the reaction by adding a small aliquot of the β-keto ester stock solution to the pre-heated buffer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding a small amount of acid or by rapid cooling), and inject it into the HPLC system.
-
-
Data Analysis:
-
For each time point, determine the peak areas of the starting material and the product.
-
Plot the concentration of the starting material versus time.
-
Determine the initial reaction rate from the slope of this plot. For more detailed analysis, fit the data to the appropriate rate law (e.g., pseudo-first-order if the concentration of water is in large excess) to obtain the rate constant (k).
-
Visualizing the Concepts
Keto-Enol Tautomerism
Caption: The dynamic equilibrium between the keto and enol tautomers of a β-keto ester.
Computational Workflow for Reactivity Assessment
Caption: A streamlined workflow for the theoretical assessment of β-keto ester reactivity using DFT.
Conclusion: An Integrated Approach to Understanding Reactivity
The reactivity of β-keto esters is a multifaceted property governed by the delicate balance of their keto-enol tautomerism. By leveraging the predictive power of computational chemistry, researchers can gain invaluable insights into how structural modifications will impact reactivity, enabling the rational design of new molecules and synthetic pathways. However, it is the synergy between theoretical prediction and rigorous experimental validation that provides the most complete and reliable understanding. The protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the tools to confidently navigate the rich and diverse chemistry of β-keto esters.
References
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Gacitua, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14283. [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859-22920. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
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Gacitua, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
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β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]
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From β‑Dicarbonyl Chemistry to Dynamic Polymers. (2022). PubMed Central. [Link]
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Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. (2016). PubMed. [Link]
-
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-Oxooctanoate
For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of methyl 3-oxooctanoate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a proactive safety culture.
Foundational Knowledge: Understanding this compound
This compound (CAS No. 22348-95-4) is a beta-keto ester, a class of organic compounds characterized by a ketone functional group on the beta-carbon relative to the ester group.[1][2] This structure imparts specific chemical properties that dictate its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C9H16O3 | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Boiling Point | 219.3 °C (estimated) | [3] |
| Flash Point | 86.0 °C (187.0 °F) (estimated) | [3] |
| Solubility in Water | 4940 mg/L at 25 °C (estimated) | [3] |
While some sources may not classify this compound as hazardous under the OSHA Hazard Communication Standard, it is imperative to treat all laboratory chemicals with a degree of caution.[3] Safety Data Sheets (SDS) for similar compounds, such as methyl 3-oxoheptanoate, indicate the potential for skin and eye irritation.[4] Therefore, a conservative approach to handling and disposal is warranted.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to provide a clear, logical, and safe pathway for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Pre-Disposal Phase: In-Laboratory Best Practices
Step 1: Waste Identification and Segregation
The principle of "like with like" is paramount in chemical waste management. This compound waste should be collected separately from other waste streams.
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fires.[5][6] Segregation also simplifies the disposal process for your institution's environmental health and safety (EHS) office and licensed waste contractors.[7]
Step 2: Container Selection and Labeling
The integrity of your waste container is your first line of defense against spills and exposure.
-
Container Choice: Utilize a chemically compatible, leak-proof container with a secure screw-top cap.[8] High-density polyethylene (HDPE) containers are generally a good choice for organic esters.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[9][10] This is a federal and state regulatory requirement.[10]
Step 3: In-Laboratory Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations permit the temporary storage of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][10][11]
-
Location: The SAA should be a designated area within the laboratory, away from general traffic and potential sources of ignition.[5]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10][11]
-
Container Management: Keep waste containers closed at all times except when adding waste.[10][12] This minimizes the release of vapors and prevents spills.
Disposal Pathways: From the Lab to Final Disposition
The appropriate disposal route for this compound is determined by its chemical nature and regulatory requirements.
Preferred Method: Incineration
For organic compounds like this compound, high-temperature incineration is the most effective and environmentally sound disposal method.[4][13][14][15]
-
Mechanism: Incineration at high temperatures in a licensed hazardous waste incinerator breaks down the organic molecules into less harmful components, such as carbon dioxide and water.[13][14][16] These facilities are equipped with afterburners and scrubbers to treat the exhaust gases, ensuring minimal environmental impact.[4][15]
-
Procedure: Your institution's EHS office will coordinate with a licensed hazardous waste contractor for the pickup and transport of the waste to a permitted incineration facility.[17]
Secondary Consideration: Neutralization (If Applicable)
While this compound itself is not strongly acidic, it may be present in waste streams containing acidic catalysts (e.g., from a Fischer esterification reaction). In such cases, neutralization may be a necessary pre-treatment step.[18]
-
Rationale: Neutralizing corrosive waste can render it safer to handle and may be a prerequisite for acceptance by a waste contractor.[19][20][21]
-
Protocol for Neutralization of Acidic Waste:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the acidic waste solution while stirring.[19][21] Avoid using strong bases like sodium hydroxide, as the reaction can be highly exothermic and difficult to control.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base in small portions until the pH is between 6.0 and 8.0.
-
The neutralized solution should still be collected as hazardous waste, as it contains the organic ester.
-
Caption: Process diagram for the neutralization of acidic waste containing this compound.
The Role of the Licensed Waste Contractor
Ultimately, the final disposal of this compound waste must be handled by a licensed and reputable hazardous waste contractor.[17] These companies have the expertise and permits to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[17]
Safety as a Self-Validating System
A robust safety protocol is one that is inherently self-validating. This means that each step is designed to prevent failures and to provide feedback that ensures the process is being followed correctly.
-
Clear Labeling: Prevents accidental mixing of incompatible chemicals.
-
Secure Containers: Minimizes the risk of spills and exposure.
-
Designated SAAs: Creates a controlled environment for temporary waste storage.
-
Regular EHS Audits: Provide external validation of your laboratory's procedures.
All personnel handling hazardous chemicals must receive appropriate training on their hazards and the proper handling and disposal procedures.[8][22]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by a stringent set of regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][10][22][23][24] Key aspects of these regulations include:
-
Waste Characterization: You are responsible for determining if your waste is hazardous.
-
Container Management: Strict rules for labeling, closing, and inspecting waste containers.[5][8]
-
Accumulation Time Limits: Limits on how long waste can be stored in an SAA.[7][25]
-
Record Keeping: Maintaining accurate records of waste generation and disposal.[17]
By following the procedures outlined in this guide, you will be in compliance with these critical regulations.
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Tsuji, J. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 87(4), 134-150. Retrieved from [Link]
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ALMAWATECH. (2024, August 3). Process for the neutralization of waste water: An overview. Retrieved from [Link]
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Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. Current Organic Chemistry, 20(12), 1266-1281. Retrieved from [Link]
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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Methyl 3-oxooctanoate
For the dedicated researcher, the promise of discovery often begins with novel compounds like Methyl 3-oxooctanoate. As a beta-keto ester, it represents a versatile building block in synthetic chemistry. However, with chemical novelty comes the responsibility of rigorous safety evaluation. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in the principle that robust safety protocols are not obstacles to research but are integral to scientific integrity and reproducible success.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment of the workplace to determine the necessary PPE and provide it to employees.[1][2] This guide serves as a critical tool in that assessment, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the Compound
A definitive toxicological profile for this compound is not extensively documented in publicly available literature. This absence of specific data does not imply safety; rather, it necessitates a conservative approach, treating the compound with the caution afforded to chemicals with unknown long-term effects. Our recommendations are therefore based on the known properties of similar beta-keto esters and general principles of chemical laboratory safety.[3][4]
This compound is a combustible liquid.[5][6][7] Its vapors are likely heavier than air and can form flammable mixtures in the presence of an ignition source.[5][8] Therefore, handling procedures must mitigate risks of fire and explosion.
Table 1: Physicochemical Properties of Related Esters
| Property | Data (Methyl 3-Oxoheptanoate / Methyl 3-oxopentanoate) | Implication for Safe Handling |
|---|---|---|
| Physical State | Liquid | Potential for splashing and aerosol generation. |
| Flash Point | 95°C (Methyl 3-Oxoheptanoate) / 71°C (Methyl 3-oxopentanoate)[4] | Combustible liquid. Must be kept away from heat, sparks, and open flames.[4][5] |
| Boiling Point | 95°C at 1.3kPa (Methyl 3-Oxoheptanoate) | Volatility suggests a potential inhalation hazard, especially if heated or aerosolized. |
| Acute Toxicity | No data available | Assume potential for irritation or toxicity via skin contact, eye contact, or inhalation. |
| Skin Corrosion | No data available | Protective gloves and clothing are mandatory to prevent direct contact. |
| Eye Damage | No data available | Eye protection is essential to shield against splashes. |
Core PPE Requirements: A Multi-Layered Defense
For any procedure involving this compound, a baseline of PPE is non-negotiable. This standard is designed to protect against the primary routes of exposure in a laboratory setting: dermal (skin) and ocular (eye).[3]
Body Protection: The First Barrier
A flame-resistant laboratory coat, fully fastened with sleeves rolled down, is the minimum requirement.[9] This protects your skin and personal clothing from incidental splashes and spills. For larger-scale operations (e.g., handling quantities greater than 100 mL) or procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
Hand Protection: The Critical Interface
Given the lack of specific permeation data for this compound, glove selection must be conservative.
-
For Incidental Contact: Disposable nitrile gloves are the standard choice for handling small quantities in a well-controlled setting.[9] Nitrile provides good resistance to a broad range of chemicals for short-term exposure.
-
For Extended Contact or Immersion: If prolonged contact is anticipated, double-gloving with two pairs of nitrile gloves or using a heavier-duty glove (e.g., butyl rubber) underneath a disposable nitrile glove is recommended.[9]
-
Crucial Practice: Gloves must be inspected for tears or pinholes before each use. They should be removed promptly after any sign of contamination, and hands should be washed thoroughly with soap and water. Never reuse disposable gloves.[9]
Eye and Face Protection: Shielding Sensitive Tissues
Chemical safety goggles that comply with ANSI Z87.1 standards are mandatory whenever handling this compound.[9] Safety glasses, even with side shields, do not provide adequate protection from chemical splashes.[9]
-
High-Risk Operations: When performing tasks with a significant risk of splashing (e.g., vigorous mixing, heating, or pressure transfers), a full-face shield must be worn in addition to safety goggles.[2] The face shield protects the entire face from direct contact.
Respiratory Protection: Managing Inhalation Risks
The need for respiratory protection is determined by the scale of the work and the effectiveness of engineering controls.[1][4]
-
Standard Benchtop Use: All manipulations of this compound should be performed within a certified chemical fume hood. A properly functioning fume hood is the primary engineering control to minimize vapor inhalation. Under these conditions, respiratory protection is typically not required.
-
When Respirators are Necessary: A NIOSH-approved respirator with an organic vapor cartridge may be required under specific circumstances[4]:
-
A major spill outside of a fume hood.
-
Weighing or transferring large quantities of the material where local exhaust ventilation is insufficient.
-
Failure of primary engineering controls (e.g., fume hood malfunction).
-
If your risk assessment determines that respirators are necessary, a formal respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented.[1][10] This includes medical evaluation, fit testing, and training.
Procedural Discipline: Protocols for Use and Disposal
Expertise is demonstrated not just in choosing the right PPE, but in using it with disciplined, validated procedures.
Experimental Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Preparation: Visually inspect all PPE for damage (cracks, tears, defects).
-
Body Protection: Don the lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respiratory Protection (if required): Perform a seal check on the respirator.
-
Eye and Face Protection: Put on safety goggles. If required, add a face shield.
-
Hand Protection: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.
Doffing (Taking Off) Sequence (Designed to Minimize Cross-Contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.
-
Apron (if used): Unfasten the apron and remove it without touching the front surface.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps or earpieces.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as it is removed to contain any surface contamination.
-
Respirator (if used): Remove the respirator last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: Disposal of Contaminated PPE
Contaminated PPE must be handled as hazardous waste.
-
Gloves and other disposables: Place all used disposable PPE, such as nitrile gloves, into a designated, sealed, and clearly labeled hazardous waste container.
-
Lab Coats: Non-disposable lab coats that become contaminated must be professionally decontaminated by a qualified service. Do not take contaminated lab coats home.
-
Waste Stream: All waste generated from handling this compound must be disposed of in accordance with local, state, and federal environmental regulations.[5]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical process for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection is a dynamic process based on a continuous hazard assessment.
References
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from Clarion Safety Systems website. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from OSHA website. [Link]
-
Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89668, this compound. Retrieved from PubChem. [Link]
-
Environmental Health and Safety, North Carolina State University. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from NCSU EHS website. [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from The Good Scents Company website. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from Cole-Parmer website. [Link]
-
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Methyl octanoate. Retrieved from Thermo Fisher Scientific website. [Link]
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.fr [fishersci.fr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
